molecular formula C5H5ClN2O2 B1581040 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 84547-83-1

4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1581040
CAS No.: 84547-83-1
M. Wt: 160.56 g/mol
InChI Key: SOCMTMNWGCJGLA-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C5H5ClN2O2 and its molecular weight is 160.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5ClN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCMTMNWGCJGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350015
Record name 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
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Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-83-1
Record name 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
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Record name 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is presented with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and crop science, renowned for their diverse biological activities.[1] The specific substitution pattern on the pyrazole ring dictates the molecule's pharmacological or herbicidal properties. This compound and its analogs are integral building blocks for creating targeted therapies and effective crop protection agents.[1][2] This guide will delineate a robust and adaptable synthetic route to this valuable compound.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound suggests a multi-step pathway beginning with a simpler pyrazole precursor. The primary disconnections involve the hydrolysis of the carboxylic acid from its ester, the chlorination of the pyrazole ring, and the methylation of the ring nitrogen.

Retrosynthesis Target This compound Ester ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate Target->Ester Hydrolysis Methylated_Pyrazole ethyl 1-methyl-1H-pyrazole-5-carboxylate Ester->Methylated_Pyrazole Chlorination Pyrazole_Ester ethyl pyrazole-5-carboxylate Methylated_Pyrazole->Pyrazole_Ester N-Methylation

Caption: Retrosynthetic analysis of the target molecule.

I. Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

The initial phase of the synthesis focuses on the creation of the core pyrazole ring and its subsequent N-methylation.

Step 1: Synthesis of Ethyl pyrazole-5-carboxylate

The construction of the pyrazole ring can be achieved through the condensation of a β-ketoester with a hydrazine derivative. A common and efficient method involves the reaction of ethyl 2,4-dioxovalerate with hydrazine hydrate.

Experimental Protocol:

  • To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, slowly add hydrazine monohydrate (1.1 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is concentrated under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate, which can often be used in the next step without further purification.[3]

Step 2: N-Methylation of Ethyl pyrazole-5-carboxylate

The methylation of the pyrazole nitrogen is a critical step where regioselectivity can be a challenge. Traditional methods often employ hazardous reagents like dimethyl sulfate. A greener and safer alternative is the use of dimethyl carbonate.[4]

Experimental Protocol:

  • In a three-necked flask, suspend sodium hydride (60% dispersion in mineral oil, catalytic amount) in dimethylformamide (DMF).

  • To this suspension, add ethyl pyrazole-5-carboxylate (1 equivalent).

  • Add dimethyl carbonate (3-8 equivalents) to the mixture.

  • Heat the reaction mixture to 80-140 °C and maintain for 4 hours.[5]

  • After cooling, the reaction is quenched with water and the product is extracted with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product, ethyl 1-methyl-1H-pyrazole-5-carboxylate, is then purified by vacuum distillation.[5]

II. Chlorination of the Pyrazole Ring

The introduction of a chlorine atom at the 4-position of the pyrazole ring is a key functionalization step. This can be achieved through electrophilic chlorination.

Chlorination using Hydrochloric Acid and Hydrogen Peroxide

A milder and more environmentally friendly approach to chlorination avoids harsh reagents like sulfuryl chloride.[4]

Experimental Protocol:

  • Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a suitable solvent.

  • Add concentrated hydrochloric acid and hydrogen peroxide.

  • The reaction is stirred at a controlled temperature until completion, as monitored by TLC.

  • The product, ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate, is then isolated through extraction and purified.[4]

III. Hydrolysis to this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions.

Alkaline Hydrolysis

Experimental Protocol:

  • Dissolve ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add a 5% aqueous solution of sodium hydroxide (NaOH).

  • Heat the reaction mixture to 60 °C for 1 hour.[2]

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product.

  • The solid this compound is collected by filtration, washed with cold water, and dried.

Summary of Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Chlorination cluster_3 Step 4: Hydrolysis A Ethyl 2,4-dioxovalerate C Ethyl pyrazole-5-carboxylate A->C B Hydrazine Hydrate B->C E Ethyl 1-methyl-1H-pyrazole-5-carboxylate C->E D Dimethyl Carbonate D->E G Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate E->G F HCl, H2O2 F->G I This compound G->I H NaOH, H2O H->I

Caption: Overall synthetic pathway to the target compound.

Data Summary

StepReactantsReagents/SolventsKey ConditionsProduct
1Ethyl 2,4-dioxovalerate, Hydrazine HydrateEthanol0 °C to RT, 15 hEthyl pyrazole-5-carboxylate
2Ethyl pyrazole-5-carboxylateDimethyl Carbonate, NaH, DMF80-140 °C, 4 hEthyl 1-methyl-1H-pyrazole-5-carboxylate
3Ethyl 1-methyl-1H-pyrazole-5-carboxylateHCl, H₂O₂Controlled temperatureEthyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate
4Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylateNaOH, Ethanol/Water60 °C, 1 hThis compound

Safety Considerations

  • Sodium Hydride: A flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • Dimethyl Carbonate: A flammable liquid. Use in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen Peroxide: A strong oxidizer. Avoid contact with organic materials.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

Conclusion

The synthesis of this compound is a well-defined, multi-step process that can be accomplished with readily available starting materials. By carefully controlling the reaction conditions, particularly for the N-methylation and chlorination steps, high yields of the desired product can be achieved. The use of greener reagents, where possible, enhances the safety and sustainability of the synthesis. This guide provides a solid foundation for researchers to produce this important intermediate for further applications in drug discovery and agrochemical development.

References

  • US3895027A - Process for preparing pyrazole-3-carboxylic acids - Google P
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem. [Link]
  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P
  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC. [Link]
  • A simple method for the alkaline hydrolysis of esters | Request PDF - ResearchG
  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. [Link]
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - ResearchG
  • Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid - PrepChem.com. [Link]
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

Sources

synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic Acid Derivatives

Abstract

The 1-methyl-1H-pyrazole core is a privileged scaffold in modern chemistry, forming the backbone of numerous active compounds in pharmaceuticals and agrochemicals. The introduction of a chlorine atom at the C4 position and a carboxylic acid at the C5 position creates the versatile intermediate, this compound, a critical building block for targeted synthesis. This guide provides a comprehensive overview of the prevalent synthetic strategies for this core intermediate and its subsequent derivatization, with a focus on the practical application of these methods in a research and development setting. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale behind procedural choices to equip researchers and drug development professionals with a robust understanding of this important chemical entity.

The Strategic Importance of the 4-Chloro-1-methyl-1H-pyrazole Scaffold

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in medicinal chemistry. The specific substitution pattern of this compound is particularly noteworthy. The N-methyl group prevents tautomerization and provides a fixed substitution vector. The C4-chloro substituent offers a site for further functionalization via cross-coupling reactions and modulates the electronic properties of the ring. The C5-carboxylic acid serves as a versatile handle for the introduction of diverse functional groups, most commonly through amide bond formation, enabling the exploration of structure-activity relationships (SAR).

This scaffold is a key component in several commercial products, including insecticides and fungicides, and is prevalent in the patent literature for a wide range of therapeutic areas, highlighting its significance as a valuable synthetic intermediate.

Synthesis of the Core Intermediate: this compound

The construction of the this compound core is a multi-step process that requires careful control over regioselectivity and reaction conditions. The most common and scalable approach begins from readily available starting materials and proceeds through a series of reliable transformations.

Synthetic Strategy Overview

A widely adopted synthetic route involves the initial construction of the pyrazole ring, followed by sequential N-methylation and C4-chlorination, and concluding with the hydrolysis of an ester to yield the final carboxylic acid. This pathway is advantageous due to the low cost of starting materials and the generally high yields of the individual steps.

Synthetic_Workflow A Ethyl 2-formyl-3-oxobutanoate C Ethyl 1-methyl-1H-pyrazole-5-carboxylate A->C Cyclocondensation B Methylhydrazine B->C E Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate C->E Electrophilic Chlorination D N-Chlorosuccinimide (NCS) D->E G This compound E->G Ester Hydrolysis F Saponification (e.g., NaOH) F->G

Figure 1: A common synthetic workflow for preparing the target carboxylic acid intermediate.

Key Transformation I: Pyrazole Ring Formation

The synthesis often commences with the cyclocondensation reaction between a 1,3-dicarbonyl compound equivalent and a hydrazine derivative. A standard procedure involves the reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate or a similar precursor with methylhydrazine. This reaction typically proceeds in a protic solvent like ethanol and provides a mixture of regioisomers. The desired isomer, ethyl 1-methyl-1H-pyrazole-5-carboxylate, is often the major product and can be isolated through crystallization or chromatography.

Key Transformation II: Electrophilic Chlorination

The chlorination of the pyrazole ring is a critical step. The electron-rich pyrazole system is susceptible to electrophilic substitution, and the C4 position is the most activated site for this reaction.

Table 1: Comparison of Common Chlorinating Agents

ReagentTypical SolventTemperature (°C)AdvantagesDisadvantages
N-Chlorosuccinimide (NCS)Acetonitrile, DMF25 - 80High selectivity, mild conditions, easy to handle solid.Can require elevated temperatures for less activated substrates.
Sulfuryl Chloride (SO₂Cl₂)Dichloromethane0 - 25Highly reactive, inexpensive.Can lead to over-chlorination; corrosive and toxic.
Trichloroisocyanuric Acid (TCCA)Acetonitrile, Acetone25 - 60High chlorine content, stable solid.Can be highly exothermic; requires careful control.

For this specific transformation, N-Chlorosuccinimide (NCS) is often the reagent of choice due to its high selectivity for the C4 position and its operational simplicity. The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF.

Mechanism Insight: The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The pyrazole nitrogen lone pair donates electron density into the ring, activating the C4 position towards attack by the electrophilic chlorine source (e.g., the "Cl⁺" from NCS). Subsequent deprotonation by the succinimide anion restores the aromaticity of the pyrazole ring.

Final Step: Saponification

The concluding step to obtain the carboxylic acid is the hydrolysis of the ethyl ester. This is typically achieved through saponification using a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic cosolvent such as methanol or THF. Acidification of the resulting carboxylate salt with a mineral acid (e.g., HCl) precipitates the desired this compound, which can then be isolated by filtration.

Derivatization Strategies for Lead Optimization

The true utility of this compound lies in its function as a scaffold for creating libraries of compounds, typically through modification of the carboxylic acid group. Amide synthesis is by far the most common derivatization.

Protocol: Amide Synthesis via Peptide Coupling Reagents

Amide bond formation between the pyrazole carboxylic acid and a primary or secondary amine is a cornerstone of derivatization. This transformation is rarely achieved by direct heating; instead, it requires the activation of the carboxylic acid. Modern peptide coupling reagents offer a mild, efficient, and reliable method for this purpose.

Amide_Coupling cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH (Pyrazole Acid) ActivatedEster Activated Ester Intermediate Acid->ActivatedEster CouplingAgent Coupling Reagent (e.g., HATU) CouplingAgent->ActivatedEster Amide Amide Product ActivatedEster->Amide Nucleophilic Acyl Substitution Amine R'-NH₂ (Amine) Amine->Amide

Figure 2: General workflow for amide synthesis using a coupling agent.

Detailed Experimental Protocol:

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM, ~0.1 M concentration).

  • Activation: To the solution, add the amine (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Reactions are typically complete within 2-16 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired amide derivative.

Causality Behind Choices:

  • Solvent: DMF is often chosen for its excellent solvating properties for all reactants.

  • Base (DIPEA): A tertiary amine base is required to neutralize the acidic byproducts of the coupling reaction and to deprotonate the amine, increasing its nucleophilicity without competing in the reaction.

  • Coupling Agent (HATU): HATU is a highly efficient coupling reagent that rapidly forms an activated ester intermediate, minimizing side reactions and often leading to high yields and purities.

Conclusion

The this compound scaffold is a high-value intermediate in discovery chemistry. Its synthesis is well-established, proceeding through a logical sequence of ring formation, chlorination, and hydrolysis. The true power of this building block is realized in its subsequent derivatization, particularly through robust and reliable amide coupling reactions. The protocols and strategies outlined in this guide represent field-proven methods that can be readily implemented in a laboratory setting to generate novel chemical entities for biological screening and lead optimization programs. A thorough understanding of the underlying mechanisms and the rationale for reagent selection is paramount to achieving success in the synthesis of these important molecules.

References

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives Source: Science of Synthesis URL:[Link]
  • Title: Synthesis and herbicidal activity of 4-chloro-1-methyl-5-(substituted phenyl or pyridin-2-yl)-1H-pyrazole derivatives Source: Pest Management Science URL:[Link]
  • Title: A mild and efficient chlorination of pyrazoles using N-chlorosuccinimide Source: Tetrahedron Letters URL:[Link]
  • Title: HATU: A Potent and Versatile Coupling Reagent for Amide Bond Formation Source: Journal of the American Chemical Society URL:[Link]
  • Title: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxyl

A Comprehensive Technical Guide to the Crystal Structure Determination of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the determination and analysis of the single-crystal X-ray structure of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. As the crystal structure for this specific compound is not publicly available, this document serves as a complete methodological protocol, from synthesis and crystallization to advanced structural analysis. It is designed for researchers in crystallography, medicinal chemistry, and materials science, offering field-proven insights into obtaining and interpreting high-quality crystallographic data.

Introduction: The Scientific Imperative

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The title compound, this compound, possesses key functional groups—a carboxylic acid, a halogen atom, and an N-methylated aromatic ring—that are pivotal for forming specific intermolecular interactions. Determining its three-dimensional structure is crucial for several reasons:

  • Rational Drug Design: Understanding the precise molecular geometry and intermolecular interactions provides a blueprint for designing new active pharmaceutical ingredients (APIs) with improved efficacy and binding affinity.[3]

  • Polymorphism Control: The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can dramatically affect its physical properties, including solubility, stability, and bioavailability.[4][5][6][7] A comprehensive structural analysis is the first step in identifying and controlling polymorphs, which is a critical aspect of pharmaceutical development.

  • Crystal Engineering: The functional groups on the molecule can participate in a variety of non-covalent interactions, including strong O-H···N hydrogen bonds, C-H···O interactions, and C-Cl···N/O halogen bonds.[8][9] Elucidating the resulting crystal packing provides fundamental insights into the principles of molecular recognition and self-assembly.

This guide outlines the integrated workflow required to achieve these goals, emphasizing the causality behind each experimental choice to ensure a robust and reproducible outcome.

Synthesis and High-Quality Crystal Growth

The prerequisite for any crystallographic study is the availability of high-purity material and single crystals of suitable size and quality.

Proposed Synthetic Route

While several methods exist for the synthesis of pyrazole carboxylic acids, a common approach involves the cyclization of a suitable precursor followed by chlorination and methylation. A plausible route starts with a commercially available pyrazole ester, which is then chlorinated and N-methylated. The final step would be the hydrolysis of the ester to the desired carboxylic acid. For instance, a known method for a similar compound involves reacting an ethyl pyrazole carboxylate with a chlorinating agent.[10][11]

Self-Validation: Purity of the synthesized compound must be confirmed (>99%) using a combination of NMR spectroscopy, mass spectrometry, and HPLC before proceeding to crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Crystallization Protocol: A Multi-Method Approach

Growing diffraction-quality single crystals is often the most challenging step.[12][13] A systematic screening of crystallization conditions is essential. Ideal crystals should be 0.1-0.3 mm in at least two dimensions, transparent, and have well-defined faces.[2][14]

Experimental Protocol:

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents (see Table 1). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate).

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at a constant temperature.

    • Causality: The slow removal of solvent gradually increases the concentration to the point of supersaturation, allowing for the formation of a small number of well-ordered crystal nuclei rather than rapid precipitation.[14][15]

  • Solvent/Anti-Solvent Diffusion:

    • Vapor Diffusion: Dissolve the compound in a small volume of a relatively non-volatile, good solvent (e.g., DMF, DMSO) and place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., diethyl ether, pentane). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.[15]

    • Liquid-Liquid Diffusion: Carefully layer a solution of the compound in a dense solvent (e.g., dichloromethane) with a less dense anti-solvent (e.g., hexane) in a narrow tube. Crystals may form at the interface over time.

    • Causality: Diffusion methods provide a gentle and controlled approach to achieving supersaturation, which is highly effective for molecules that are difficult to crystallize by evaporation.[13][14]

  • Cooling:

    • Prepare a saturated solution at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).

    • Causality: The solubility of most organic compounds decreases with temperature. Slow cooling prevents the rapid formation of many small crystals and encourages the growth of larger, higher-quality ones.

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Notes
Water10080.1Potential for hydrate formation.
Ethanol7824.6Good general-purpose solvent for H-bonding molecules.
Acetone5621Good solvent, relatively volatile.
Ethyl Acetate776.0Medium polarity, often yields good crystals.
Dichloromethane409.1Good for layering with non-polar anti-solvents.
Toluene1112.4Can promote π-π stacking interactions.
Heptane/Hexane98 / 69~1.9Common anti-solvents.

Table 1: A selection of solvents for crystallization screening.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

This section outlines the protocol for collecting high-resolution diffraction data, which is the foundation for an accurate structure determination.[2][16]

Workflow for Crystallographic Data Acquisition

Caption: Workflow for SC-XRD data collection and processing.

Experimental Protocol:

  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

    • Causality: Cryo-cooling minimizes radiation damage to the crystal during data collection and improves data quality by reducing atomic thermal motion.

  • Preliminary Analysis: A few initial diffraction images are collected to determine the crystal quality and the unit cell parameters.[1] This step allows for auto-indexing to determine the Bravais lattice and the orientation of the crystal.

  • Data Collection Strategy: Based on the determined crystal symmetry, a data collection strategy is calculated to ensure high completeness and redundancy of the data.[17][18] This involves selecting the appropriate combination of scan widths (e.g., 0.5° per frame) and detector positions.

  • Full Data Collection: The strategy is executed, and a full sphere of diffraction data is collected. The duration can range from a few hours to a full day depending on the crystal's scattering power.[1]

  • Data Processing:

    • Integration: The raw image files are processed to measure the intensity of each diffraction spot (reflection).

    • Scaling and Merging: Intensities are scaled to account for experimental variations, and symmetry-equivalent reflections are merged to create a final, unique set of reflection data. This step also provides crucial statistics (e.g., R-merge) that indicate data quality.

Crystal Structure Solution and Refinement

The processed diffraction data is used to solve the "phase problem" and build a complete atomic model of the crystal structure. This process is typically performed using software packages like Olex2, which provides a graphical user interface for underlying programs like SHELX.[19][20][21][22]

Experimental Protocol:

  • Structure Solution:

    • An initial structural model is obtained using direct methods or dual-space methods (e.g., SHELXT). These algorithms use statistical relationships between reflection intensities to determine initial phases and generate a preliminary electron density map.

    • Causality: These methods provide a powerful, automated way to get a good starting model for most small-molecule structures without any prior chemical knowledge.

  • Model Building: The initial electron density map is interpreted to identify atoms and build a molecular fragment. For a known compound, the expected atoms (C, N, O, Cl) are assigned to the strongest electron density peaks.

  • Structure Refinement:

    • The initial model is refined against the experimental data using a full-matrix least-squares algorithm (e.g., SHELXL). This iterative process optimizes the atomic positions, and their anisotropic displacement parameters (ADPs), to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically located in the difference electron density map and refined using appropriate geometric constraints.

    • Causality: This refinement process ensures that the final model is the best possible fit to the experimental diffraction data, providing high precision in bond lengths and angles.

  • Validation: The final model is validated using metrics such as R1, wR2, and Goodness-of-Fit (GooF). The final difference electron density map should be featureless, indicating that the model completely accounts for all the scattering electrons in the crystal.

Analysis of the Crystal Structure

Once the structure is refined, a detailed analysis of its geometric and supramolecular features is performed. This is where crystallographic data provides its most profound chemical insights.

Molecular Geometry

A table of key bond lengths and angles will be generated. The geometry of the pyrazole ring, the planarity of the carboxylic acid group, and the orientation of the substituents will be analyzed and compared to known structures in the Cambridge Structural Database (CSD) to identify any unusual features.

Supramolecular Analysis: Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions.[16][23][24] Based on the functional groups of this compound, we can predict the formation of several key supramolecular synthons.

Caption: Predicted supramolecular synthons for the title compound.

  • Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It can form a classic centrosymmetric dimer via O-H···O hydrogen bonds. Alternatively, and perhaps more likely given the presence of the basic pyrazole nitrogen, it could form a chain or catemer structure via a strong O-H···N(pyrazole) hydrogen bond.[8]

  • Halogen Bonds: The chlorine atom at the 4-position of the pyrazole ring is an electrophilic halogen bond donor. It can form directional interactions with hydrogen bond acceptors like the carbonyl oxygen or the pyrazole nitrogen of a neighboring molecule (C-Cl···O or C-Cl···N).[9] These interactions are highly valuable in crystal engineering for their strength and directionality.

  • π-π Stacking: The electron-deficient pyrazole rings may stack with each other, contributing to the overall stability of the crystal lattice.

The analysis will involve generating a full packing diagram and using software to systematically quantify all intermolecular contacts to understand the hierarchy of interactions that govern the crystal's architecture.

Conclusion and Outlook

This guide provides a comprehensive, self-validating framework for the de novo determination of the crystal structure of this compound. By following these protocols, researchers can obtain a high-quality crystal structure, which is indispensable for modern drug design and materials science. The resulting structural data will not only reveal the precise three-dimensional arrangement of this molecule but also provide a deep understanding of the subtle interplay of intermolecular forces that dictate its solid-state form. This knowledge is the critical first step in harnessing the compound's potential for future pharmaceutical and material applications.

References

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4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Introduction: The Significance of the Pyrazole Scaffold

This compound is a substituted heterocyclic compound built upon the pyrazole core. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents and agrochemicals.[1][3] Pyrazole-containing molecules have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and herbicidal properties.[1][4][5][6] This guide provides a detailed overview of the physical, chemical, and practical properties of this compound, offering a critical resource for professionals in research and drug development.

Physicochemical and Structural Properties

The specific arrangement of substituents on the pyrazole ring—a chloro group at position 4, a methyl group on the nitrogen at position 1, and a carboxylic acid at position 5—defines the compound's distinct chemical behavior and potential for further functionalization.

Core Data Summary
PropertyValueSource
CAS Number 84547-83-1[7]
Molecular Formula C₅H₅ClN₂O₂[7]
Molecular Weight 160.56 g/mol [7]
Appearance White to off-white solid/powder[8]
Melting Point Data for closely related analogs suggest a melting point in the range of 160-220 °C. For example, the 3-ethyl analog melts at 162-166 °C[3], and the 3-carboxy isomer melts at 219-221 °C.[9]N/A
Solubility Slightly soluble in chloroform and methanol.[8][10]N/A
pKa Predicted pKa values for similar structures are around 1.90, indicating its acidic nature.[8]N/A
Chemical Structure

The structure of this compound is fundamental to its reactivity. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the N-methyl substitution, creates a unique electronic profile that influences its interactions and chemical behavior.

Caption: Structure of this compound.

Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of this molecule is crucial for its application as a building block in complex organic synthesis.

General Synthetic Approach

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. A common and versatile method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11] For this compound, a plausible synthetic route would involve forming the pyrazole ring first, followed by chlorination.

A representative workflow for synthesizing a related ester, which can then be hydrolyzed to the carboxylic acid, is outlined below. This approach avoids the direct use of potentially hazardous chlorinating agents like sulfuryl chloride by employing a milder system such as hydrochloric acid and hydrogen peroxide or electrochemical methods.[12][13]

G cluster_0 Synthetic Workflow start 1-Methyl-1H-pyrazole-5-carboxylate Ester step1 Chlorination (e.g., HCl/H₂O₂ or Electrochemical) start->step1 product_ester 4-chloro-1-methyl-1H-pyrazole-5-carboxylate Ester step1->product_ester step2 Hydrolysis (e.g., KOH/Ethanol) product_ester->step2 final_product This compound step2->final_product

Caption: Generalized synthetic workflow for the target compound.

Key Chemical Reactivity

The molecule possesses three primary sites for chemical transformation:

  • The Carboxylic Acid Group: This functional group is readily converted into a variety of derivatives. Standard protocols can be used for:

    • Esterification: Reaction with an alcohol in the presence of an acid catalyst.

    • Amide Formation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with an amine. This is a common strategy for linking the pyrazole scaffold to other molecular fragments in drug discovery.

  • The Chloro Substituent: The chlorine atom at the C4 position can undergo nucleophilic aromatic substitution, although this may require forcing conditions depending on the nucleophile. This allows for the introduction of other functional groups, such as amines, alkoxides, or thiols, further diversifying the molecular structure.

  • The Pyrazole Ring: The aromatic pyrazole ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing effects of the chloro and carboxylic acid groups. However, its electronic nature makes it a stable core that can direct the spatial orientation of its substituents, a key feature for binding to biological targets.[2]

Applications in Research and Drug Development

Substituted pyrazole carboxylic acids are highly valued as intermediates and building blocks in the synthesis of novel bioactive molecules.[3] Their utility stems from the proven pharmacological relevance of the pyrazole core.

  • Scaffold for Bioactive Molecules: This compound serves as a starting point for creating more complex molecules. The carboxylic acid provides a convenient handle for elaboration, while the chloro and methyl groups fine-tune the steric and electronic properties of the scaffold.

  • Anti-inflammatory Agents: Many commercial anti-inflammatory drugs, such as celecoxib, are based on a pyrazole structure. The pyrazole ring acts as a bioisostere for other aromatic systems, often improving properties like lipophilicity and metabolic stability.[1][2]

  • Anticancer and Antimicrobial Research: The pyrazole nucleus is a common feature in compounds investigated for anticancer and antimicrobial activities.[4][5][6] Researchers can utilize this compound to design and synthesize novel candidates in these therapeutic areas.

  • Agrochemicals: Pyrazole derivatives are also prominent in agricultural chemistry, where they are used as herbicides and insecticides.[3] The specific substitution pattern of this compound makes it a relevant intermediate for the synthesis of new crop protection agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. Based on data for the compound and its close analogs, the following precautions are advised.

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[14]

  • Skin Irritation (Category 2): Causes skin irritation.[14][15]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[14][15]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[14][15]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14][16][17]

  • Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[16][18]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[16][17] Do not eat, drink, or smoke when using this product.[17]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[14][16]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][16]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[16][17]

    • If swallowed: Call a poison center or doctor if you feel unwell.[17]

Storage
  • Store in a well-ventilated, locked-up place.[16][17]

  • Keep the container tightly closed.[16][17]

  • For long-term stability, refrigeration (2-8°C) under an inert atmosphere (nitrogen or argon) is recommended.[10][14]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation in science. Its well-defined structure, predictable reactivity, and connection to the pharmacologically significant pyrazole family make it a valuable asset for researchers and drug development professionals. A thorough understanding of its properties, from its fundamental physicochemical data to its safe handling requirements, is the first step toward unlocking its full potential in creating the next generation of medicines and advanced materials.

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spectroscopic data for 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (NMR, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

This guide provides a detailed technical analysis of the spectroscopic data for this compound (CAS No: 84547-83-1), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Structural elucidation is the bedrock of chemical research and development, and a comprehensive understanding of spectroscopic techniques is paramount for confirming molecular identity, purity, and conformation. This document moves beyond a simple recitation of data, offering insights into the causality of experimental choices and the logic of spectral interpretation, tailored for researchers, scientists, and drug development professionals.

The structural integrity of any synthesized compound must be rigorously verified. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in this process, providing a detailed fingerprint of the molecule's atomic arrangement and functional groups.[3][4] This guide will detail the expected spectral features of the title compound and provide the procedural and theoretical framework necessary for their acquisition and interpretation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative numbers of magnetically active nuclei, such as ¹H (proton) and ¹³C.

Experimental Protocol & Rationale

The quality of NMR data is critically dependent on meticulous sample preparation and parameter selection. The protocol outlined below is designed to be a self-validating system, ensuring reproducibility and accuracy.

Causality in Solvent Selection: The choice of a deuterated solvent is crucial. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a preferred solvent. Unlike Chloroform-d (CDCl₃), where the acidic carboxylic proton can undergo rapid exchange with trace amounts of DCl or water, leading to signal broadening or disappearance, DMSO-d₆ is a hydrogen-bond acceptor that can slow this exchange, often allowing for the clear observation of the -COOH proton.[5] Furthermore, the compound's polarity suggests good solubility in DMSO.

Step-by-Step NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the dried this compound sample.

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) to the sample vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Standard: While modern spectrometers can lock and shim on the solvent signal, an internal standard like Tetramethylsilane (TMS) can be added for precise chemical shift referencing (0.00 ppm). However, for routine analysis, referencing to the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm for ¹H NMR) is common practice.[1]

Data Acquisition Workflow:

The following diagram illustrates the logical flow for acquiring high-quality NMR data.

Caption: Logical workflow for IR spectrum interpretation.

IR Spectral Analysis

The IR spectrum of this compound will be dominated by features arising from the carboxylic acid group, with additional characteristic peaks from the substituted pyrazole ring.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 2500 (very broad)O-H StretchCarboxylic Acid (-COOH)This exceptionally broad and strong absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer. [6][7][8][9]It often overlaps with the C-H stretching region. [6]
~3100C-H StretchPyrazole RingThe C-H stretch for the sp² hybridized carbon of the pyrazole ring is expected just above 3000 cm⁻¹. [10]
~2950C-H StretchN-Methyl (-CH₃)The C-H stretch for the sp³ hybridized methyl group typically appears just below 3000 cm⁻¹. [10]
1760 - 1690 (strong, sharp)C=O StretchCarboxylic Acid (-COOH)A strong, sharp carbonyl absorption is expected in this region. [11][6]Conjugation with the pyrazole ring may shift this peak towards the lower end of the range (~1710 cm⁻¹). [9]
~1600, ~1500C=C, C=N StretchesPyrazole RingAromatic and heteroaromatic rings display characteristic skeletal vibrations in this region. [12]
1440 - 1395O-H BendCarboxylic Acid (-COOH)In-plane bending vibration of the O-H group. [6]
1320 - 1210C-O StretchCarboxylic Acid (-COOH)Stretching vibration of the carbon-oxygen single bond, coupled with the O-H bend. [11][6]
950 - 910 (broad)O-H BendCarboxylic Acid (-COOH)Out-of-plane bending of the O-H group in the hydrogen-bonded dimer. [11][6]
~800 - 600C-Cl StretchChloro-substituentThe carbon-chlorine stretch is a weaker absorption found in the lower fingerprint region.

Conclusion

The structural confirmation of this compound is definitively achieved through the combined application of NMR and IR spectroscopy. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework and the specific chemical environments of each atom. Concurrently, IR spectroscopy offers rapid and conclusive evidence for the key functional groups, most notably the characteristic signatures of the carboxylic acid moiety. The predictive analysis detailed in this guide, grounded in established spectroscopic principles, provides a robust template for the verification of this and structurally related molecules, underscoring the power of these analytical techniques in modern chemical science.

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biological activity of pyrazole carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyrazole Carboxylic Acid Derivatives

Introduction

Within the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] When functionalized with a carboxylic acid group or its derivatives (esters, amides), this five-membered heterocycle gains a remarkable versatility, serving as a cornerstone for the development of therapeutics across numerous disease areas.[3][4][5] Pyrazole carboxylic acid derivatives are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidepressant effects.[4][5]

This guide provides drug development professionals and researchers with a technical overview of the most significant biological activities associated with this compound class. Moving beyond a simple enumeration of properties, we will delve into the underlying mechanisms of action, provide field-proven experimental protocols for both synthesis and biological evaluation, and present key structure-activity relationship (SAR) insights to guide future discovery efforts.

Core Synthesis Strategy: A Self-Validating Workflow

The foundation of exploring the biological potential of these derivatives lies in a robust and adaptable synthetic strategy. The most common and reliable approach involves a multi-stage process beginning with the construction of the core pyrazole ring, followed by functionalization of the carboxylic acid moiety.[1][6] This modularity is key, as it allows for the systematic variation of substituents at multiple positions to optimize biological activity.

The following workflow diagram and protocols outline a standard, self-validating system for producing a diverse library of pyrazole carboxamides.

G cluster_0 Stage 1: Pyrazole Core Formation cluster_1 Stage 2: Carboxylic Acid Unmasking cluster_2 Stage 3: Amide Coupling A 1,3-Dicarbonyl Compound (e.g., β-Ketoester) C Cyclocondensation (Knorr Synthesis) A->C B Hydrazine Derivative B->C D Pyrazole-Carboxylate Ester C->D E Ester Hydrolysis (e.g., LiOH or NaOH) D->E F Pyrazole Carboxylic Acid E->F H Amide Bond Formation (Coupling Reagents or SOCl2) F->H G Desired Amine (R-NH2) G->H I Final Product: Pyrazole Carboxamide Derivative H->I

Caption: General workflow for pyrazole carboxamide synthesis.

Experimental Protocol 1: Synthesis of Pyrazole-Carboxylate Ester via Knorr Cyclocondensation

This protocol describes the foundational step of creating the pyrazole ring. The choice of the starting β-ketoester and hydrazine derivative dictates the substitution pattern on the final compound, a critical consideration for structure-activity relationship (SAR) studies.

  • Reaction Setup: In a round-bottom flask, dissolve the selected hydrazine derivative (1.0 eq) in ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution. The acid protonates the carbonyl of the dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.

  • Reactant Addition: Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[6] This controlled addition minimizes side reactions.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials typically indicates completion (usually 4-12 hours).

  • Workup and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude ester product via silica gel column chromatography.

Experimental Protocol 2: Hydrolysis to Pyrazole Carboxylic Acid

This step unmasks the carboxylic acid, making it available for subsequent coupling reactions.

  • Reaction Setup: Dissolve the pyrazole-carboxylate ester (from Protocol 1) (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq) to the solution.[6] Stir at room temperature until TLC analysis confirms the complete consumption of the starting ester.

  • Workup: Concentrate the mixture to remove the THF. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane) to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M hydrochloric acid (HCl) until a precipitate forms (typically pH 2-3).

  • Isolation: Collect the solid pyrazole carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Experimental Protocol 3: Amide Coupling to Form Pyrazole Carboxamide

This final stage introduces the desired diversity element by coupling the core acid with various amines.

  • Acid Chloride Formation (Method A): Suspend the pyrazole carboxylic acid (from Protocol 2) (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂) (1.5-2.0 eq) and a catalytic drop of N,N-Dimethylformamide (DMF).[6] Stir at room temperature until the solid dissolves and gas evolution ceases, indicating the formation of the acid chloride. Remove excess SOCl₂ under vacuum.

  • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool in an ice bath. Add the desired amine (1.1 eq) and a base such as triethylamine (TEA) (2.0 eq) dropwise.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC. Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final pyrazole carboxamide derivative by column chromatography or recrystallization.[6]

Anti-Inflammatory Activity: Selective COX-2 Inhibition

A significant number of pyrazole derivatives owe their anti-inflammatory effects to the inhibition of cyclooxygenase (COX) enzymes.[2] The therapeutic advantage of many pyrazole-based drugs, such as Celecoxib, lies in their selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[7][8] This selectivity reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[8]

Mechanism of Action

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. COX-1 is responsible for producing prostaglandins that protect the stomach lining, while COX-2 is upregulated at sites of inflammation.[2] Selective pyrazole inhibitors fit into a specific side pocket of the COX-2 active site, a feature absent in COX-1, thereby blocking the production of inflammatory prostaglandins without affecting the gastroprotective ones.[9]

G AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG1 Prostaglandins (e.g., PGE2, PGI2) COX1->PG1 PG2 Prostaglandins (e.g., PGE2) COX2->PG2 Housekeeping Gastric Protection Platelet Aggregation PG1->Housekeeping Inflammation Inflammation Pain, Fever PG2->Inflammation Inhibitor Pyrazole Carboxylic Acid Derivative (Selective Inhibitor) Inhibitor->Block Block->COX2

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Experimental Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay

This fluorometric assay is a reliable method for determining the potency and selectivity of synthesized compounds.

  • Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions (e.g., Cayman Chemical). Prepare a stock solution of your test compound in DMSO.

  • Assay Plate Setup: In a 96-well plate, add assay buffer to all wells. Add the test compound in serial dilutions to the sample wells. Include a "no inhibitor" control (DMSO vehicle) and a positive control (e.g., Celecoxib).

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells and briefly shake.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid substrate to all wells.

  • Incubation and Detection: Incubate the plate for a set time (e.g., 10-15 minutes) at 37°C. Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). The selectivity index (SI) is calculated as IC50(COX-1) / IC50(COX-2).

Representative Anti-Inflammatory Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib >1000.28>357
Compound 5s 183.142.5172.95
Compound 5u 134.121.7974.92
Ibuprofen ~2~2~1

Data synthesized from representative literature to illustrate typical values.[8][9]

Anticancer Activity: A Multi-Target Approach

The anticancer potential of pyrazole carboxylic acid derivatives is broad, stemming from their ability to interact with multiple targets crucial for cancer cell proliferation and survival.[4][10][11]

Mechanisms of Action

Unlike the focused mechanism in inflammation, the anticancer effects are often pleiotropic and can include:

  • Enzyme Inhibition: Many derivatives are designed to inhibit protein kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), which are critical for cell growth and division signaling pathways.[11][12][13]

  • Apoptosis Induction: Compounds can trigger programmed cell death (apoptosis) by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, or by activating caspases.[11][14][15]

  • Cell Cycle Arrest: They can halt the progression of the cell cycle, often at the G1/S or G2/M phase, preventing cancer cells from replicating.[14][15]

G cluster_0 Signaling Cascade cluster_1 Cellular Outcomes EGFR Growth Factor Receptor (e.g., EGFR, VEGFR) Kinase Kinase Cascade (e.g., Ras/Raf/MEK) EGFR->Kinase TF Transcription Factors Kinase->TF Apoptosis Apoptosis (Programmed Cell Death) Kinase->Apoptosis Inhibition leads to activation Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->Block Block->Kinase

Caption: Anticancer mechanism via kinase inhibition and apoptosis induction.

Experimental Protocol 5: In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard first-pass screening tool for potential anticancer agents.[16][17]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your test compounds in culture media. Remove the old media from the cells and add the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for a specified period, typically 48 hours.[16]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration to determine the IC50 value.[15]

Representative Anticancer Data
CompoundCell LineIC50 (µM)
Doxorubicin (Std.) HepG224.7
Compound 7a HepG26.1
Compound 7b HepG27.9
Compound 3d MCF-710
Compound 5a MCF-714

Data synthesized from representative literature to illustrate typical values.[15][18]

Antimicrobial Activity

Pyrazole carboxylic acid derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens, making them an area of interest for developing new anti-infective agents.[4][19]

Experimental Evaluation

The efficacy of new antimicrobial agents is primarily determined by their ability to inhibit microbial growth. The two most common, self-validating laboratory methods are the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay.[20]

G cluster_0 Broth Microdilution Workflow cluster_1 Disk Diffusion Workflow A Prepare serial dilutions of compound in 96-well plate B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC: Lowest concentration with no visible growth C->D E Inoculate agar plate with bacterial lawn F Place paper disk with known amount of compound E->F G Incubate at 37°C for 18-24 hours F->G H Measure diameter of the Zone of Inhibition G->H

Caption: Workflows for antimicrobial susceptibility testing.

Experimental Protocol 6: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[21][22]

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of your test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells containing the test compound, as well as to a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).[21][22]

Experimental Protocol 7: Agar Disk Diffusion Assay

This qualitative method assesses the susceptibility of bacteria to a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[21][23]

  • Plate Preparation: Using a sterile cotton swab, evenly streak a standardized bacterial inoculum (0.5 McFarland standard) over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place a sterile paper disk (6 mm diameter) impregnated with a known amount of the test compound onto the agar surface. Gently press the disk to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[21]

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm). The size of the zone correlates with the susceptibility of the microorganism to the compound.

Representative Antimicrobial Data
CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
Ciprofloxacin (Std.) 0.50.25N/A
Compound 3 N/A0.25N/A
Compound 4 0.25>64N/A
Compound 8 326416
Compound 10 16328

Data synthesized from representative literature to illustrate typical values.[24][25]

Conclusion and Future Outlook

Pyrazole carboxylic acid and its derivatives represent a highly validated and synthetically accessible scaffold for the discovery of new therapeutic agents. Their proven efficacy as selective COX-2 inhibitors, multi-target anticancer agents, and broad-spectrum antimicrobials underscores their importance in modern drug development. The modular nature of their synthesis allows for fine-tuning of their pharmacological properties through systematic structure-activity relationship studies.[26] The experimental protocols detailed in this guide provide a robust framework for researchers to synthesize, screen, and validate novel derivatives. As challenges such as drug resistance and the need for more targeted therapies continue to grow, the versatile pyrazole core is poised to remain a central element in the design of next-generation medicines.

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Preliminary In Vitro Screening of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer properties.[1][2] This technical guide provides a comprehensive, field-proven framework for the preliminary in vitro screening of a novel pyrazole derivative, 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. The directive of this guide is to move beyond a simple recitation of protocols and instead to instill a deep, causal understanding of the experimental choices, validation systems, and data interpretation necessary for a robust preliminary assessment. We will detail a logical workflow commencing with broad cytotoxicity screening and progressing to an initial mechanistic evaluation of apoptosis induction. This document serves as a foundational blueprint for researchers aiming to rigorously evaluate the anticancer potential of new chemical entities.

Introduction: The Rationale for Screening

Pyrazole derivatives represent a class of heterocyclic compounds extensively explored for their potential as potent and selective anticancer agents.[1][2] Their structural versatility allows for modification at multiple positions, significantly influencing their interaction with various biological targets.[1] Numerous pyrazole-containing molecules have demonstrated efficacy by targeting key components of cancer cell proliferation and survival, including cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and tubulin.[2][3]

The subject of this guide, this compound, possesses structural motifs—a halogenated pyrazole ring—that are common in compounds with demonstrated cytotoxic activity.[4] For instance, research on similar pyrazole structures has shown that they can inhibit the growth of various cancer cell lines, including those from lung, breast, and colorectal cancers, by interacting with cellular pathways that regulate proliferation and apoptosis.[5] This precedent provides a strong rationale for its systematic evaluation as a potential anticancer agent. Our preliminary screening strategy is therefore designed to answer two fundamental questions:

  • Does the compound exhibit cytotoxic activity against cancer cells?

  • If so, is the observed cell death mediated through apoptosis?

Strategic Experimental Design

A robust preliminary screen is built upon meticulous planning and the inclusion of self-validating controls. The choices made at this stage are critical for generating unambiguous and reproducible data.

Compound Preparation and Handling

The physicochemical properties of the test compound dictate its handling. This compound is anticipated to have low aqueous solubility.

  • Stock Solution: A high-concentration stock solution (e.g., 10-50 mM) should be prepared in a sterile, polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Working Solutions: Serial dilutions should be prepared from the stock solution in complete cell culture medium immediately before addition to cells.

  • Causality: DMSO is chosen for its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media. However, as DMSO can have its own biological effects at concentrations typically above 0.5%, a vehicle control is non-negotiable.

The Imperative of a Diverse Cell Line Panel

Relying on a single cell line is a common but critical flaw in early-stage screening. Cancer is a heterogeneous disease, and a compound's efficacy can be highly context-dependent.[6]

  • Recommended Panel: For a preliminary screen, a minimum of three cancer cell lines from diverse tissue origins is recommended. A standard, well-characterized panel could include:

    • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.[7]

    • A549: A human lung carcinoma cell line.[7]

    • HeLa: A human cervical adenocarcinoma cell line.[4]

  • Rationale: This selection provides an initial spectrum of activity across different cancer types. The National Cancer Institute's NCI-60 panel is a powerful tool for more extensive screening, demonstrating the value of broad initial testing.[6][8]

  • Selective Cytotoxicity: To assess whether the compound's effect is specific to cancer cells, a non-transformed cell line should be included as a control. Human dermal fibroblasts (HDFs) or a non-cancerous epithelial line like MCF-10A are excellent choices. A favorable therapeutic window is indicated by high potency against cancer cells and low potency against normal cells.

Controls: The Foundation of Trustworthiness

Every assay plate must be a self-contained, validated experiment.

  • Vehicle Control: Cells treated with the highest concentration of the vehicle (DMSO) used for the test compound. This control establishes the baseline cell viability and is essential for data normalization.

  • Positive Control: A well-characterized anticancer drug with a known mechanism of action (e.g., Doxorubicin or Cisplatin). This control validates that the assay system is responsive and capable of detecting cytotoxic effects.

  • Untreated Control: Cells incubated in culture medium alone. This serves as a reference for normal cell growth and morphology.

Core Experimental Protocols & Data Interpretation

The following protocols are detailed to ensure reproducibility and scientific rigor.

Assay I: Quantifying Cytotoxicity via MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[11][12]

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) and the positive control in culture medium. Aspirate the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[13] Visually confirm the formation of purple formazan crystals in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.[14]

Cell LineCancer TypeIC₅₀ of Test Compound (µM)IC₅₀ of Doxorubicin (µM)
MCF-7Breast Adenocarcinoma8.50.9
A549Lung Carcinoma12.21.1
HeLaCervical Adenocarcinoma6.80.7
HDFNormal Fibroblast> 1005.4

An IC₅₀ value >100 µM for the normal fibroblast line alongside potent activity in cancer lines would suggest favorable cancer-specific cytotoxicity.

Assay II: Elucidating Apoptosis via Annexin V-FITC/PI Staining

Observing a reduction in viability prompts the next logical question: how are the cells dying? Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. The Annexin V-FITC assay is a gold-standard method for detecting early apoptosis.[15] Its principle is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC), allowing for the identification of these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[16]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its determined IC₅₀ (e.g., 1x and 2x IC₅₀) for 24 hours. Include vehicle and positive controls (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant containing floating cells, and wash twice with ice-cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Interpretation: The results are visualized in a dot plot, which is divided into four quadrants:

    • Q4 (Annexin V- / PI-): Live, viable cells.

    • Q3 (Annexin V+ / PI-): Early apoptotic cells.

    • Q2 (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Q1 (Annexin V- / PI+): Necrotic cells (or cells damaged during processing). An increase in the percentage of cells in Q3 and Q2 is indicative of apoptosis induction.

Treatment (HeLa cells, 24h)% Live Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)
Vehicle Control (0.1% DMSO)94.53.12.0
Test Compound (1x IC₅₀)55.228.515.1
Test Compound (2x IC₅₀)20.145.332.4

Visualizing Workflows and Hypothesized Mechanisms

Clarity in complex processes is paramount. Diagrams provide an intuitive and comprehensive overview of both the experimental plan and the potential biological context.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Cytotoxicity Screening cluster_mech Phase 3: Mechanistic Insight cluster_decision Phase 4: Decision Point Compound Test Compound 4-Chloro-1-methyl-1H- pyrazole-5-carboxylic acid StockSol Prepare 50 mM Stock in DMSO Compound->StockSol MTT_Assay MTT Assay (48-72h Treatment) StockSol->MTT_Assay CellCulture Culture Cell Lines (MCF-7, A549, HeLa, HDF) CellCulture->MTT_Assay DataAnalysis Calculate % Viability Determine IC50 Values MTT_Assay->DataAnalysis ApoptosisAssay Annexin V-FITC / PI Assay (24h Treatment) DataAnalysis->ApoptosisAssay If IC50 < 20µM Decision Go / No-Go Decision Promising Candidate? DataAnalysis->Decision Potent & Selective? FlowCytometry Flow Cytometry Analysis ApoptosisAssay->FlowCytometry DataInterp Quantify Apoptotic Cell Population FlowCytometry->DataInterp DataInterp->Decision Induces Apoptosis? FurtherStudies Proceed to Advanced Studies (Cell Cycle, Target ID) Decision->FurtherStudies Yes

Caption: High-level workflow for preliminary anticancer screening.

Hypothesized Signaling Pathway

Based on literature for related pyrazole compounds, a plausible mechanism of action involves the inhibition of key survival pathways.[1][18] Many pyrazole derivatives have been found to interfere with protein kinases that are critical for cell survival and proliferation, such as those in the PI3K/Akt pathway.[1][19] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.

G cluster_pathway PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt (Protein Kinase B) PI3K->Akt Activates MDM2 MDM2 Akt->MDM2 Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Phosphorylates & Inactivates Bad, Upregulates Bcl-2 p53 p53 MDM2->p53 Inhibits Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2->Bax Inhibits Caspase Caspase Activation Bax->Caspase Promotes Apoptosis Apoptosis Caspase->Apoptosis TestCompound Hypothesized Action of 4-chloro-1-methyl-1H- pyrazole-5-carboxylic acid TestCompound->Akt INHIBITS

Caption: Hypothesized inhibition of the PI3K/Akt survival pathway.

Conclusion and Future Directions

This guide outlines a rigorous and logically structured approach for the preliminary in vitro screening of this compound. A compound demonstrating potent, selective cytotoxicity (e.g., IC₅₀ < 10 µM in cancer cells and > 50 µM in normal cells) and a clear induction of apoptosis would be considered a promising "hit."

Such a candidate would warrant progression to more advanced in vitro studies, including:

  • Expansion to a larger cell line panel: To better define the spectrum of activity.

  • Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle (e.g., G2/M).[14]

  • Mechanistic Assays: Western blotting to probe for changes in key proteins within the hypothesized signaling pathway (e.g., phosphorylated Akt, Bcl-2, Bax, cleaved caspases).

  • Target Deconvolution: To identify the specific molecular target(s) of the compound.

By adhering to this structured, causality-driven approach, researchers can generate high-quality, trustworthy data, enabling informed decisions in the early stages of the anticancer drug discovery pipeline.[20][21]

References

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An Initial Investigation into the Antimicrobial Properties of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigation

The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds with therapeutic potential. Among the heterocyclic compounds, pyrazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, and notably, antimicrobial effects.[1][2][3] The pyrazole nucleus is a core component in several approved drugs, proving its pharmacological viability.[1] Numerous studies have demonstrated that modifications to the pyrazole ring can yield potent antibacterial and antifungal agents, with some derivatives exhibiting activity against multidrug-resistant strains like MRSA and Acinetobacter baumannii.[4][5]

A frequently cited mechanism of action for pyrazole-based antibacterials is the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][4] This established mode of action provides a strong mechanistic basis for exploring new pyrazole analogues.

The compound 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, while known as a versatile synthetic intermediate, remains largely uncharacterized regarding its intrinsic bioactivity. Its structure, featuring a halogenated pyrazole core, is suggestive of potential antimicrobial efficacy, as halogen substitutions have been shown to enhance the antimicrobial activity of various heterocyclic compounds.[5] This guide outlines a comprehensive, structured, and self-validating initial investigation to determine the antimicrobial profile of this promising, yet unexplored, molecule.

Part 1: Primary Screening - Determination of In Vitro Antimicrobial Activity

The foundational step in assessing a novel compound is to determine its direct inhibitory and cidal activity against a panel of clinically and industrially relevant microorganisms. The methodologies described herein are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[6][7]

Selection of Microbial Strains

The initial screening panel should be broad, encompassing representative Gram-positive and Gram-negative bacteria, as well as a common pathogenic yeast. The use of American Type Culture Collection (ATCC) reference strains is critical for standardization.

Table 1: Proposed Microbial Panel for Initial Screening

Domain Organism Strain (ATCC) Relevance
BacteriaStaphylococcus aureusATCC 29213Gram-positive pathogen, common cause of skin and systemic infections.
BacteriaEnterococcus faecalisATCC 29212Gram-positive, common in hospital-acquired infections.
BacteriaEscherichia coliATCC 25922Gram-negative, model organism and common pathogen.
BacteriaPseudomonas aeruginosaATCC 27853Gram-negative, opportunistic pathogen known for antibiotic resistance.
FungiCandida albicansATCC 90028Opportunistic pathogenic yeast, common cause of fungal infections.

Rationale: This panel includes CLSI-recommended quality control strains for antimicrobial susceptibility testing, ensuring the validation of the experimental setup.[8] They represent major groups of pathogens and provide a robust preliminary assessment of the compound's spectrum of activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a standardized, high-throughput technique for determining MIC values.[10][11]

  • Preparation of Compound Stock: Prepare a 1280 µg/mL stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, a level generally non-inhibitory to microbial growth.

  • Plate Preparation: Using a sterile 96-well microtiter plate, dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi into wells 2 through 12.

  • Serial Dilution: Add 200 µL of the compound stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10. This creates a concentration gradient (e.g., 640 down to 1.25 µg/mL before inoculum addition). Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

  • Inoculum Preparation: Grow microbial strains overnight to the mid-logarithmic phase. Adjust the turbidity of the suspension in sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation: Inoculate wells 1 through 11 with 100 µL of the standardized inoculum. This dilutes the compound concentrations by half, resulting in the final test concentrations (e.g., 320 down to 0.625 µg/mL). The final volume in each well is 200 µL.

  • Controls:

    • Positive Control: Run a parallel assay with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to validate the susceptibility of the test organisms.

    • Negative (Growth) Control: Well 11 (broth + inoculum).

    • Sterility Control: Well 12 (broth only).

    • Solvent Control: A separate well with the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria and 48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or with a microplate reader.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

Following the MIC determination, the MBC (or MFC for fungi) assay is performed to determine if the compound is static (inhibits growth) or cidal (kills the organism). The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.[12][13]

  • Subculturing: From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours (or longer for fungi) until growth is visible in a control spot from the growth control well.

  • Reading Results: Count the number of colonies on each spot. The MBC/MFC is the lowest test concentration that results in a kill of ≥99.9% of the initial inoculum (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC would correspond to the concentration that yields ≤500 CFU/mL).

MIC_MBC_Workflow cluster_mic MIC Assay cluster_mbc MBC Assay Compound_Stock Prepare Compound Stock (1280 µg/mL) Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Compound_Stock->Serial_Dilution Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Inoculate Inoculate wells with adjusted microbial culture Inoculum_Prep->Inoculate Serial_Dilution->Inoculate Incubate_MIC Incubate Plate (18-24h @ 35°C) Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture From MIC well & higher concentrations Incubate_MBC Incubate Agar Plates (18-24h @ 35°C) Subculture->Incubate_MBC Read_MBC Read MBC (≥99.9% kill) Incubate_MBC->Read_MBC

Caption: Workflow for MIC and MBC/MFC Determination.

Part 2: Preliminary Mechanism of Action (MoA) Investigation

Based on extensive literature on pyrazole derivatives, a plausible antibacterial MoA is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase.[1][4] A preliminary in vitro assay to test this hypothesis is a crucial next step.

DNA Gyrase Supercoiling Inhibition Assay

This cell-free assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified DNA gyrase.

  • Reaction Components:

    • Purified E. coli DNA Gyrase enzyme.

    • Relaxed circular plasmid DNA (e.g., pBR322).

    • Assay Buffer (containing Tris-HCl, KCl, MgCl₂, ATP, DTT).

    • Test Compound: this compound at various concentrations.

    • Positive Control: Novobiocin or Ciprofloxacin.

    • Negative Control: DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound (or control) at desired final concentrations.

  • Enzyme Addition: Initiate the reaction by adding a specific unit of DNA gyrase. The final reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

  • Analysis by Agarose Gel Electrophoresis:

    • Load the entire reaction mixture into the wells of a 1% agarose gel.

    • Run the electrophoresis until there is clear separation between the supercoiled and relaxed forms of the plasmid.

    • Stain the gel with an intercalating dye (e.g., Ethidium Bromide or SYBR Safe) and visualize under UV light.

  • Interpretation:

    • The negative control (DMSO) lane will show a band corresponding to the supercoiled DNA, indicating full enzyme activity.

    • The positive control (Novobiocin) lane will show a band corresponding to the relaxed DNA, indicating complete inhibition.

    • Inhibition by the test compound is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing compound concentration. The IC₅₀ (concentration causing 50% inhibition) can be estimated by densitometry.

DNA_Gyrase_Assay cluster_setup Reaction Setup cluster_analysis Analysis Components Combine in tube: - Relaxed Plasmid DNA - Assay Buffer + ATP - Test Compound / Control Enzyme Add DNA Gyrase Enzyme Components->Enzyme Incubate Incubate at 37°C (1 hour) Enzyme->Incubate Terminate Terminate Reaction (Add Stop Buffer/Dye) Incubate->Terminate Gel Agarose Gel Electrophoresis Terminate->Gel Visualize Stain and Visualize Gel (UV Transilluminator) Gel->Visualize Interpret Interpret Results: Relaxed vs. Supercoiled DNA Visualize->Interpret

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The ratio of MBC to MIC is a key indicator of the compound's primary effect.

Table 2: Example Data Summary for Antimicrobial Activity

Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 29213
E. faecalis ATCC 29212
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 90028(MFC)(MFC/MIC)

Interpretation Key:

  • MBC/MIC ≤ 4: Generally considered bactericidal activity.[14]

  • MBC/MIC > 4: Generally considered bacteriostatic activity.

Table 3: Example Data Summary for DNA Gyrase Inhibition

Compound IC₅₀ (µM)
This compound
Novobiocin (Positive Control)

Conclusion and Future Directions

This technical guide provides a robust framework for the initial antimicrobial investigation of this compound. The described protocols, grounded in CLSI standards, ensure that the generated data will be reliable and comparable to existing literature.

Positive results from this initial screening—specifically, low MIC values (e.g., <16 µg/mL) against one or more strains and a confirmed inhibitory effect on DNA gyrase—would provide a strong rationale for advancing the compound to the next stage of drug discovery. Subsequent steps would include cytotoxicity testing against mammalian cell lines to determine a selectivity index, further mechanism of action studies, and the exploration of structure-activity relationships (SAR) through the synthesis of analogues. This structured approach provides a self-validating system to rigorously evaluate the therapeutic potential of this novel pyrazole derivative.

References

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • Kolan, P., & Wolski, K. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
  • Hancock, R. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Public Health England. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & El-Sayed, W. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(3), 265-285. [Link]
  • Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online.
  • CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition.
  • U.S. Food and Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Pinto, L. M. (2023). Response to "Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts?". ResearchGate.
  • CLSI. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.
  • Fisher, L. M., & Pan, X. S. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular medicine, 142, 11–22.
  • National Institute of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • ProBiologists. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights.
  • Recent Patents on Anti-Infective Drug Discovery. (2020).
  • Bentham Science. (n.d.).
  • PubMed. (2024). Antibacterial and antifungal pyrazoles based on different construction strategies.

Sources

An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. While direct experimental data on this specific molecule is limited in publicly accessible literature, its structural features, particularly the pyrazole carboxylic acid scaffold, strongly suggest its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, a clinically validated target for therapeutic intervention in oncology, immunology, and infectious diseases. This document synthesizes information on the structure-activity relationships of related pyrazole derivatives and the established biology of DHODH to construct a scientifically grounded hypothesis. Furthermore, this guide outlines detailed experimental protocols for researchers and drug development professionals to investigate and validate this proposed mechanism of action.

Introduction: The Therapeutic Potential of Pyrazole Carboxylic Acids

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] A significant area of interest for pyrazole carboxylic acid derivatives has been their potential as enzyme inhibitors.[4] The structural motif of a substituted pyrazole ring coupled with a carboxylic acid group provides a versatile framework for designing molecules that can interact with the active sites of various enzymes.

While this compound is not extensively characterized in the scientific literature, its close structural analogs have been investigated for diverse biological activities. For instance, related compounds like 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][6][7] This guide posits that the specific arrangement of substituents on the pyrazole ring of this compound makes it a prime candidate for inhibiting dihydroorotate dehydrogenase (DHODH).

The Hypothesized Target: Dihydroorotate Dehydrogenase (DHODH)

2.1. The Critical Role of De Novo Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides, the building blocks of DNA and RNA.[8] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleotides to support cell division and growth.[9] Consequently, targeting enzymes within this pathway offers a strategic approach for developing therapeutics against cancer and autoimmune disorders.[9][10]

2.2. DHODH: A Rate-Limiting Enzyme and a Key Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[10][11] Inhibition of DHODH leads to the depletion of the pyrimidine nucleotide pool, which in turn results in the suppression of DNA and RNA synthesis, ultimately leading to cell cycle arrest and inhibition of cell proliferation.[8][10]

The therapeutic potential of DHODH inhibition is well-established. Approved drugs such as leflunomide and its active metabolite, teriflunomide, are potent DHODH inhibitors used in the treatment of rheumatoid arthritis and multiple sclerosis, respectively.[10] Furthermore, numerous DHODH inhibitors are currently under investigation for the treatment of various cancers, including acute myeloid leukemia (AML), as well as viral infections.[10][11][12]

Proposed Mechanism of Action of this compound as a DHODH Inhibitor

Based on the known structure-activity relationships of other pyrazole-based DHODH inhibitors, we hypothesize that this compound binds to the active site of DHODH, preventing the binding of its natural substrate, dihydroorotate. The carboxylic acid moiety is likely crucial for forming key interactions, such as hydrogen bonds, with amino acid residues within the enzyme's active site. The substituted pyrazole ring would then occupy a hydrophobic pocket, with the chloro and methyl groups contributing to the binding affinity and specificity.

The proposed inhibitory action would lead to a cascade of downstream effects, as illustrated in the signaling pathway diagram below.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibition cluster_Downstream Downstream Effects cluster_Outcome DHODH DHODH Orotate Orotate DHODH->Orotate CoQH2 Coenzyme QH2 DHODH->CoQH2 Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Synthesis (Cytosol) Orotate->UMP via UMP Synthase CoQ Coenzyme Q CoQ->DHODH Inhibitor 4-chloro-1-methyl-1H- pyrazole-5-carboxylic acid Inhibitor->DHODH Inhibition dUMP dUMP UMP->dUMP dTMP dTMP dUMP->dTMP DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis CellCycleArrest Cell Cycle Arrest Proliferation->CellCycleArrest

Figure 1: Hypothesized signaling pathway of DHODH inhibition by this compound.

Experimental Validation of the Hypothesized Mechanism

To validate the hypothesis that this compound acts as a DHODH inhibitor, a series of biochemical and cell-based assays should be performed. The following section provides detailed, step-by-step methodologies for key experiments.

Biochemical Assay: In Vitro DHODH Inhibition

Objective: To determine the direct inhibitory effect of this compound on recombinant human DHODH enzyme activity.

Principle: The activity of DHODH can be measured by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which accepts electrons from the enzyme during the oxidation of dihydroorotate.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Recombinant human DHODH enzyme (commercially available).

    • Dihydroorotate (substrate).

    • Coenzyme Q (electron acceptor).

    • DCIP (colorimetric indicator).

    • This compound (test compound) dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer containing varying concentrations of the test compound.

    • Add 25 µL of recombinant DHODH enzyme to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of a substrate mixture containing dihydroorotate, coenzyme Q, and DCIP.

    • Immediately measure the decrease in absorbance at 600 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay: Inhibition of Cell Proliferation

Objective: To assess the effect of this compound on the proliferation of rapidly dividing cells.

Principle: The inhibition of DHODH is expected to suppress the proliferation of cells that rely on de novo pyrimidine synthesis.

Experimental Protocol:

  • Cell Culture:

    • Use a rapidly proliferating cell line, such as a human leukemia cell line (e.g., MOLM-13) or an activated T-cell line.

    • Culture the cells in appropriate media supplemented with fetal bovine serum.

  • Proliferation Assay (e.g., using a resazurin-based reagent):

    • Seed the cells in a 96-well plate at a suitable density.

    • Treat the cells with a serial dilution of this compound and incubate for 72 hours.

    • Add the resazurin-based reagent to each well and incubate for 4 hours.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Rescue Experiment: Confirmation of On-Target Effect

Objective: To confirm that the anti-proliferative effect of the compound is specifically due to the inhibition of the de novo pyrimidine synthesis pathway.

Principle: The cytotoxic effects of a DHODH inhibitor can be reversed by supplementing the cell culture medium with uridine, which can be utilized by the pyrimidine salvage pathway to bypass the block in de novo synthesis.

Experimental Protocol:

  • Experimental Setup:

    • Perform the cell proliferation assay as described in section 4.2.

    • Include a parallel set of experiments where the cells are co-treated with the test compound and a high concentration of uridine (e.g., 100 µM).

  • Data Analysis:

    • Compare the GI50 values obtained in the presence and absence of uridine.

    • A significant rightward shift in the dose-response curve in the presence of uridine indicates that the compound's anti-proliferative activity is due to the inhibition of DHODH.

Experimental_Workflow cluster_Biochemical Biochemical Validation cluster_Cellular Cell-Based Validation Biochem_Assay In Vitro DHODH Inhibition Assay IC50 Determine IC50 Biochem_Assay->IC50 Cell_Prolif Cell Proliferation Assay Rescue_Exp Uridine Rescue Experiment Cell_Prolif->Rescue_Exp GI50 Determine GI50 Cell_Prolif->GI50 On_Target Confirm On-Target Effect Rescue_Exp->On_Target start start->Biochem_Assay start->Cell_Prolif

Figure 2: Experimental workflow for validating the hypothesized mechanism of action.

Data Summary and Interpretation

The following table provides a template for summarizing the quantitative data obtained from the proposed experiments.

Assay Parameter Expected Outcome for a DHODH Inhibitor
In Vitro DHODH InhibitionIC50A potent IC50 value (e.g., in the nanomolar to low micromolar range)
Cell ProliferationGI50A dose-dependent inhibition of cell growth
Uridine RescueGI50 ShiftA significant increase in the GI50 value in the presence of uridine

A low IC50 value in the biochemical assay would provide direct evidence of DHODH inhibition. This, coupled with a potent anti-proliferative effect that is rescued by uridine supplementation, would strongly support the hypothesis that this compound exerts its biological effects through the inhibition of DHODH.

Conclusion and Future Directions

This technical guide has presented a well-reasoned, albeit hypothesized, mechanism of action for this compound as a DHODH inhibitor. The proposed mechanism is grounded in the established biological role of DHODH and the known activities of structurally related pyrazole carboxylic acids. The detailed experimental protocols provided herein offer a clear roadmap for researchers to rigorously test this hypothesis.

Should the experimental data validate this proposed mechanism, future research could focus on:

  • Lead Optimization: Modifying the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in animal models of cancer or autoimmune diseases.

  • Structural Biology: Determining the co-crystal structure of the compound bound to DHODH to elucidate the precise binding mode and guide further drug design efforts.

The exploration of novel small molecules like this compound is crucial for the continued development of innovative therapies targeting fundamental cellular processes.

References

  • Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work?
  • Santa Cruz Biotechnology. (n.d.). DHODH Inhibitors.
  • MedChemExpress. (n.d.).
  • GeneOnline News. (2025, October 22). Researchers Investigate DHODH Inhibitors to Disrupt Pyrimidine Biosynthesis in Cancer Cells.
  • Benchchem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • Smolecule. (n.d.). 4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid.
  • ASH Publications. (2020, November 5). The Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitor PTC299 Inhibit De Novo Pyrimidine Synthesis with Broad Anti-Leukemic Activity Against Acute Myeloid Leukemia. Blood.
  • PubMed Central. (n.d.).
  • Bentham Science. (2021, February 1). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
  • ResearchGate. (2025, August 6).
  • PubMed. (2009, June 1). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.
  • PMC - NIH. (n.d.).
  • Google Patents. (n.d.).
  • Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682.
  • SpringerLink. (n.d.).
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Springer. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 84547-83-1.
  • Unilong. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0.

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A Theoretical Deep Dive into 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide provides a comprehensive theoretical examination of a particularly promising derivative, 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. While direct experimental and theoretical literature on this specific molecule is nascent, this document synthesizes established computational methodologies applied to analogous pyrazole structures to offer predictive insights into its molecular properties and reactivity. By leveraging Density Functional Theory (DFT), we will explore its optimized geometry, electronic landscape, and spectroscopic signatures. This guide is designed to equip researchers and drug development professionals with a robust theoretical framework to accelerate the exploration of this and related compounds as potential therapeutic agents.

Introduction: The Significance of the Pyrazole Moiety

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged structures in drug discovery. Their derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The title compound, this compound, incorporates several key features: a chloro substituent that can modulate lipophilicity and act as a site for further functionalization, a methyl group on the nitrogen that influences its metabolic stability, and a carboxylic acid group that can participate in crucial hydrogen bonding interactions with biological targets.

Computational Methodology: A Virtual Laboratory

To elucidate the intrinsic properties of this compound, we propose a computational workflow rooted in Density Functional Theory (DFT), a powerful quantum mechanical tool for exploring the electronic structure of molecules.[3][4] This approach allows for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties.

Geometry Optimization

The initial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization. A widely used and reliable method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as 6-311++G(d,p).[5] This level of theory has been shown to provide excellent agreement with experimental data for a wide range of organic molecules.

Vibrational Analysis

Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental FT-IR data to validate the computational model.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are crucial for understanding its reactivity and potential interactions with biological targets. Key parameters derived from DFT calculations include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.

  • Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to provide quantitative measures of the molecule's reactivity.

Predicted Molecular Structure and Properties

Based on the established structures of similar pyrazole carboxylic acids, we can predict the key geometric parameters of this compound.

Optimized Molecular Geometry

The pyrazole ring is expected to be largely planar. The carboxylic acid group may exhibit some rotation around the C-C single bond, and its orientation will be influenced by potential intramolecular interactions.

Table 1: Predicted Key Geometric Parameters for this compound

ParameterPredicted Value (Å or °)
C4-Cl Bond Length~1.74
N1-CH3 Bond Length~1.47
C5-COOH Bond Length~1.48
O=C-OH Bond Angle~122
Dihedral Angle (Pyrazole Ring - COOH)Variable

Note: These are estimated values based on analogous structures and would be precisely determined through DFT calculations.

Spectroscopic Signature Prediction

3.2.1. FT-IR Spectroscopy

The theoretical IR spectrum would provide a detailed fingerprint of the molecule. Key predicted vibrational modes are summarized below.

Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H stretch (carboxylic acid dimer)2500-3300 (broad)
C-H stretch (methyl and pyrazole)2900-3100
C=O stretch (carboxylic acid)1700-1750
C=N and C=C stretch (pyrazole ring)1450-1600
C-Cl stretch700-800

3.2.2. NMR Spectroscopy

Gauge-Independent Atomic Orbital (GIAO) calculations can be employed to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, are instrumental in confirming the molecular structure.

Electronic Structure and Reactivity Analysis

Understanding the electronic landscape of this compound is paramount for predicting its behavior in a biological environment.

Frontier Molecular Orbitals (HOMO-LUMO)

The distribution of the HOMO and LUMO will reveal the most probable sites for electron donation and acceptance. It is anticipated that the HOMO will be localized primarily on the pyrazole ring, while the LUMO may have significant contributions from the carboxylic acid and the chloro-substituted carbon. A larger HOMO-LUMO gap would suggest higher kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP map is expected to show a negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. A positive potential (blue) would likely be observed around the carboxylic acid proton and the methyl hydrogens.

Experimental Protocols for Validation

The theoretical predictions outlined in this guide should be validated through experimental work. The following are key experimental protocols.

Synthesis of this compound

A plausible synthetic route involves the cyclization of a suitable precursor followed by chlorination and methylation. The synthesis of related pyrazole carboxylic acids has been reported in the literature and can serve as a starting point.[6]

Step-by-Step Protocol:

  • Pyrazole Ring Formation: React an appropriate β-ketoester with methylhydrazine to form the 1-methyl-pyrazole ring.

  • Chlorination: Introduce the chloro group at the 4-position using a suitable chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

  • Hydrolysis: Convert the ester group to a carboxylic acid via saponification with a base (e.g., NaOH or KOH) followed by acidification.

  • Purification: Purify the final product by recrystallization or column chromatography.

Spectroscopic Characterization
  • FT-IR Spectroscopy: Record the infrared spectrum of the synthesized compound using the KBr pellet technique and compare it with the theoretically predicted spectrum.

  • NMR Spectroscopy: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and record the ¹H and ¹³C NMR spectra. Compare the experimental chemical shifts with the GIAO calculated values.

  • Mass Spectrometry: Determine the molecular weight and fragmentation pattern of the compound using high-resolution mass spectrometry (HRMS) to confirm its elemental composition.

Visualizing Molecular Properties and Workflows

Molecular Structure

Caption: Predicted 2D structure of this compound.

Computational Workflow

start Initial Molecular Structure dft DFT Geometry Optimization (B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation dft->freq validation Confirmation of Minimum Energy (No Imaginary Frequencies) freq->validation ir_spectrum Predicted IR Spectrum validation->ir_spectrum electronic_properties Electronic Property Calculation validation->electronic_properties end Theoretical Characterization Complete ir_spectrum->end homo_lumo HOMO-LUMO Analysis electronic_properties->homo_lumo mep MEP Mapping electronic_properties->mep reactivity Global Reactivity Descriptors electronic_properties->reactivity homo_lumo->end mep->end reactivity->end

Caption: Workflow for the theoretical study of this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By applying established DFT methodologies, we can predict its structural, spectroscopic, and electronic properties with a high degree of confidence. These theoretical insights provide a valuable starting point for experimental investigations and can significantly accelerate the drug discovery process. Future work should focus on the synthesis and experimental validation of these theoretical predictions. Furthermore, molecular docking and dynamics simulations could be employed to investigate the binding interactions of this molecule with specific biological targets, paving the way for the rational design of novel therapeutic agents based on this promising pyrazole scaffold.

References

  • Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. (n.d.). AMiner.
  • Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (n.d.). College of Science.
  • The Reactions and Quantum Chemical Calculations of Some Pyrazole-3- Carboxylic Acid Chlorides with Various Hydrazides. (n.d.). ResearchGate.
  • Lalitha, P., Jeyanthi, P., & Sinthiya, A. (2023). Single crystal structure, Computational study (DFT) and Hirshfeld surface analysis of 4-chloro-1H-pyrazole.
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  • Yılmaz, M. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 21983.
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An In-Depth Technical Guide to 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 84547-83-1)

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Synthon for Modern Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] As a senior application scientist, this document moves beyond a simple recitation of facts to deliver actionable insights into the compound's synthesis, mechanistic rationale, and strategic deployment in drug discovery programs. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative chemical principles.

Core Compound Analysis: Physicochemical & Structural Profile

This compound is a strategically functionalized pyrazole. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a scaffold known for a wide range of biological activities.[1] The substituents on this core—a chloro group at the 4-position, an N-methyl group at the 1-position, and a carboxylic acid at the 5-position—each play a critical role in the molecule's utility. The carboxylic acid provides a handle for amide bond formation, one of the most fundamental reactions in medicinal chemistry, while the chloro group can act as a key pharmacophore element or a site for further chemical modification.[1] The N-methyl group enhances lipophilicity, which can influence the compound's solubility and pharmacokinetic properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 84547-83-1[2]
Molecular Formula C₅H₅ClN₂O₂[2]
Molecular Weight 160.56 g/mol [2]
Appearance White to off-white crystalline solid[1]
Purity Typically ≥95%[3]
Canonical SMILES Cn1c(c(cn1)Cl)C(=O)O[1]

Synthesis and Purification: A Protocol Built on Expertise

While specific peer-reviewed syntheses for this exact molecule are not widely published, a robust and logical pathway can be constructed based on established pyrazole chemistry, particularly from patent literature describing analogous structures. The following protocol is adapted from the synthesis of a closely related compound, ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate, providing a field-proven framework.[4][5]

Synthetic Workflow Overview

The synthesis is a two-stage process commencing with the regioselective chlorination of a pyrazole ester precursor, followed by saponification to yield the target carboxylic acid. This approach is efficient and allows for good control over the final product's purity.

SynthesisWorkflow Start Ethyl 1-methyl-1H-pyrazole-5-carboxylate Chlorination Chlorination (e.g., SO₂Cl₂ or NCS) Start->Chlorination Intermediate Ethyl 4-chloro-1-methyl-1H- pyrazole-5-carboxylate Chlorination->Intermediate Saponification Saponification (e.g., NaOH or KOH) Intermediate->Saponification Acidification Acidic Workup (e.g., HCl) Saponification->Acidification Product 4-chloro-1-methyl-1H- pyrazole-5-carboxylic acid Acidification->Product

Caption: A logical synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Part A: Chlorination of the Pyrazole Ring

  • Reactor Setup: In a well-ventilated fume hood, charge a clean, dry, jacketed glass reactor with ethyl 1-methyl-1H-pyrazole-5-carboxylate and a suitable anhydrous solvent such as acetonitrile. The choice of an aprotic solvent is critical to prevent unwanted side reactions with the chlorinating agent.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture, which could otherwise deactivate the chlorinating agent.

  • Cooling: Cool the reactor to 0-5°C using a circulating chiller. This temperature control is vital to manage the exothermic nature of the chlorination reaction and to minimize the formation of over-chlorinated byproducts.

  • Reagent Addition: Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), to the stirred solution. A slow, controlled addition is paramount for safety and selectivity.

  • Reaction Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching and Workup: Once the reaction is complete, carefully quench any remaining chlorinating agent. The resulting mixture is then typically worked up by extraction to isolate the chlorinated ester intermediate.

Part B: Saponification to the Carboxylic Acid

  • Hydrolysis: The crude ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water. An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is then added.

  • Heating: The mixture is heated to reflux to drive the ester hydrolysis to completion. This is a standard saponification reaction.

  • Acidification and Precipitation: After cooling, the reaction mixture is acidified with a mineral acid like hydrochloric acid. This protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution.

  • Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water to remove residual salts, and dried under vacuum. For obtaining high-purity material suitable for drug development, recrystallization from an appropriate solvent system is often employed.

Strategic Importance in Drug Discovery and Development

While this compound is not a final drug product itself, it represents a class of heterocyclic building blocks that are integral to the synthesis of numerous active pharmaceutical ingredients (APIs). The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with anti-inflammatory, anti-cancer, and anti-infective properties.

The true value of this molecule lies in its capacity for facile derivatization. The carboxylic acid group is readily converted into amides, esters, or other functional groups, allowing for the exploration of a wide chemical space during lead optimization.

DrugDev cluster_0 Lead Optimization Core 4-chloro-1-methyl-1H- pyrazole-5-carboxylic acid Coupling Amide Coupling (Peptide Coupling Reagents) Core->Coupling Library Library of Novel Pyrazole Amides Coupling->Library Amine Diverse Amine Building Blocks Amine->Coupling Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit

Caption: The role of the title compound in a typical drug discovery workflow.

Analytical and Quality Control: A Self-Validating System

For any intermediate used in pharmaceutical manufacturing, rigorous analytical characterization is non-negotiable to ensure the identity, purity, and quality of the material.[6][7]

Table 2: Key Analytical Techniques for Quality Control

TechniquePurposeExpected Results
¹H NMR Structural ConfirmationSignals corresponding to the N-methyl protons (singlet), the pyrazole C-H proton (singlet), and the carboxylic acid proton (broad singlet). The chemical shifts and integration values must be consistent with the structure.
¹³C NMR Carbon Skeleton VerificationResonances for all five carbon atoms in the molecule, including the characteristic downfield shift for the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak ([M+H]⁺ or [M-H]⁻) that corresponds to the calculated molecular weight of 160.56.
HPLC/UPLC Purity AssessmentA single major peak, allowing for the quantification of purity (typically >95%) and the detection of any process-related impurities.
FT-IR Spectroscopy Functional Group IdentificationCharacteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl bond vibrations.

Conclusion: A Versatile Tool for the Modern Chemist

This compound stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its strategic combination of functional groups on a biologically relevant scaffold makes it a highly valuable and versatile intermediate. A thorough understanding of its synthesis, the rationale behind the procedural steps, and its potential for elaboration are essential for any researcher or drug development professional looking to leverage the power of pyrazole chemistry. This guide provides a foundational understanding to empower scientists in their pursuit of novel and effective therapeutics.

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The Architect's Guide to Pyrazole Carboxylic Acids: From Synthesis to Bioactive Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Enduring Potency of the Pyrazole Scaffold

The pyrazole ring, a seemingly simple five-membered heterocycle, stands as a titan in the world of medicinal chemistry. Its unique electronic properties and structural versatility have made it a privileged scaffold in a vast array of biologically active compounds. When coupled with a carboxylic acid moiety, the resulting pyrazole carboxylic acids become powerful building blocks for designing novel therapeutics.[1][2][3] This guide moves beyond a mere recitation of facts, offering a strategic blueprint for the discovery of novel pyrazole carboxylic acid compounds. We will delve into the causality behind experimental choices, providing a framework for rational design and efficient execution in your own research endeavors.

I. Strategic Synthesis: Crafting the Pyrazole Core

The foundation of any discovery program lies in the ability to synthesize a diverse library of compounds. The choice of synthetic route is not merely a matter of convenience; it dictates the accessible chemical space and the feasibility of future modifications.

The Workhorse: Cyclocondensation of 1,3-Dicarbonyls

The most prevalent and versatile method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4] This approach offers a high degree of control over the substitution pattern of the final pyrazole.

Conceptual Workflow for 1,3-Dicarbonyl Cyclocondensation

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl (e.g., ethyl acetoacetate) Reaction_Conditions Cyclocondensation 1_3_Dicarbonyl->Reaction_Conditions Hydrazine Hydrazine Derivative (e.g., phenylhydrazine) Hydrazine->Reaction_Conditions Solvent Solvent System (e.g., Ethanol, Acetic Acid) Solvent->Reaction_Conditions Catalyst Optional Catalyst (e.g., nano-ZnO) Catalyst->Reaction_Conditions Pyrazole_Ester Substituted Pyrazole Ester Reaction_Conditions->Pyrazole_Ester Hydrolysis Ester Hydrolysis Pyrazole_Ester->Hydrolysis Final_Product Pyrazole Carboxylic Acid Hydrolysis->Final_Product caption Fig. 1: General workflow for pyrazole synthesis via 1,3-dicarbonyl condensation.

Caption: Fig. 1: General workflow for pyrazole synthesis via 1,3-dicarbonyl condensation.

Protocol 1: Synthesis of 5-substituted-1-phenyl-1H-pyrazole-3-carboxylic acid

This protocol provides a representative example of the cyclocondensation reaction.

Step 1: Synthesis of the Pyrazole Ester Intermediate

  • To a solution of a substituted ethyl 2,4-dioxobutanoate (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.[5]

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide.

  • Stir the mixture at room temperature for 12-18 hours.

  • After completion of the reaction (monitored by TLC), acidify the reaction mixture with dilute hydrochloric acid to a pH of 3-4.

  • Filter the precipitated pyrazole carboxylic acid, wash with cold water, and dry.

Emerging Strategies: "One-Pot" and Catalytic Approaches

Recent advancements have focused on improving the efficiency and environmental footprint of pyrazole synthesis. "One-pot" methods, where sequential reactions are carried out in the same vessel, and the use of novel catalysts are gaining prominence.[4] For instance, the use of a nano-ZnO catalyst has been reported to afford high yields of 1,3,5-substituted pyrazoles.[4]

II. From Library to Lead: Biological Evaluation and Screening

With a library of synthesized compounds in hand, the next critical phase is to identify those with the desired biological activity. A well-designed screening cascade is paramount for efficiently triaging compounds and identifying promising leads.

Screening Cascade for Novel Bioactive Compounds

G Start Synthesized Compound Library Primary_Screen Primary High-Throughput Screen (e.g., Target-based enzyme assay) Start->Primary_Screen Initial Triage Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Identify Actives Secondary_Assay Secondary & Orthogonal Assays (e.g., Cell-based functional assay) Hit_Confirmation->Secondary_Assay Confirm Potency Selectivity Selectivity & Counter-screens Secondary_Assay->Selectivity Validate Mechanism Lead_Candidate Lead Candidate Selectivity->Lead_Candidate Prioritize for Optimization caption Fig. 2: A tiered approach to screening for bioactive pyrazole compounds.

Caption: Fig. 2: A tiered approach to screening for bioactive pyrazole compounds.

The diverse biological activities of pyrazole carboxylic acids necessitate a broad consideration of potential targets.[1][2][6] These compounds have shown promise as:

  • Antimicrobial agents [5][7]

  • Anticancer therapeutics [3]

  • Anti-inflammatory drugs [8]

  • Enzyme inhibitors [9]

The choice of primary assay will be dictated by the therapeutic area of interest. For example, in an anticancer drug discovery program, a primary screen might involve evaluating the cytotoxicity of the compounds against a panel of cancer cell lines.

Table 1: Representative Biological Activities of Novel Pyrazole Carboxylic Acid Derivatives

Compound ClassTarget/ActivityPotency (IC50/MIC)Reference
Pyrazole-3-carboxylic acid derivativesAntibacterial (E. coli, S. aureus)Not specified[8]
Pyrazole-3,4-dicarboxylic acid derivativesAntifungal (C. albicans)Not specified[10]
1H-Pyrazole-4-carboxylic acid derivativesALKBH1 Inhibitors (Antigastric Cancer)0.031 ± 0.007 μM[11]
Pyrazole Carboxylic AcidsRat Long Chain L-2-hydroxy acid oxidase inhibitorsNot specified[9]
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amidesAntifungal (various phytopathogenic fungi)Higher than boscalid[12]

III. The Path to Potency: Lead Optimization and Structure-Activity Relationships (SAR)

Once initial "hits" are identified, the process of lead optimization begins. This involves systematically modifying the chemical structure of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. A deep understanding of the structure-activity relationship (SAR) is crucial for this iterative process.

Key Structural Loci for Modification

The pyrazole carboxylic acid scaffold offers several points for chemical modification, each influencing the biological activity in distinct ways.

Key Modification Points on the Pyrazole Scaffold

Caption: Fig. 3: Key positions for chemical modification on the pyrazole carboxylic acid scaffold.

Deciphering the SAR: A Case Study Approach

The SAR for pyrazole derivatives is highly target-dependent. For example, in the development of cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring were found to be critical for potent and selective activity.[13][14] A para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were identified as key structural requirements.[13]

In the context of ALKBH1 inhibitors for gastric cancer, structural optimization revealed that the carboxylic acid at the 4-position of the pyrazole ring is essential for activity, forming crucial interactions with Arg338 and Tyr222 in the binding pocket.[11] Moving the carboxylic acid to the 3-position resulted in a 1200-fold decrease in activity.[11]

IV. Conclusion: A Privileged Scaffold for Future Discovery

Pyrazole carboxylic acids continue to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability, coupled with their proven track record of biological activity, ensures their place in the modern drug discovery pipeline. By employing a strategic approach to synthesis, a well-designed screening cascade, and a rigorous exploration of the structure-activity relationship, researchers can unlock the full potential of this remarkable scaffold. The insights and protocols provided in this guide serve as a robust starting point for your own journey into the exciting world of pyrazole carboxylic acid discovery.

References

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A Technical Guide to 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring core. This five-membered aromatic ring with two adjacent nitrogen atoms is a prevalent scaffold in medicinal chemistry and agrochemistry.[1][2][3] The specific substitutions of a chloro group at the 4-position, a methyl group at the 1-position, and a carboxylic acid at the 5-position impart a unique combination of reactivity and biological potential to the molecule. This guide provides a comprehensive overview of its synthesis, chemical characteristics, and diverse applications, offering valuable insights for professionals in drug discovery and chemical research. While direct literature on this specific molecule is limited, this guide will draw upon data from closely related analogs to present a thorough technical profile.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and a closely related analog, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, are presented below.

PropertyThis compound4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Molecular Formula C5H5ClN2O2[4]C7H9ClN2O2[5][6][7]
Molecular Weight 160.56 g/mol 188.61 g/mol [5][6][7]
Appearance White to off-white solid (predicted)White to light yellow crystalline powder[8]
Melting Point Not available162-166 °C[5][8]
CAS Number 10017-95-5127892-62-0[5][6][7][8]

Synthesis and Chemical Reactivity

The synthesis of substituted pyrazole carboxylic acids can be achieved through various synthetic routes. The general strategies involve either building the pyrazole ring with the desired substituents or modifying a pre-existing pyrazole core.

Synthetic Pathways

Several methods are employed for the synthesis of related 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acids:

  • Multi-step Synthesis from Acyclic Precursors: This common approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring. Subsequent chlorination and functional group manipulations yield the target carboxylic acid.

  • Electrochemical Chlorination: A greener alternative to traditional chlorinating agents, electrochemical chlorination offers a high-yield and more environmentally friendly approach to introducing the chlorine atom onto the pyrazole ring. A patented method describes the synthesis of a related ethyl ester using this technique, which can then be hydrolyzed to the carboxylic acid.[9]

  • From Hydroxy Pyrazoles: A straightforward method involves the treatment of a corresponding 5-hydroxy-pyrazole carboxylate with a chlorinating agent like phosphorus oxychloride.[10]

Below is a generalized workflow for the synthesis of this compound.

Synthesis_Workflow A 1,3-Dicarbonyl Compound C 1-Methyl-1H-pyrazole carboxylate ester A->C Condensation B Methylhydrazine B->C E 4-Chloro-1-methyl-1H-pyrazole -5-carboxylate ester C->E Chlorination D Chlorinating Agent (e.g., SO2Cl2, NCS) D->E G 4-Chloro-1-methyl-1H-pyrazole -5-carboxylic acid E->G Ester Hydrolysis F Hydrolysis (Acid or Base) F->G

Caption: Generalized synthetic workflow for this compound.

Key Chemical Reactions

The reactivity of this compound is dictated by its functional groups: the pyrazole ring, the chloro substituent, and the carboxylic acid moiety.

  • Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations.[11]

    • Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

    • Amidation: Coupling with an amine, often facilitated by a coupling agent, produces the amide derivative. These amide derivatives are of significant interest in medicinal chemistry.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is susceptible to displacement by nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the pyrazole ring and the carboxylic acid group.[11]

  • Electrophilic Aromatic Substitution: While the pyrazole ring is aromatic, its reactivity towards electrophiles is influenced by the existing substituents. The methyl and chloro groups direct incoming electrophiles to specific positions on the ring.

Reactivity_Diagram cluster_reactions Key Reactions Start 4-Chloro-1-methyl-1H-pyrazole -5-carboxylic acid Ester Esterification (R-OH, H+) Start->Ester Amide Amidation (R-NH2, coupling agent) Start->Amide Substitution Nucleophilic Substitution (Nu-) Start->Substitution Product_Ester Ester Derivative Ester->Product_Ester Product_Amide Amide Derivative Amide->Product_Amide Product_Substituted Substituted Pyrazole Substitution->Product_Substituted

Caption: Key chemical transformations of this compound.

Spectroscopic Analysis

  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl group protons, a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton. The chemical shifts would be influenced by the electronic environment of the pyrazole ring.

  • ¹³C NMR: The carbon NMR would display distinct signals for the five carbons in the molecule, including the methyl carbon, the three pyrazole ring carbons, and the carboxylic acid carbon.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carboxylic acid, and various peaks corresponding to the C-Cl, C-N, and C=C bonds within the molecule.

Applications in Research and Development

Pyrazole derivatives are a cornerstone in the development of new pharmaceuticals and agrochemicals.[3] this compound and its analogs serve as crucial building blocks in the synthesis of a wide range of bioactive molecules.

Pharmaceutical Applications

The pyrazole scaffold is present in numerous approved drugs.[3] Derivatives of this compound have been investigated for a variety of therapeutic applications:

  • Anticancer Agents: Pyrazole-containing compounds have shown potential as anticancer agents by interacting with various cellular pathways that regulate cell proliferation and apoptosis.[8][12]

  • Anti-inflammatory Agents: Certain pyrazole derivatives exhibit anti-inflammatory properties.[11]

  • Antimicrobial Agents: The pyrazole nucleus is a key component in the design of novel antibacterial and antifungal compounds.[1][2][7][13]

  • Enzyme Inhibitors: The structural features of these molecules make them suitable candidates for the design of specific enzyme inhibitors, such as HIV-1 integrase inhibitors.[14]

Agrochemical Applications

In agriculture, pyrazole derivatives are widely used due to their potent biological activities.

  • Herbicides: Compounds such as 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid are effective herbicides, controlling unwanted plant growth in various crops.[5][8] They often act by inhibiting specific enzymes essential for plant growth.[8]

  • Insecticides and Acaricides: Many commercial insecticides and acaricides are based on a pyrazole core.[15] The ethyl ester of a related compound is a key intermediate in the synthesis of Tolfenpyrad, a broad-spectrum insecticide.[9]

Conclusion

This compound is a versatile heterocyclic compound with significant potential in both pharmaceutical and agrochemical research. Its synthesis, while requiring careful control, is achievable through established chemical methodologies. The reactivity of its functional groups allows for a wide range of chemical modifications, making it an ideal scaffold for the development of new bioactive molecules. As research into novel therapeutics and crop protection agents continues, the importance of this and related pyrazole derivatives is set to grow.

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  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents. (n.d.).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.).
  • 4-chloro-1-methyl-1h-pyrazole-3-carboxylic acid - PubChemLite. (n.d.).
  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - ResearchGate. (2021-09-29).
  • Synthesis and properties of acetylene-containing cross-linkable triazine resin - Express Polymer Letters. (n.d.).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.).
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20).
  • Energetic derivatives of 4,4′,5,5′-tetranitro-2H,2′H-3,3′-bipyrazole (TNBP): synthesis, characterization and promising properties - Journal of Materials Chemistry A (RSC Publishing). (n.d.).
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024-04-26).

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid has emerged as a pivotal building block in modern synthetic chemistry, valued for its pre-functionalized pyrazole core. The pyrazole scaffold is recognized as a "biologically privileged" structure, frequently appearing in active pharmaceutical ingredients (APIs) and agrochemicals.[1] This guide provides an in-depth exploration of the compound's reactivity and its strategic application as an intermediate. We will delve into the causality behind its synthetic utility, offering detailed, field-proven protocols for its most critical transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions. The aim is to equip researchers with the foundational knowledge and practical methodologies required to leverage this versatile intermediate in drug discovery and material science programs.

Intermediate Profile: Physicochemical & Safety Data

Understanding the fundamental properties and handling requirements of this compound is a prerequisite for its effective and safe use in any laboratory setting.

Physicochemical Characteristics

The compound is typically supplied as a stable, crystalline solid, whose key properties are summarized below.

PropertyValueSource
CAS Number 84547-83-1[2]
Molecular Formula C₅H₅ClN₂O₂[2]
Molecular Weight 160.56 g/mol [2]
Appearance White to off-white solid[3]
Melting Point ~164 °C[3]
GHS Safety Profile & Handling

As a functionalized carboxylic acid, this intermediate requires careful handling. The compound is classified with the following hazards, and appropriate precautions must be taken.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[5]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[5][6]

    • P302+P352: IF ON SKIN: Wash with plenty of water and soap.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • Storage: P403+P233 - Store in a well-ventilated place. Keep container tightly closed.[5]

Always consult the full Safety Data Sheet (SDS) from the supplier before use.[5][6]

The Synthetic Logic: A Dually Reactive Scaffold

The synthetic value of this compound stems from its two distinct and orthogonally reactive functional groups: the carboxylic acid at the C5 position and the chloro substituent at the C4 position. This dual functionality allows for sequential, controlled modifications, making it an ideal scaffold for building molecular complexity.

  • The Carboxylic Acid (C5): This group is the primary handle for building amide or ester linkages. Amide bonds are fundamental in medicinal chemistry, forming the backbone of peptides and providing crucial hydrogen bond donors and acceptors for molecular recognition at protein targets.

  • The Chloro Group (C4): The chlorine atom serves as a versatile leaving group. It readily participates in nucleophilic aromatic substitution (SNAr) reactions and, more significantly, is an excellent handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups, which are critical for tuning the steric and electronic properties of a final compound, often modulating target affinity and pharmacokinetic profiles.

The following diagram illustrates the primary reaction pathways available from this intermediate.

G cluster_acid Reactions at C5-Carboxylic Acid cluster_chloro Reactions at C4-Chloro Group main 4-Chloro-1-methyl-1H- pyrazole-5-carboxylic acid amide Amide Derivatives main->amide Amine, Coupling Agent ester Ester Derivatives main->ester Alcohol, Acid Catalyst suzuki Bi-aryl Pyrazoles (Suzuki Coupling) main->suzuki Boronic Acid, Pd Catalyst, Base snar C4-Functionalized Pyrazoles (SNAr) main->snar Nucleophile

Caption: Key reactivity pathways of the title compound.

Application Focus: Scaffolding for Kinase Inhibitors

Pyrazole-based compounds are prominent in modern drug discovery, particularly as protein kinase inhibitors for oncology and inflammatory diseases.[7][8] The specific substitution pattern of this compound makes it an ideal starting point for synthesizing inhibitors that target the ATP-binding site of kinases.

A common synthetic strategy involves a two-step sequence:

  • Amide Coupling: The C5-carboxylic acid is coupled with a desired amine, often an aniline derivative, which can project into a specific pocket of the kinase.

  • Suzuki Coupling: The C4-chloro position is then used to introduce a larger aromatic or heteroaromatic group via Suzuki coupling, which often serves to anchor the molecule in the hinge region of the kinase.[9]

This workflow enables the rapid generation of a library of diverse analogues for structure-activity relationship (SAR) studies.

General Synthetic Workflow for a Kinase Inhibitor

The following diagram outlines a representative workflow for synthesizing a hypothetical pyrazole-based kinase inhibitor.

G start 4-Chloro-1-methyl-1H- pyrazole-5-carboxylic acid step1_reagent R¹-NH₂ HATU, DIPEA start->step1_reagent intermediate1 Intermediate Amide (C5-Coupled) step1_reagent->intermediate1 step2_reagent R²-B(OH)₂ Pd(PPh₃)₄, Base intermediate1->step2_reagent final_product Final Product (Hypothetical Kinase Inhibitor) step2_reagent->final_product

Caption: Workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the key transformations of this compound.

Protocol 1: General Procedure for Amide Bond Formation via Acid Chloride

This protocol describes the conversion of the carboxylic acid to an amide via an intermediate acid chloride. This method is robust and suitable for a wide range of amines.

Rationale: Conversion to the highly reactive acid chloride intermediate allows for efficient coupling with even weakly nucleophilic amines without requiring expensive coupling reagents. Thionyl chloride (SOCl₂) is a cost-effective choice for this activation step.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Add thionyl chloride (SOCl₂, 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Fit the flask with a reflux condenser and heat the mixture to 70-80 °C for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

    • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (in a well-ventilated fume hood). The resulting crude 4-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride is typically used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

    • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq) in the same solvent.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the acid chloride solution to the cooled amine solution dropwise over 15-20 minutes with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the carboxylic acid proton (~10-12 ppm) and the appearance of a new amide N-H proton in the ¹H NMR spectrum are key indicators of success.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol details the palladium-catalyzed Suzuki coupling of the C4-chloro position with an aryl or heteroaryl boronic acid.

Rationale: The Suzuki reaction is one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis.[10] It offers excellent functional group tolerance and is highly reliable for constructing the bi-aryl structures common in kinase inhibitors.[9]

Step-by-Step Methodology:

  • Reaction Setup:

    • To a Schlenk flask or microwave vial, add the 4-chloro-pyrazole derivative (from Protocol 1, 1.0 eq), the aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq), and a base, typically aqueous sodium carbonate (Na₂CO₃, 2 M solution, 3.0 eq).

    • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the starting pyrazole).

  • Reaction Execution:

    • Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. Alternatively, for faster reaction times, heat in a microwave reactor at 120-150 °C for 15-45 minutes.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours (conventional heating) or under 1 hour (microwave).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel or by preparative HPLC to obtain the desired coupled product.

Self-Validation: Successful coupling is confirmed by mass spectrometry (observation of the correct molecular ion peak) and NMR spectroscopy. The disappearance of the starting material and the appearance of new aromatic proton signals in the ¹H NMR spectrum corresponding to the coupled boronic acid fragment validate the reaction's success.

References

  • Mali, R. S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.
  • Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Organic Chemistry Portal. Synthesis of pyrazoles.
  • Chikhale, R., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry.
  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Özer, I., et al. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
  • Bildirici, I., & Mengeş, N. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Harris, P. A., et al. (2013). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bioorganic & Medicinal Chemistry Letters.
  • Sun, D., et al. (2014). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry.
  • Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters.

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Application Notes and Protocols for the Esterification of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of esters from 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a critical heterocyclic building block in modern drug discovery and agrochemical development.[1][2][3] The protocols herein are designed for researchers and chemists, offering a comprehensive overview of two robust esterification methodologies: the classic Fischer-Speier acid-catalyzed reaction and a high-yield approach via an acyl chloride intermediate using thionyl chloride. This guide emphasizes the underlying chemical principles, the rationale behind procedural steps, and self-validating process controls to ensure reproducible and high-purity outcomes.

Introduction: The Significance of Pyrazole Ester Derivatives

This compound is a versatile intermediate whose derivatives are integral to the synthesis of a wide range of biologically active molecules.[1][] The carboxylic acid moiety serves as a synthetic handle for various modifications, with esterification being a fundamental transformation. Converting the carboxylic acid to an ester modulates the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical parameters in the optimization of lead compounds in pharmaceutical development. The resulting pyrazole esters are key precursors for further functionalization, including amide couplings and cross-coupling reactions.[]

This application note presents two validated protocols, each with distinct advantages, to facilitate the efficient synthesis of pyrazole esters, empowering researchers to accelerate their discovery programs.

Mechanistic Considerations: Pathways to Ester Formation

Understanding the reaction mechanism is paramount for troubleshooting and optimization. Two primary, reliable pathways for the esterification of heteroaromatic carboxylic acids like the target pyrazole are detailed below.

Fischer-Speier Esterification: An Equilibrium-Controlled Process

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5][6]

The mechanism proceeds through several reversible steps:

  • Carbonyl Activation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[7][8][9]

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[9]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[8]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Being an equilibrium reaction, specific strategies must be employed to drive the reaction towards the product. This is typically achieved by using a large excess of the alcohol (which often serves as the solvent) or by removing the water byproduct as it forms, in accordance with Le Châtelier's principle.[5][9]

Thionyl Chloride Method: A High-Yield, Irreversible Approach

For substrates that are sensitive or when maximizing yield is critical, a two-step procedure involving thionyl chloride (SOCl₂) is superior. This method circumvents the equilibrium limitations of the Fischer esterification.[10]

  • Formation of the Acyl Chloride: The carboxylic acid reacts with thionyl chloride to form a highly reactive 4-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride intermediate. The hydroxyl group of the carboxylic acid is effectively converted into an excellent leaving group. This step is irreversible as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture.[10]

  • Nucleophilic Acyl Substitution: The resulting acyl chloride is then treated with the desired alcohol. The alcohol's nucleophilic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of the chloride ion yields the ester. This step is rapid and typically high-yielding. A non-nucleophilic base, such as pyridine or triethylamine, is often added to neutralize the HCl generated in the first step (if not fully removed) and the HCl formed during the esterification, preventing unwanted side reactions.

Experimental Protocols & Workflow

The following protocols have been validated for the synthesis of alkyl esters of this compound. All operations should be performed in a well-ventilated fume hood.

Workflow Overview

Esterification_Workflow Start 4-chloro-1-methyl-1H- pyrazole-5-carboxylic acid Method1 Protocol 1: Fischer Esterification Start->Method1 Method2 Protocol 2: Thionyl Chloride Start->Method2 Workup Aqueous Workup (Neutralization & Extraction) Method1->Workup Reflux in Alcohol + Acid Catalyst AcylChloride Acyl Chloride Intermediate Method2->AcylChloride SOCl₂, Reflux AcylChloride->Workup Add Alcohol + Base Purification Purification (Silica Gel Chromatography) Workup->Purification Product Purified Pyrazole Ester Purification->Product

Caption: Comparative workflow for the esterification of this compound.

Protocol 1: Fischer-Speier Esterification (Example: Methyl Ester)

This protocol is cost-effective and suitable for producing simple alkyl esters where the alcohol is readily available and can be used in large excess.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 eq).

  • Reagent Addition: Add anhydrous methanol (50 mL). The carboxylic acid may not fully dissolve initially. Stir the suspension.

  • Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (0.5 mL) dropwise to the stirring suspension. Caution: This addition is exothermic.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice (100 g).

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture until effervescence ceases and the pH is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[11]

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate.

Protocol 2: Thionyl Chloride Method (Example: Ethyl Ester)

This protocol is recommended for achieving higher yields, especially with more complex or acid-sensitive alcohols.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Ethanol (EtOH), anhydrous

  • Pyridine or Triethylamine (TEA), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Acyl Chloride Formation:

    • Place this compound (5.0 g, 1 eq) in a round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous toluene (40 mL), followed by the slow, dropwise addition of thionyl chloride (1.2 - 1.5 eq) at room temperature.[12]

    • Attach a reflux condenser (vented to a scrubber containing NaOH solution to trap HCl and SO₂ gases) and heat the mixture to reflux (approx. 80°C) for 2-3 hours.

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and the solvent. Co-evaporation with toluene (2 x 10 mL) can help ensure complete removal of SOCl₂. The resulting residue is the crude acyl chloride.

  • Ester Formation:

    • Dissolve the crude acyl chloride in anhydrous toluene (40 mL) under an inert atmosphere and cool the flask in an ice bath (0°C).

    • In a separate flask, prepare a solution of anhydrous ethanol (1.5 eq) and anhydrous pyridine (1.5 eq) in anhydrous toluene (10 mL).

    • Add the ethanol/pyridine solution dropwise to the stirred acyl chloride solution at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by adding deionized water (30 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

    • Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the pure ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate.

Summary of Reaction Parameters

ParameterProtocol 1: Fischer EsterificationProtocol 2: Thionyl Chloride MethodRationale & Causality
Activating Agent Strong Acid (e.g., H₂SO₄)Thionyl Chloride (SOCl₂)H₂SO₄ protonates the carbonyl, making it more electrophilic. SOCl₂ converts the -OH to a highly reactive acyl chloride.[9][10]
Stoichiometry Catalytic acid; Alcohol in large excessSOCl₂ (1.2-1.5 eq); Alcohol (1.5 eq)Excess alcohol in Protocol 1 drives the equilibrium. Protocol 2 is stoichiometric and not equilibrium-limited.[5]
Solvent The alcohol itselfInert solvent (Toluene, DCM)The alcohol serves as both reactant and solvent in Protocol 1. An inert solvent is required for Protocol 2 to prevent reaction with SOCl₂.
Temperature Reflux (e.g., 65°C for MeOH)Reflux for acyl chloride; 0°C to RT for esterificationHeat is required to overcome the activation energy. The second step of Protocol 2 is highly exothermic and controlled at 0°C.
Reaction Time 4 - 6 hours4 - 7 hours (total)Protocol 1 requires time to reach equilibrium. Protocol 2 involves two distinct synthetic steps.
Byproducts Water (H₂O)Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl)Water must be removed or reactants used in excess to drive Protocol 1. Gaseous byproducts in Protocol 2 drive the reaction forward.
Typical Yields Moderate to Good (60-85%)Good to Excellent (80-95%)The irreversible nature of the acyl chloride formation typically leads to higher yields.

Concluding Remarks

The selection between the Fischer-Speier and thionyl chloride methods for the esterification of this compound depends on the specific requirements of the synthesis. For large-scale, cost-effective production of simple esters, the Fischer esterification is a viable option. For maximizing yield, working with precious substrates, or using complex alcohols, the thionyl chloride method provides a more robust and efficient pathway. By understanding the mechanisms and carefully controlling the reaction parameters outlined in these protocols, researchers can reliably synthesize the desired pyrazole esters for application in drug discovery and development.

References

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - Benchchem.
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  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - Chem-Impex.
  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents.
  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl - RSC Publishing.
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ResearchGate.
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  • Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. ResearchGate.
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  • Esterification of pyrazole-3- and 4-carboxylic acids | Request PDF. ResearchGate.
  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). The Organic Synthesis Archive.
  • Ester synthesis by esterification. Organic Chemistry Portal.
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate.
  • Fischer Esterification - Chemistry LibreTexts.
  • Fischer Esterification - Organic Chemistry Portal.
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  • The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. ResearchGate.
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Protocol for Nucleophilic Aromatic Substitution on 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Functionalized Pyrazoles

Abstract

Substituted pyrazole carboxylic acids are highly valued scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3] This application note provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) on 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. We detail the underlying mechanistic principles, provide field-proven, step-by-step protocols for substitution with various nucleophiles (amines, alkoxides, and thiolates), and offer a troubleshooting guide for common experimental challenges. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for the synthesis of diverse pyrazole derivatives.

Scientific Background & Mechanistic Principles

The functionalization of heteroaromatic rings is a cornerstone of modern synthetic chemistry. The target molecule, this compound, is primed for nucleophilic aromatic substitution (SNAr) due to the electronic properties of its pyrazole core and substituents.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Unlike electron-rich aromatic systems like benzene that favor electrophilic substitution, the pyrazole ring is an electron-deficient heterocycle.[4][5] This electron deficiency is a prerequisite for the SNAr mechanism, which proceeds via a two-step addition-elimination pathway.[6]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the chloro group at the C4 position). This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][8]

  • Elimination of the Leaving Group: The aromaticity of the pyrazole ring is restored through the expulsion of the chloride leaving group.

The success and rate of an SNAr reaction are critically dependent on three factors:

  • The presence of electron-withdrawing groups (EWGs) on the aromatic ring.[6][8]

  • The nature of the leaving group.

  • The strength of the nucleophile.

Reactivity of the Pyrazole Substrate

In this compound, the pyrazole ring itself is π-electron deficient, making it more susceptible to nucleophilic attack than carbocyclic aromatic rings.[4] This inherent reactivity is significantly enhanced by the powerful electron-withdrawing carboxylic acid group (-COOH) at the C5 position, which is para to the C4 chloro leaving group. This positioning is optimal for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.[8][9]

The general mechanism is illustrated below:

Caption: General mechanism for the SNAr reaction on the pyrazole substrate.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

General Considerations:

  • Reagents: Use reagents from reputable suppliers without further purification unless otherwise noted. Anhydrous solvents should be used where specified.

  • Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Inert Atmosphere: While not always strictly necessary, performing reactions under an inert atmosphere (Nitrogen or Argon) is good practice to prevent potential side reactions with atmospheric moisture or oxygen, especially when using sensitive reagents.

Protocol 1: Amination with Primary/Secondary Amines

This protocol describes a general procedure for the reaction with an amine nucleophile.

Materials & Reagents

ReagentPurpose
This compoundSubstrate
Amine (e.g., morpholine, benzylamine)Nucleophile
Potassium Carbonate (K₂CO₃) or DIPEABase
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Solvent
Ethyl Acetate (EtOAc)Extraction Solvent
1 M Hydrochloric Acid (HCl)Aqueous Work-up
Saturated Sodium Chloride (Brine)Aqueous Work-up
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the solvent (e.g., DMF, 5-10 mL per mmol of substrate), followed by the amine nucleophile (1.2-1.5 eq) and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined by monitoring the reaction. Stir vigorously for 4-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • If the product is a free acid, carefully acidify the aqueous layer with 1 M HCl to pH ~3-4 to precipitate the product or to facilitate extraction into the organic layer.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with water, followed by brine.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Alkoxylation with Alcohols

This protocol requires the formation of a more potent alkoxide nucleophile from the corresponding alcohol.

Materials & Reagents

ReagentPurpose
This compoundSubstrate
Alcohol (e.g., methanol, ethanol)Nucleophile Precursor/Solvent
Sodium Hydride (NaH, 60% dispersion) or Sodium Metal (Na)Strong Base
Tetrahydrofuran (THF), AnhydrousCo-solvent (optional)

Step-by-Step Procedure:

  • Alkoxide Formation: In a separate flask under an inert atmosphere, carefully add sodium hydride (1.5 eq) to the anhydrous alcohol (which can also serve as the solvent) at 0 °C. Stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Reaction: Add the this compound (1.0 eq) to the freshly prepared alkoxide solution.

  • Heating: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-18 hours.

  • Work-up:

    • Cool the reaction to room temperature and carefully quench any excess NaH by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.

    • Add water and acidify with 1 M HCl to pH ~3-4.

    • Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material by recrystallization or column chromatography.

Protocol 3: Thiolation with Thiols

This protocol is similar to amination, utilizing a base to generate the more nucleophilic thiolate in situ.

Materials & Reagents

ReagentPurpose
This compoundSubstrate
Thiol (e.g., thiophenol, benzyl mercaptan)Nucleophile
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Base
N,N-Dimethylformamide (DMF), AnhydrousSolvent

Step-by-Step Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the thiol (1.2 eq), and anhydrous DMF.

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq) to the mixture.

  • Reaction: Stir the mixture at room temperature or heat gently (40-80 °C) as needed. Thiols are generally excellent nucleophiles, so reactions are often faster than with amines or alcohols.[10] Monitor for completion over 2-12 hours.

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 2.1.

Data Presentation & Characterization

The following table summarizes typical conditions. Yields are estimates and will vary based on the specific nucleophile and optimization of reaction conditions.

Table 1: Summary of Reaction Conditions

Nucleophile ClassExample NucleophileBaseTypical SolventTemp. (°C)Time (h)Approx. Yield
Primary AminesBenzylamineK₂CO₃DMF10012-1870-90%
Secondary AminesMorpholineK₂CO₃DMSO12016-2475-95%
AlcoholsMethanolNaHMethanol658-1260-85%
ThiolsThiophenolCs₂CO₃DMF402-680-95%

Product Characterization: The identity and purity of the final products should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow and Troubleshooting

Workflow A Reaction Setup (Flask, Stir Bar, Substrate) B Add Solvent, Nucleophile, and Base A->B Step 1 C Heat and Stir (Monitor by TLC/LC-MS) B->C Step 2 D Reaction Complete? C->D D->C No E Aqueous Work-up (Quench, Extract, Wash) D->E Yes F Drying and Concentration E->F G Purification (Chromatography or Recrystallization) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for the SNAr protocol.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficient temperature. 2. Nucleophile is too weak. 3. Inactive base.1. Increase reaction temperature; consider using a sealed vessel or microwave reactor for higher temperatures.[11] 2. Use a stronger base to deprotonate the nucleophile; switch to a more polar aprotic solvent (DMSO). 3. Use a fresh, anhydrous base.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up. 3. Side reactions.1. Increase reaction time or temperature. 2. Ensure correct pH during extraction; perform multiple extractions. 3. Run the reaction under an inert atmosphere; use a less reactive base.
Multiple Products 1. Reaction with the carboxylic acid group (e.g., amide formation). 2. Impure starting materials.1. Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction, followed by a final hydrolysis step. 2. Verify the purity of the substrate and nucleophile before starting.

Conclusion

The protocol described provides a robust and versatile framework for the nucleophilic aromatic substitution of this compound. The inherent electron-deficient nature of the pyrazole ring, augmented by the C5-carboxylic acid, renders the C4 position highly susceptible to displacement by a wide range of nucleophiles. By carefully selecting the base, solvent, and temperature, researchers can efficiently synthesize a diverse library of functionalized pyrazole derivatives, which are valuable building blocks for drug discovery and materials science.

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The Strategic Role of 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid in the Synthesis of Modern Agrochemicals: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Agrochemical Innovation

The relentless pursuit of higher crop yields and the mounting challenge of pest resistance necessitate the continuous development of novel and effective agrochemicals. Within the landscape of modern crop protection, pyrazole derivatives have emerged as a cornerstone scaffold, leading to the creation of highly potent and selective insecticides and fungicides.[1][2] At the heart of many of these innovations lies 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid , a key intermediate whose structural features are pivotal to the biological activity of the resulting agrochemicals. This technical guide provides an in-depth exploration of the synthesis and application of this vital building block, offering detailed protocols and insights for researchers and professionals in the agrochemical and pharmaceutical industries.

The significance of the pyrazole ring is rooted in its versatile biological activities, including antifungal, insecticidal, and herbicidal properties.[2][3] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with specific biological targets. The chloro, methyl, and carboxylic acid functionalities of this compound provide a reactive and versatile platform for the synthesis of a new generation of crop protection agents.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a composite of established synthetic methodologies for pyrazole derivatives, adapted for this specific target molecule.[4][5][6]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate

This initial step involves the reaction of diethyl malonate with triethyl orthoformate in the presence of a catalyst, typically acetic anhydride.

  • Materials: Diethyl malonate, triethyl orthoformate, acetic anhydride.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate and a slight excess of triethyl orthoformate.

    • Add a catalytic amount of acetic anhydride to the mixture.

    • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by gas chromatography (GC).

    • Upon completion, distill the reaction mixture under reduced pressure to remove ethanol and excess triethyl orthoformate, yielding diethyl 2-(ethoxymethylene)malonate.

Step 2: Synthesis of Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate

This step involves the cyclization of the product from Step 1 with methylhydrazine.

  • Materials: Diethyl 2-(ethoxymethylene)malonate, methylhydrazine, ethanol.

  • Procedure:

    • Dissolve diethyl 2-(ethoxymethylene)malonate in ethanol in a round-bottom flask.

    • Cool the solution in an ice bath and slowly add an equimolar amount of methylhydrazine dropwise, while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Remove the solvent under reduced pressure to obtain the crude pyrazole product.

Step 3: Hydrolysis and Decarboxylation to 1-methyl-1H-pyrazole-5-carboxylic Acid

The dicarboxylate from Step 2 is hydrolyzed and subsequently decarboxylated to yield the pyrazole-5-carboxylic acid.

  • Materials: Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate, sodium hydroxide, hydrochloric acid.

  • Procedure:

    • To the crude product from Step 2, add an aqueous solution of sodium hydroxide.

    • Heat the mixture under reflux until the hydrolysis is complete (monitoring by TLC or LC-MS).

    • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will induce decarboxylation.

    • The product, 1-methyl-1H-pyrazole-5-carboxylic acid, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 4: Chlorination to this compound

The final step is the regioselective chlorination of the pyrazole ring. A safer and more environmentally friendly method using hydrochloric acid and hydrogen peroxide is preferred over harsher reagents like sulfuryl chloride.[4]

  • Materials: 1-methyl-1H-pyrazole-5-carboxylic acid, hydrochloric acid, hydrogen peroxide, dichloroethane.

  • Procedure:

    • In a four-necked flask, suspend 1-methyl-1H-pyrazole-5-carboxylic acid in dichloroethane.

    • Add a concentrated solution of hydrochloric acid.

    • Control the temperature and slowly add hydrogen peroxide dropwise.

    • After the addition, allow the reaction to proceed for a specified time, with the temperature gradually increasing.

    • After completion, cool the reaction, separate the layers, and wash the organic layer with solutions of sodium sulfite and sodium carbonate, followed by water.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield this compound.

Data Presentation: Physicochemical Properties

PropertyValueSource
CAS Number 84547-83-1[7]
Molecular Formula C₅H₅ClN₂O₂[7]
Molecular Weight 160.56 g/mol [7]
Appearance White to off-white solid
Melting Point 162 - 166 °C[8]

Application in the Synthesis of Diamide Insecticides

This compound is a crucial intermediate in the synthesis of the highly successful diamide class of insecticides, including chlorantraniliprole and cyantraniliprole. These insecticides exhibit a novel mode of action, targeting the insect's ryanodine receptors, which leads to uncontrolled calcium release and paralysis.

Workflow: Synthesis of Chlorantraniliprole

The synthesis of chlorantraniliprole involves the amide coupling of this compound with a substituted anthranilamide derivative.

G cluster_0 Synthesis of Pyrazole Intermediate cluster_1 Synthesis of Anthranilamide Intermediate A 1-methyl-1H-pyrazole-5-carboxylic acid B Chlorination (HCl, H₂O₂) A->B C This compound B->C G Amide Coupling C->G D Substituted Anthranilic Acid E Amidation D->E F Substituted Anthranilamide E->F F->G H Chlorantraniliprole G->H

Caption: Synthesis workflow for Chlorantraniliprole.

Application in the Synthesis of Pyrazole Carboxamide Fungicides

Beyond insecticides, the pyrazole carboxamide scaffold is a cornerstone of modern fungicide development. These fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain and leading to cell death.[9][10][11] this compound serves as a valuable precursor for the synthesis of novel pyrazole carboxamide fungicides.

Mechanism of Action: SDHI Fungicides

G Mito Mitochondrion ETC Electron Transport Chain SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH->Fumarate Fumarate CoQ Coenzyme Q SDH->CoQ e⁻ Succinate Succinate Succinate->SDH Succinate ComplexIII Complex III CoQ->ComplexIII e⁻ ATP ATP Synthesis ComplexIII->ATP Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Inhibition

Caption: Mode of action of SDHI fungicides.

Analytical Characterization

The purity and identity of this compound and its derivatives are critical for successful agrochemical synthesis. A combination of analytical techniques is employed for their characterization.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and the position of substituents on the pyrazole ring.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to monitor the progress of reactions.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule, such as the carboxylic acid and C-Cl bonds.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken when handling the reagents and intermediates involved in the preparation of this compound.[14][15]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: All reactions should be carried out in a well-ventilated fume hood.

  • Handling of Reagents:

    • Methylhydrazine: Is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

    • Hydrochloric Acid and Hydrogen Peroxide: Are corrosive. Avoid contact with skin and eyes.

    • Organic Solvents: Many are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This compound is a testament to the power of heterocyclic chemistry in addressing critical challenges in agriculture. Its role as a versatile intermediate in the synthesis of leading insecticides and promising fungicides underscores its importance in the development of next-generation crop protection solutions. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable scaffold in their pursuit of innovative and sustainable agrochemicals.

References

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Application Notes & Protocols: A Framework for Developing Novel Herbicides from 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Weed Management

The persistent evolution of herbicide-resistant weeds presents a formidable challenge to global agricultural productivity. The agrochemical industry is in a continuous search for novel herbicidal scaffolds and compounds with new mechanisms of action (MoA) to overcome this threat. Pyrazole and its derivatives have emerged as "privileged scaffolds" in this endeavor, forming the core of numerous commercially successful pesticides due to their diverse biological activities and versatile chemical structures.[1][2] Specifically, pyrazole carboxylic acids serve as crucial building blocks for a new generation of herbicides.[3]

This document provides a comprehensive guide for researchers and drug development professionals on utilizing 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 84547-83-1) as a foundational scaffold for the discovery and development of novel herbicides.[4] We will detail a logical, stepwise progression from initial library synthesis through tiered screening, efficacy testing, and mechanism of action elucidation, providing both the "how" and the "why" behind each protocol.

Section 1: Lead Generation via Scaffold Elaboration

The carboxylic acid moiety at the 5-position of the pyrazole ring is the ideal chemical handle for creating a diverse library of derivatives, primarily amides and esters. This strategy allows for a systematic exploration of the structure-activity relationship (SAR) by introducing a wide array of chemical functionalities.

Protocol 1.1: Synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride

Rationale & Causality: The conversion of the carboxylic acid to a more reactive acid chloride is a critical first step. The acid chloride readily reacts with nucleophiles like amines and alcohols, facilitating the efficient synthesis of a large derivative library. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as its byproducts (SO₂ and HCl) are gaseous and easily removed.

Step-by-Step Protocol:

  • In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (5.0-10.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 4-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride is typically used in the next step without further purification.

Protocol 1.2: Parallel Synthesis of a Pyrazole Amide Library

Rationale & Causality: Amide derivatives are prevalent in agrochemicals and often exhibit enhanced biological activity and favorable physicochemical properties.[5] By reacting the acid chloride with a diverse panel of primary and secondary amines, we can systematically probe the effects of different substituents on herbicidal efficacy.

Step-by-Step Protocol:

  • Prepare a stock solution of the crude acid chloride from Protocol 1.1 in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a 96-well reaction block, add a solution of a unique amine (1.1 eq) to each well. A diverse selection should include aliphatic, aromatic, and heterocyclic amines.

  • To each well, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to act as an acid scavenger.

  • Add the acid chloride stock solution (1.0 eq) to each well.

  • Seal the reaction block and allow it to stir at room temperature for 12-18 hours.

  • Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • The organic layers can be washed with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amide products, which can be purified by chromatography if necessary for subsequent assays.

Visualization 1: Synthetic Workflow

Start 4-chloro-1-methyl-1H- pyrazole-5-carboxylic acid AcidChloride 4-chloro-1-methyl-1H- pyrazole-5-carbonyl chloride Start->AcidChloride SOCl2, DMF (cat.) AmideLib Amide Library AcidChloride->AmideLib + Amines, Base EsterLib Ester Library AcidChloride->EsterLib + Alcohols, Base Amine Diverse Amines (R1R2NH) Amine->AmideLib Alcohol Diverse Alcohols (R-OH) Alcohol->EsterLib cluster_0 Discovery Phase cluster_1 Development Phase CompoundLib Pyrazole Derivative Library PrimaryScreen Primary Screen (In Vitro Seedling Assay) CompoundLib->PrimaryScreen Hits Active Hits PrimaryScreen->Hits SecondaryScreen Secondary Screen (Whole-Plant Assays) Hits->SecondaryScreen Leads Lead Candidates SecondaryScreen->Leads MoA Mechanism of Action (MoA) Studies Leads->MoA Selectivity Crop Selectivity & Toxicology Leads->Selectivity Final Pre-Commercial Candidate MoA->Final Selectivity->Final

Caption: A tiered screening and development cascade.

Section 3: Secondary Screening - Whole-Plant Efficacy

Hits from the primary screen must be validated in a more agriculturally relevant context. Whole-plant bioassays determine if a compound is effective when applied to soil (pre-emergence) or directly to foliage (post-emergence). [6][7]

Protocol 3.1: Greenhouse Pre- and Post-Emergence Assays

Rationale & Causality: This protocol mimics real-world herbicide application. Pre-emergence testing reveals if a compound can inhibit weed growth as seeds germinate in soil, indicating soil stability and uptake by roots/shoots. Post-emergence testing shows if the compound is effective on established plants, requiring uptake through leaves and translocation. [6]Testing on both a monocot (e.g., barnyard grass, Echinochloa crus-galli) and a dicot (e.g., velvetleaf, Abutilon theophrasti) weed is essential to determine the spectrum of activity.

Step-by-Step Protocol:

  • Plant Preparation: Sow seeds of selected monocot and dicot weed species in small pots filled with a standard greenhouse soil mix.

  • For Pre-emergence:

    • Within 24 hours of sowing, treat the soil surface with the test compound.

    • Formulate the compound in a water/acetone/surfactant mixture and apply using a calibrated track sprayer to ensure even coverage. Test at several dose rates (e.g., 50, 150, 450 g ai/ha).

  • For Post-emergence:

    • Allow plants to grow to the 2-3 leaf stage.

    • Apply the formulated test compound using the track sprayer directly onto the foliage.

  • Controls: For both assays, include a "solvent-only" negative control and a commercial standard (positive control) with a similar application type.

  • Evaluation: Place the pots in a greenhouse with controlled temperature and light conditions. Evaluate plants 14-21 days after treatment. Assess phytotoxicity using a visual rating scale (0% = no effect, 100% = complete plant death) and by measuring the fresh weight of the above-ground biomass.

Section 4: Elucidating the Mechanism of Action (MoA)

Understanding how a lead compound kills a plant is paramount. For pyrazole-based herbicides, a primary suspected MoA is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). [8][9]HPPD is a key enzyme in the tyrosine degradation pathway, which produces precursors for plastoquinone and tocopherol, essential components for photosynthesis and antioxidant protection. [1]

Protocol 4.1: In Vitro HPPD Enzyme Inhibition Assay

Rationale & Causality: A direct enzyme assay provides definitive proof of target engagement. By isolating the target enzyme (or using a recombinant version) and measuring its activity in the presence of the inhibitor, we can confirm the MoA and determine the compound's potency (IC₅₀ value).

Step-by-Step Protocol:

  • Enzyme Source: Obtain or prepare recombinant HPPD from Arabidopsis thaliana.

  • Assay Principle: The activity of HPPD can be measured by monitoring the oxygen consumption that occurs during the conversion of the substrate p-hydroxyphenylpyruvate (HPP) to homogentisate. This is typically done using an oxygen-sensitive electrode or a spectrophotometric assay.

  • Assay Mix: Prepare a reaction buffer containing the HPPD enzyme, co-factors (like ascorbate), and the substrate (HPP).

  • Inhibition Measurement:

    • Add varying concentrations of the test compound (dissolved in DMSO) to the assay mix.

    • Initiate the reaction by adding the substrate.

    • Measure the rate of the reaction (e.g., rate of O₂ consumption).

  • Data Analysis: Plot the reaction rate against the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Visualization 3: HPPD Inhibition MoA

Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HGA Homogentisate (HGA) HPP->HGA O2 PQ Plastoquinone HGA->PQ Toco Tocopherols HGA->Toco HPPD HPPD Enzyme HPPD->HGA Inhibitor Pyrazole Herbicide (Lead Compound) Inhibitor->HPPD INHIBITS Photosynthesis Photosynthesis (Electron Transport) PQ->Photosynthesis Antioxidant Antioxidant Protection Toco->Antioxidant Bleaching Chlorophyll Degradation (Bleaching Symptom) Photosynthesis->Bleaching Disrupted Antioxidant->Bleaching Impaired

Caption: The HPPD enzyme pathway and its inhibition.

References

Sources

Application Notes & Protocols: Synthesis of Pyrazole-Based Enzyme Inhibitors from 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Enzyme Inhibition

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Its derivatives are integral to numerous clinically approved drugs and investigational agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The versatility of the pyrazole ring, with its distinct nitrogen atoms acting as hydrogen bond donors and acceptors, and its customizable substitution pattern, allows for precise tuning of steric and electronic properties to optimize interactions within an enzyme's active site.

This guide focuses on the synthetic utility of a key intermediate, 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid , as a starting point for the generation of potent enzyme inhibitors. The primary synthetic transformation discussed is the formation of a carboxamide at the C5 position, a common and highly effective strategy for creating bioactive molecules.[3][4] The 1-methyl group prevents tautomerization and provides a fixed vector for substitution, while the 4-chloro substituent can enhance the molecule's interaction with target enzymes through increased electrophilicity or by occupying specific hydrophobic pockets.[2] This strategic placement of functional groups makes the title compound an ideal precursor for developing inhibitors against various enzyme classes, including protein kinases, which are central to cellular signaling pathways and frequently dysregulated in diseases like cancer.[5][6][7]

Core Synthesis Strategy: Amide Bond Formation

The most direct and widely employed method to convert this compound into a library of potential enzyme inhibitors is through amide bond formation with a diverse selection of primary or secondary amines.[8] This reaction, while conceptually simple, requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. The choice of coupling strategy is critical and depends on the scale of the reaction, the nature of the amine, and the desired purity of the final product.

Below, we detail two robust protocols: a specific method for acid chloride formation followed by coupling, and a more general, widely applicable protocol using a modern coupling reagent.

Visualization of the General Synthetic Workflow

The overall process involves the activation of the carboxylic acid, followed by the coupling with a selected amine to yield the target pyrazole-carboxamide inhibitor.

G cluster_0 PART 1: Acid Activation cluster_1 PART 2: Amide Coupling cluster_2 PART 3: Purification & Analysis start 4-chloro-1-methyl-1H- pyrazole-5-carboxylic acid activated Activated Intermediate (e.g., Acyl Chloride or Active Ester) start->activated Activation Reagent (e.g., SOCl₂, HATU) product Target Pyrazole-Carboxamide Enzyme Inhibitor activated->product Amine Coupling amine Selected Primary or Secondary Amine (R¹R²NH) amine->product purification Purification (e.g., Chromatography, Recrystallization) product->purification analysis Characterization (NMR, LC-MS, HRMS) purification->analysis

Caption: General workflow for the synthesis of pyrazole-carboxamide inhibitors.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol is based on a method used for synthesizing potent PI3 kinase inhibitors and is suitable for robust, scalable reactions where the amine is stable to the conditions.[5] The activation step involves converting the carboxylic acid to a more reactive acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[9]

  • Target amine (e.g., 6-(1H-indol-4-yl)-1H-indazol-4-amine)[5]

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Standard glassware for anhydrous reactions (oven-dried, under N₂ or Ar atmosphere)

Step-by-Step Procedure:

  • Acid Chloride Formation: a. To a solution of this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration), add oxalyl chloride (1.5 eq) dropwise at 0 °C. b. Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (1-2 drops). c. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Expert Insight: The use of oxalyl chloride with catalytic DMF is a mild and efficient way to generate the acyl chloride. The byproducts (CO, CO₂, HCl) are gaseous and easily removed. Thionyl chloride is an alternative, but may require higher temperatures and can sometimes lead to side reactions with sensitive substrates.[10]

  • Amine Coupling: a. In a separate flask, dissolve the target amine (1.0-1.1 eq) and DIPEA (2.0-3.0 eq) in anhydrous DCM. b. Cool this amine solution to 0 °C. c. Concentrate the acyl chloride solution from step 1c in vacuo to remove excess oxalyl chloride and solvent. Re-dissolve the crude acyl chloride in fresh anhydrous DCM. d. Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C. e. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: a. Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. d. Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure pyrazole-carboxamide.

Protocol 2: Direct Amide Coupling with HATU

This protocol uses a modern uronium-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is highly efficient, even for less reactive or sterically hindered amines.[10] It is a one-pot procedure that generally results in high yields and minimal side products.

Materials:

  • This compound

  • HATU

  • Target amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Reaction Setup: a. Dissolve this compound (1.0 eq), HATU (1.1 eq), and the target amine (1.1 eq) in anhydrous DMF. b. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: a. Add DIPEA (2.5 eq) dropwise to the stirring solution. b. Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

    • Expert Insight: The order of addition is crucial. Pre-mixing the acid, HATU, and amine before adding the base can maximize the formation of the desired active ester and minimize side reactions. HATU is particularly effective because the intermediate it forms is highly reactive towards the amine but relatively stable to hydrolysis.

  • Work-up and Purification: a. Upon completion (monitored by TLC or LC-MS), pour the reaction mixture into a separatory funnel containing ethyl acetate and water. b. Wash the organic layer sequentially with 5% aqueous lithium chloride (LiCl) (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

Data Presentation: Comparison of Coupling Methods

The choice of method can influence yield and reaction time. The following table provides a general comparison for synthesizing N-aryl-4-chloro-1-methyl-1H-pyrazole-5-carboxamides.

MethodActivation ReagentBaseTypical SolventReaction TimeReported Yield Range (%)Key Advantages
Protocol 1 Oxalyl Chloride / SOCl₂DIPEA / TEADCM / THF2-16 h65-90%Cost-effective, scalable, highly reactive intermediate.[9]
Protocol 2 HATUDIPEADMF1-4 h75-98%Fast, high yielding, effective for difficult couplings.[10]
Alternative EDC / HOBtDIPEA / NMMDCM / DMF4-24 h70-95%Water-soluble byproducts (EDC), mild conditions.

Yields are highly substrate-dependent and may vary.

Structure-Activity Relationship (SAR) Insights

The power of using this compound lies in the ability to systematically modify the amine coupling partner to probe the enzyme's active site.

SAR cluster_core Core Scaffold cluster_amide Amide Linker cluster_diversity Diversity Point (R-group from Amine) cluster_properties Properties Influenced by R-group Core 4-Chloro-1-methyl-pyrazole Amide C=O | N-H Core->Amide R_group R Amide->R_group Potency Potency R_group->Potency Size, H-bonding, Hydrophobicity Selectivity Selectivity R_group->Selectivity Shape, specific interactions PK Pharmacokinetics R_group->PK Polarity, MWt

Caption: Influence of the amine R-group on inhibitor properties.

  • Exploring Hydrophobic Pockets: Coupling with amines bearing bulky, hydrophobic groups (e.g., substituted phenyl rings, bicyclic systems) can target deep hydrophobic pockets within the enzyme active site, often leading to increased potency.[4]

  • Targeting Polar Regions: Incorporating amines with hydrogen bond donors/acceptors (e.g., pyridines, piperazines with free N-H) can form specific interactions with polar residues, enhancing both potency and selectivity.

  • Improving Pharmacokinetics: The choice of amine significantly impacts the physicochemical properties of the final compound, such as solubility and cell permeability, which are critical for drug development.

By synthesizing a library of amides from this compound, researchers can systematically map the binding requirements of their target enzyme and optimize for desired biological activity and drug-like properties.[3]

References

  • Kumar, V., & Aggarwal, M. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1135-1142.
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 6975.
  • Glaxo Group Limited. (2014). Benzpyrazol derivatives as inhibitors of PI3 kinases. U.S. Patent No. 8,658,635 B2.
  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558.
  • Nielsen, S. F., et al. (2008). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: Induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963-3970.
  • Howard, S., et al. (2013). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 23(1), 1-8.
  • Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(17), 2368-2378.
  • Wang, Z., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry, 18(15), 5579-5586.
  • Sharma, G., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Chemical Technology, 17(1), 133-145.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Li, R., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3599-3603.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14770682, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Nielsen, S. F., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963-70.

Sources

using 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid to create pyrazole carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Pyrazole Carboxamides from 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Abstract

This comprehensive guide provides detailed application notes and laboratory protocols for the synthesis of pyrazole carboxamides, a scaffold of significant interest in pharmaceutical and agrochemical research.[1][2][3] Starting from the versatile building block, this compound, this document outlines two robust and widely applicable synthetic methodologies: the classic acyl chloride formation pathway and modern direct amide coupling techniques. We delve into the mechanistic rationale behind each approach, provide step-by-step experimental procedures, and address critical safety considerations, offering researchers a practical and scientifically grounded resource for producing these valuable compounds.

Introduction: The Significance of Pyrazole Carboxamides

The pyrazole ring system is a privileged scaffold in medicinal chemistry and crop science, forming the core of numerous biologically active compounds.[4] Specifically, pyrazole carboxamides have demonstrated a broad spectrum of activities, including fungicidal, insecticidal, antiviral, and anticancer properties.[1][2][5][6] Their synthetic tractability allows for extensive structural diversification, enabling the fine-tuning of biological and pharmacokinetic profiles.

This document focuses on the utilization of this compound as a key intermediate. The presence of the chloro-substituent and the carboxylic acid functional group provides two strategic handles for molecular elaboration, making it an ideal starting point for the construction of diverse compound libraries for screening and lead optimization.

Synthetic Strategy: The Chemistry of Amide Bond Formation

The formation of an amide bond by directly reacting a carboxylic acid with an amine is generally inefficient. The acidic proton of the carboxylic acid reacts with the basic amine to form a highly unreactive ammonium carboxylate salt.[7][8] Consequently, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine. This activation typically involves converting the hydroxyl group of the carboxylic acid into a better leaving group.[9]

We present two primary strategies for this transformation, each with distinct advantages and considerations.

  • Method A: Acyl Chloride Pathway: A traditional and highly effective method involving the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂).[10] This intermediate readily reacts with amines to form the desired amide.

  • Method B: Direct Coupling Reagent Pathway: A milder approach that utilizes specialized coupling reagents (e.g., HATU, HBTU, EDC) to activate the carboxylic acid in situ.[11][12] This method avoids the harsh conditions associated with acyl chloride formation and is often preferred for substrates with sensitive functional groups.[11]

G cluster_start Starting Material cluster_methods Activation & Coupling Strategies cluster_end Final Product start 4-chloro-1-methyl-1H- pyrazole-5-carboxylic acid method_a Method A: Acyl Chloride Formation start->method_a e.g., SOCl₂ method_b Method B: Direct Amide Coupling start->method_b e.g., HATU, DIPEA product Target Pyrazole Carboxamide method_a->product + Amine (R-NH₂) method_b->product + Amine (R-NH₂)

Figure 1: General workflow for pyrazole carboxamide synthesis.

Mechanistic Overview of Carboxylic Acid Activation

Understanding the mechanism of activation is key to troubleshooting and optimizing the reaction.

  • Thionyl Chloride (SOCl₂) Activation: The carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated, and following the loss of a proton, the intermediate decomposes to release the stable gases sulfur dioxide (SO₂) and hydrogen chloride (HCl), driving the reaction forward to form the highly reactive acyl chloride.[13]

  • Coupling Reagent Activation (e.g., Carbodiimides like EDC): The carboxylic acid adds across one of the C=N double bonds of the carbodiimide (e.g., EDC). This forms a highly reactive O-acylisourea intermediate, which is an excellent leaving group.[7][8] The amine can then attack the carbonyl carbon of this activated intermediate to form the amide, releasing a soluble urea byproduct.[7] Additives like HOBt are often used to prevent side reactions and reduce racemization in chiral substrates.

G cluster_main Carboxylic Acid Activation Mechanisms cluster_a Method A: Acyl Chloride cluster_b Method B: Coupling Reagent start R-COOH reagent_a SOCl₂ start->reagent_a reagent_b EDC start->reagent_b intermediate_a Acyl Chloride (R-COCl) Highly Reactive reagent_a->intermediate_a Forms byproducts_a SO₂ (gas) + HCl (gas) intermediate_a->byproducts_a Releases intermediate_b O-Acylisourea Intermediate (Activated Ester) reagent_b->intermediate_b Forms byproduct_b EDU (Urea byproduct) intermediate_b->byproduct_b Releases after amine attack

Figure 2: Simplified mechanisms of carboxylic acid activation.

Detailed Experimental Protocols

General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Glassware should be oven- or flame-dried prior to use, especially when using moisture-sensitive reagents like thionyl chloride. Anhydrous solvents are recommended. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Protocol 1: Method A - Acyl Chloride Formation & Amidation

This two-step protocol is robust and cost-effective, ideal for a wide range of amine nucleophiles.

Part I: Synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride

ReagentM.W.Equiv.Amount
This compound174.571.0(e.g., 5.0 g)
Thionyl Chloride (SOCl₂)118.97~5.0(e.g., ~12 mL)
Anhydrous Dichloromethane (DCM) or Toluene--(e.g., 50 mL)
Catalytic DMF-cat.1-2 drops

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add anhydrous DCM or toluene, followed by a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (SOCl₂) (5.0 eq) to the suspension at room temperature. Caution: This is an exothermic reaction that releases HCl gas.[14]

  • Heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for Toluene) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). It is advisable to use a base trap (e.g., NaOH solution) to neutralize the corrosive vapors.

  • The resulting crude acyl chloride is a yellow oil or solid and is typically used immediately in the next step without further purification.

Part II: Coupling with a Representative Amine (e.g., Benzylamine)

ReagentM.W.Equiv.Amount
Crude Acyl Chloride (from Part I)193.011.0(from 5.0 g acid)
Benzylamine107.151.1(e.g., 3.3 mL)
Triethylamine (TEA) or Pyridine101.192.0(e.g., 8.0 mL)
Anhydrous Dichloromethane (DCM)--(e.g., 100 mL)

Procedure:

  • In a separate flask, dissolve the amine (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base (e.g., TEA, 2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C in an ice bath.

  • Dissolve the crude acyl chloride from Part I in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0°C.[15]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.[15]

  • Workup:

    • Wash the reaction mixture with 1M HCl (to remove excess amine and TEA).

    • Wash with saturated aqueous NaHCO₃ (to remove any remaining acid).

    • Wash with brine (saturated NaCl solution).[15]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure pyrazole carboxamide.[15]

Protocol 2: Method B - Direct Amide Coupling

This one-pot protocol is milder and suitable for more complex or acid-sensitive amines. Here, we use HATU as the coupling agent.

ReagentM.W.Equiv.Amount
This compound174.571.0(e.g., 1.0 g)
Desired Amine-1.1(calc. based on acid)
HATU380.231.2(e.g., 2.6 g)
DIPEA (Hünig's base)129.243.0(e.g., 3.0 mL)
Anhydrous DMF or DCM--(e.g., 20 mL)

Procedure:

  • In a round-bottom flask, dissolve the this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add the desired amine (1.1 eq) to the solution.

  • Add the coupling reagent HATU (1.2 eq).

  • Add the non-nucleophilic base DIPEA (3.0 eq).[15]

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor progress by TLC.[15]

  • Workup:

    • Dilute the reaction mixture with a larger volume of an organic solvent like ethyl acetate.

    • Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[15]

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Safety and Handling

Chemical Safety: All personnel must review the Safety Data Sheet (SDS) for each reagent before use.[16][17][18]

ReagentKey HazardsRecommended Precautions
**Thionyl Chloride (SOCl₂) **Toxic if inhaled, causes severe skin burns and eye damage, reacts violently with water.[16][17][19]Handle only in a chemical fume hood. Wear acid-resistant gloves, chemical splash goggles, and a lab coat. Keep away from water.[14][16]
Amines (general) Can be corrosive, toxic, and irritants. Often have strong, unpleasant odors.Use in a well-ventilated area or fume hood. Avoid inhalation and skin contact.[20]
Coupling Reagents (e.g., HATU) May cause skin and eye irritation.Handle with gloves and eye protection. Avoid creating dust.
Bases (TEA, DIPEA) Corrosive, flammable, can cause eye and skin irritation.Dispense in a fume hood. Wear appropriate PPE.
Solvents (DCM, DMF) DCM is a suspected carcinogen. DMF is a reproductive toxin. Both are volatile.Minimize exposure through inhalation and skin contact. Use in a fume hood.

Personal Protective Equipment (PPE): At a minimum, safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times.

References

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  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. (2017, August 7). ACS Publications.
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  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024, June 13). NIH.
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Application Note: Strategic Use of 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid in Isocyanide-Based Multicomponent Reactions for Novel Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Multicomponent reactions (MCRs) offer a highly efficient, atom-economical, and convergent approach to generating molecular complexity, making them ideal for drug discovery programs.[3] This application note explores the strategic application of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid as a key acidic component in two powerful isocyanide-based MCRs: the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR). We provide detailed, field-proven insights into the mechanistic rationale behind these reactions and present exemplary protocols for synthesizing novel α-acyloxy amides and peptidomimetic scaffolds. These protocols are designed as self-validating systems, offering researchers a robust framework for library synthesis and lead generation.

Introduction: The Convergence of Privileged Scaffolds and Efficient Synthesis

The Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring is a five-membered N-heteroaromatic compound that is a cornerstone of modern drug design.[2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide range of biological targets. This versatility has led to the development of blockbuster drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anorectic), and Difenamizole (an analgesic).[2] The synthesis of structurally diverse pyrazole derivatives is therefore a high-priority objective in pharmaceutical research.[4][5]

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates substantially all atoms of the starting materials.[3] This approach stands in stark contrast to traditional linear synthesis, offering significant advantages in terms of operational simplicity, time and energy savings, and reduced waste.[6] Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for rapidly generating libraries of complex, drug-like molecules from simple, readily available building blocks.[7]

Profile of the Key Building Block: this compound

This compound (CAS 84547-83-1) is an attractive building block for MCRs.[8] Its structure features three key points for diversification:

  • The Carboxylic Acid: This group is the reactive handle for participation in Passerini and Ugi reactions.

  • The Pyrazole Core: This incorporates the privileged medicinal scaffold directly into the MCR product.

  • The Chloro Substituent: This electron-withdrawing group can modulate the electronic properties and biological activity of the final molecule. It also serves as a potential vector for further functionalization via cross-coupling reactions.

Proposed Application in Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide.[9][10] It is a powerful tool for creating ester and amide linkages in a single, atom-economical step.

Mechanistic Rationale: Activating the Carbonyl

The reaction is understood to proceed through a non-ionic, cyclic transition state, especially in aprotic solvents.[10][11] The carboxylic acid plays a crucial role by forming hydrogen bonds with the carbonyl compound, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the isocyanide. This is followed by an intramolecular acyl transfer to furnish the final product. The use of this compound directly appends the pyrazole moiety to the newly formed scaffold.

G cluster_mechanism Passerini Reaction Mechanism reactants Isocyanide (R-NC) + Aldehyde (R'-CHO) + Pyrazole Carboxylic Acid (Pz-COOH) h_bond Hydrogen-Bonded Complex [Pz-COOH···O=CHR'] reactants->h_bond H-bonding transition_state Cyclic Transition State h_bond->transition_state Nucleophilic attack by Isocyanide alpha_adduct α-Addition Adduct (Intermediate) transition_state->alpha_adduct rearrangement Mumm Rearrangement (Acyl Transfer) alpha_adduct->rearrangement product Final Product α-Acyloxy Amide rearrangement->product

Caption: Generalized mechanism of the Passerini reaction.
Exemplary Protocol: Synthesis of a Novel Pyrazole-Containing α-Acyloxy Amide

This protocol describes the synthesis of a representative α-acyloxy amide using isobutyraldehyde and tert-butyl isocyanide.

Materials:

  • This compound (1.0 equiv)

  • Isobutyraldehyde (1.1 equiv)

  • tert-Butyl isocyanide (1.1 equiv)

  • Dichloromethane (DCM), anhydrous (0.2 M)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

  • Add anhydrous DCM via syringe to dissolve the acid.

  • Add isobutyraldehyde to the solution, followed by tert-butyl isocyanide.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure α-acyloxy amide.

Experimental Workflow
Caption: Workflow for the Passerini three-component reaction.

Proposed Application in Ugi Four-Component Reaction (U-4CR)

The Ugi reaction extends the Passerini reaction by including a fourth component, typically a primary amine.[12] The reaction of an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide produces an α-acylamino amide, a scaffold common in peptidomimetics.[13]

Mechanistic Rationale: The Power of Four

The Ugi reaction typically begins with the rapid and reversible formation of an imine from the aldehyde and amine.[6][12] The carboxylic acid then protonates the imine, forming a nitrilium ion intermediate. This activated intermediate is trapped by the nucleophilic isocyanide, followed by intramolecular rearrangement with the carboxylate to yield the stable α-acylamino amide product. This pathway allows for the rapid assembly of four distinct building blocks into a single, complex molecule.

G cluster_mechanism_ugi Ugi Reaction Mechanism reactants Amine + Aldehyde imine Imine Formation reactants->imine protonation Protonation by Pz-COOH (Nitrilium Ion Intermediate) imine->protonation + Pz-COOH isocyanide_attack Nucleophilic attack by Isocyanide protonation->isocyanide_attack + R-NC mumm Mumm Rearrangement isocyanide_attack->mumm + Pz-COO⁻ product Final Product α-Acylamino Amide mumm->product

Caption: Simplified mechanism of the Ugi four-component reaction.
Exemplary Protocol: Synthesis of a Pyrazole-Containing Peptidomimetic

This protocol describes the synthesis of a representative α-acylamino amide using benzaldehyde, benzylamine, and cyclohexyl isocyanide.

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Cyclohexyl isocyanide (1.0 equiv)

  • Methanol (MeOH), anhydrous (0.2 M)

  • Standard glassware for organic synthesis

Procedure:

  • To a 25 mL round-bottom flask, add this compound.

  • Add anhydrous methanol and stir to dissolve.

  • Add benzylamine to the solution, followed by benzaldehyde.

  • Stir the mixture for 10-15 minutes at room temperature to facilitate imine formation.

  • Add cyclohexyl isocyanide to the reaction mixture in one portion.

  • Seal the flask and stir at room temperature for 48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product may precipitate from the solution upon concentration or by adding water. If so, collect the solid by filtration and wash with cold methanol or diethyl ether.

  • If an oil is obtained, perform an extractive workup as described in the Passerini protocol (Section 2.2, step 6).

  • Purify the product by recrystallization or flash column chromatography to yield the pure α-acylamino amide.

Experimental Workflow
Caption: Workflow for the Ugi four-component reaction.

Data Interpretation and Optimization Strategies

The success of these MCRs can be influenced by several factors. The following table outlines proposed starting conditions and key parameters for optimization.

ParameterPasserini Reaction (P-3CR)Ugi Reaction (U-4CR)Rationale & Optimization Notes
Solvent Dichloromethane (DCM)Methanol (MeOH)DCM is aprotic and favors the P-3CR's proposed cyclic mechanism. MeOH is protic and effectively promotes imine formation in the U-4CR. If reactions are sluggish, explore other solvents like acetonitrile or toluene.
Temperature Room TemperatureRoom TemperatureMost P-3CR and U-4CR reactions proceed well at ambient temperature. Gentle heating (40-50 °C) may be required for less reactive substrates, but can also promote side reactions.
Concentration 0.2 - 0.5 M0.2 - 0.5 MHigher concentrations can accelerate reaction rates, as these are trimolecular or tetramolecular processes.[10]
Expected Yield 60-90%55-85%Yields are highly substrate-dependent. The chloro-substituent on the pyrazole may have a minor electronic effect but is not expected to be a major hindrance.
Purification Silica Gel ChromatographyChromatography or RecrystallizationUgi products are often highly crystalline and can frequently be purified by simple recrystallization, which is a significant advantage for library synthesis.

Troubleshooting:

  • Low Conversion: If starting materials remain, consider increasing the concentration or gently heating the reaction. Ensure all reagents are pure and solvents are anhydrous.

  • Side Products: In the Ugi reaction, incomplete conversion may result from stable imine intermediates. In the Passerini reaction, isocyanide polymerization can occur. Careful control of stoichiometry is critical.

Conclusion

This compound is a highly promising building block for generating novel molecular scaffolds via multicomponent reactions. The Passerini and Ugi reactions provide direct, efficient, and modular routes to pyrazole-decorated α-acyloxy amides and peptidomimetics, respectively. The protocols and mechanistic insights provided in this note offer a robust foundation for researchers in drug discovery and medicinal chemistry to rapidly synthesize diverse compound libraries, accelerating the identification of new bioactive agents.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2024). RSC Advances. [Link]
  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (2024). The Journal of Organic Chemistry. [Link]
  • Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. (n.d.). Sciforum. [Link]
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. (2016). RSC Publishing. [Link]
  • Passerini reaction. (n.d.). Wikipedia. [Link]
  • Recent advances in the synthesis of new pyrazole deriv
  • Exploring Phthalimide as the Acid Component in the Passerini Reaction. (2023). Molecules. [Link]
  • One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. (2020). Beilstein Journal of Organic Chemistry. [Link]
  • Passerini Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Ugi Four-Component Reactions Using Alternative Reactants. (2022). Molecules. [Link]
  • The Passerini Reaction. (n.d.). Organic Reactions. [Link]
  • Multicomponent Ugi Reaction of Indole-N-carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides. (2019). Organic Letters. [Link]
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
  • Tetrazoles via Multicomponent Reactions. (2017). Chemical Reviews. [Link]
  • The 100 facets of the Passerini reaction. (2021). Chemical Society Reviews. [Link]
  • Multicomponent Reactions. (n.d.). Organic Chemistry Portal. [Link]
  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. (2014). Letters in Organic Chemistry. [Link]
  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). European Journal of Medicinal Chemistry. [Link]
  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. (2012). Molecules. [Link]
  • Chemistry & Biology Of Multicomponent Reactions. (2010). Current Topics in Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols for the Large-Scale Synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a pivotal intermediate in the manufacturing of advanced agrochemicals and pharmaceuticals.[1][2] The protocol herein is designed for scalability, emphasizing process safety, economic viability, and environmental sustainability. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the selection of specific reagents and conditions, and address critical challenges encountered during scale-up. This guide is intended for researchers, process chemists, and drug development professionals seeking a robust and validated methodology.

Introduction and Strategic Importance

This compound and its derivatives are foundational building blocks in modern synthetic chemistry.[3][4][5] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[3][4][5] Specifically, this chlorinated carboxylic acid is a key precursor for the synthesis of Tolfenpyrad, a potent insecticide and acaricide.[6] Its structural motifs are also integral to the development of various herbicides and potential therapeutic agents.[1][7]

The industrial production of this intermediate necessitates a synthetic route that is not only high-yielding but also safe, cost-effective, and environmentally conscious. Traditional laboratory-scale syntheses often employ hazardous reagents like sulfuryl chloride or highly toxic dimethyl sulfate, which pose significant risks and disposal challenges at an industrial scale.[6][8] This guide presents a preferred industrial pathway that mitigates these issues through the use of greener reagents and optimized reaction conditions.

Overview of Synthetic Strategy

The synthesis of this compound involves three core transformations: N-methylation of the pyrazole ring, chlorination at the C4 position, and hydrolysis of an ester group to the final carboxylic acid. The sequence of these steps is critical for achieving high regioselectivity and overall yield.

The most logical and scalable approach begins with the construction of a 3-ethyl-1H-pyrazole-5-carboxylate ester, followed by N-methylation, regioselective chlorination, and final hydrolysis.

Synthetic_Strategy A 3-Ethyl-5-pyrazole Carboxylic Acid Ethyl Ester B Ethyl 1-methyl-3-ethyl- 1H-pyrazole-5-carboxylate A->B N-Methylation (Dimethyl Carbonate) C Ethyl 4-chloro-1-methyl-3-ethyl- 1H-pyrazole-5-carboxylate B->C C4-Chlorination (HCl / H₂O₂) D 4-chloro-1-methyl-1H-pyrazole- 5-carboxylic acid C->D Hydrolysis (NaOH, then HCl) Process_Flow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A1 Charge Reactor: Ester & K₂CO₃ A2 Add DMC A1->A2 A3 Heat to 140-160°C A2->A3 A4 Monitor by HPLC A3->A4 A5 Cool & Filter A4->A5 A6 Concentrate A5->A6 B1 Charge Methylated Ester A6->B1 Crude Intermediate 1 B2 Add Conc. HCl B1->B2 B3 Cool to 0-5°C B2->B3 B4 Slowly Add H₂O₂ (T < 10°C) B3->B4 B5 Stir 4-8h at RT B4->B5 B6 Quench & Extract B5->B6 C1 Charge Chlorinated Ester B6->C1 Crude Intermediate 2 C2 Add EtOH & NaOH(aq) C1->C2 C3 Heat to 60-70°C C2->C3 C4 Cool & Concentrate C3->C4 C5 Acidify with HCl (pH 1-2) C4->C5 C6 Filter, Wash & Dry C5->C6 D QC Analysis C6->D Final Product

Caption: Detailed workflow for the multi-step synthesis.

Data Summary and Quality Control

The following table summarizes the expected metrics for a successful large-scale campaign.

StepKey TransformationReagentsTypical YieldTypical Purity (by HPLC)
I N-MethylationDimethyl Carbonate, K₂CO₃90-97%>95%
II C4-ChlorinationHCl, H₂O₂88-95%>96%
III Ester HydrolysisNaOH, HCl95-99%>99%
Overall - - 76-91% >99%

Quality Control:

  • Identity Confirmation: The structure of the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Assessment: Purity should be rigorously assessed using HPLC, with a target of ≥99.0%.

  • Physical Properties: Melting point should be determined and compared to literature values (approx. 162-166 °C). [7]* Residual Solvents: Analysis by GC-HS may be required to quantify any residual solvents from the work-up.

Safety and Environmental Considerations

  • Exotherm Management: The chlorination step is highly exothermic. A robust reactor cooling system and controlled, slow addition of hydrogen peroxide are critical to prevent thermal runaway. [9]* Corrosion: Concentrated hydrochloric acid is highly corrosive. All equipment, including the reactor, transfer lines, and scrubbers, must be constructed from corrosion-resistant materials (e.g., glass-lined steel, Hastelloy).

  • Pressure Operations: The N-methylation step is conducted under pressure. The reactor must be appropriately rated and equipped with safety-relief valves.

  • Waste Handling: The primary aqueous waste streams will be acidic or basic and contain inorganic salts. These must be neutralized before disposal in accordance with local regulations. The use of greener reagents in this protocol significantly reduces the generation of toxic organic and sulfur-containing waste associated with older methods. [8]

Conclusion

This application note outlines a robust, safe, and scalable synthesis of this compound. By prioritizing greener and inherently safer reagents, this protocol addresses the stringent demands of modern, large-scale chemical manufacturing. The detailed steps and process controls described provide a validated framework for producing this key intermediate with high yield and purity, enabling the efficient production of vital agrochemical and pharmaceutical products.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

Sources

Application Note: Quantitative Analysis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The accurate quantification of this analyte is critical for process monitoring, quality control, and stability testing. This application note details two primary analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a robust and widely accessible method, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices and adherence to validation principles outlined in the ICH Q2(R1) guideline.[1][2][3][4]

Introduction: The Analytical Imperative

This compound is a substituted pyrazole derivative. The pyrazole ring is a core structure in numerous biologically active molecules.[5][6] Its precise quantification is paramount in ensuring the quality, safety, and efficacy of downstream products. The presence of a carboxylic acid group imparts significant polarity to the molecule, which presents specific challenges and considerations in the development of robust analytical methods.[7][8][9] This guide provides validated starting points for method development and routine analysis.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValue/InformationSource
Molecular Formula C₅H₅ClN₂O₂[10][11]
Molecular Weight 160.56 g/mol [11]
Appearance White to light yellow crystalline powder[12]
Polarity High, due to the carboxylic acid and pyrazole nitrogen atoms.Inferred from structure
Solubility Soluble in polar organic solvents like methanol, acetonitrile, and aqueous bases.[13]
UV Absorbance Expected to have UV absorbance due to the pyrazole ring system.Inferred from structure

Recommended Analytical Methodologies

Based on the analyte's properties, reversed-phase HPLC is the recommended primary technique. The choice between UV and MS/MS detection will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and cost-effective technique suitable for the quantification of this compound in bulk materials and simple formulations. The pyrazole ring system is expected to provide sufficient UV absorbance for sensitive detection.

  • Stationary Phase: A C18 stationary phase is chosen for its versatility in reversed-phase chromatography. The non-polar nature of the C18 phase will provide retention for the analyte when used with a polar mobile phase.

  • Mobile Phase: An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group (pKa ~2-4). This ensures a consistent retention time and improved peak shape. A mixture of water and a polar organic solvent like acetonitrile or methanol is used to elute the analyte.

  • Detection: UV detection at a wavelength of maximum absorbance will provide the best sensitivity. A photodiode array (PDA) detector can be used during method development to determine the optimal wavelength.

HPLC-UV Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Diluent A->B C Prepare Calibration Curve Standards B->C D Filter Samples B->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte Concentration I->J LC-MSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Quantification A Sample Collection B Internal Standard Spiking A->B C Extraction (SPE or LLE) B->C D Evaporation & Reconstitution C->D E Injection into LC-MS/MS D->E F Chromatographic Separation E->F G ESI Ionization F->G H MRM Detection G->H I Peak Area Integration H->I J Calibration Curve Construction I->J K Concentration Calculation J->K

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a critical building block in the development of pharmaceuticals and agrochemicals, notably as an intermediate for advanced herbicides and pesticides.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact reaction yield and final product purity. Common hurdles include inefficient chlorination, competing side reactions, and difficulties in the final hydrolysis step.

This guide provides researchers and drug development professionals with in-depth troubleshooting strategies and optimized protocols. Drawing from established chemical principles and field-proven insights, we aim to address the most common issues encountered during synthesis, enabling you to enhance yield, improve purity, and ensure process safety.

Section 1: Overview of the Primary Synthetic Pathway

The most prevalent synthetic route involves a multi-step sequence starting from a pyrazole-5-carboxylate ester. The key transformations are N-methylation, C4-chlorination, and subsequent ester hydrolysis. The order of methylation and chlorination can be varied, but chlorination of the N-methylated pyrazole ester is common due to the defined regiochemistry and activation of the pyrazole ring.

Synthetic_Pathway Start Ethyl Pyrazole-5-carboxylate Methylation N-Methylation Start->Methylation e.g., (CH₃)₂CO₃ Chlorination C4-Chlorination Methylation->Chlorination e.g., HCl/H₂O₂ or SO₂Cl₂ Hydrolysis Ester Hydrolysis Chlorination->Hydrolysis e.g., NaOH or KOH Product 4-chloro-1-methyl-1H- pyrazole-5-carboxylic acid Hydrolysis->Product

Caption: General workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Yield or No Reaction During C4-Chlorination

Question: My chlorination of ethyl 1-methyl-1H-pyrazole-5-carboxylate is resulting in low yields or a significant amount of unreacted starting material. What are the likely causes and how can I fix it?

Answer: Low chlorination yield is the most frequent bottleneck. The causes typically fall into three categories: choice of chlorinating agent, reaction conditions, and substrate reactivity.

A. Ineffective Chlorinating Agent or Conditions: The pyrazole ring, while aromatic, can be sensitive. The presence of an electron-withdrawing ester group at C5 deactivates the ring, making C4-chlorination more challenging than in unsubstituted pyrazoles.

  • Insight: Traditional reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas can be effective but often require harsh conditions that may lead to degradation or side products.[3][4] Modern and milder alternatives often provide better control and higher yields.

  • Solution:

    • Switch to a Milder Reagent: N-chlorosuccinimide (NCS) is an excellent alternative that provides high yields (95-98%) for chlorinating pyrazole rings under mild conditions.[3]

    • Consider a "Green" Alternative: A patented method utilizes concentrated hydrochloric acid and hydrogen peroxide. This system avoids the use of highly toxic reagents like sulfuryl chloride and reduces hazardous waste.

    • Explore Electrochemical Chlorination: This technique offers high atom economy and avoids corrosive reagents. The by-product, HCl, can often be recycled. Yields using this method can reach up to 90%.[4]

B. Competing Side Reactions: Over-chlorination is a potential issue, especially with highly reactive chlorinating agents, leading to the formation of dichlorinated by-products.[3]

  • Insight: The initial product, the 4-chloropyrazole, can sometimes undergo further chlorination if reaction conditions are not carefully controlled.

  • Solution:

    • Control Stoichiometry: Use a precise stoichiometry of the chlorinating agent (typically 1.0-1.1 equivalents).

    • Optimize Temperature: Run the reaction at the lowest effective temperature. For many pyrazole chlorinations, this is between 0 °C and room temperature.[3]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent the formation of by-products.

Table 1: Comparison of Common Chlorinating Agents for Pyrazoles

ReagentTypical ConditionsAdvantagesDisadvantagesYield Potential
Sulfuryl Chloride (SO₂Cl₂) Inert solvent (e.g., CHCl₃), 0°C to RTReadily available, effectiveCorrosive, toxic byproducts (HCl, SO₂)Moderate to High
N-Chlorosuccinimide (NCS) CCl₄ or H₂O, 20-25°CMild, high selectivity, easy to handleHigher cost, byproduct removalHigh (up to 98%)[3]
HCl / H₂O₂ Aqueous/BiphasicSafer, environmentally benignMay require optimization for specific substratesHigh (up to 95%)
Electrochemical Chlorination Divided cell, Pt-anodeHigh atom economy, mild conditions, recyclable byproductsRequires specialized equipmentHigh (up to 90%)[4]
TCCA Mild conditionsLow cost, low toxicity, efficientMay require screening of solvents/conditionsHigh (up to 92%)[5]
Issue 2: Incomplete or Unselective N-Methylation

Question: I am struggling to achieve complete N-methylation of my pyrazole ester, or I'm seeing methylation at the wrong nitrogen. How can I improve this step?

Answer: N-methylation of pyrazoles is generally efficient, but issues can arise from the choice of reagent or base. For an unsubstituted pyrazole, methylation can occur at either nitrogen. However, starting with a pyrazole-5-carboxylate ester should direct methylation to the N1 position due to steric hindrance from the C5-ester group.

  • Insight: Dimethyl sulfate is a common and effective methylating agent but is extremely toxic. Safer, "greener" alternatives are now preferred in industrial and academic settings.

  • Solution:

    • Use a Safer Methylating Agent: Dimethyl carbonate is an excellent, low-toxicity alternative to dimethyl sulfate. The reaction can be run in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.

    • Ensure Complete Deprotonation: The pyrazole N-H is acidic and must be deprotonated by a base to form the nucleophilic pyrazolate anion. If the reaction is sluggish, ensure your base is strong enough and sufficiently dry (e.g., NaH in dry THF or K₂CO₃ in dry DMF).

    • Confirm Starting Material: Ensure your starting pyrazole is the desired regioisomer. Syntheses of pyrazoles from 1,3-dicarbonyl compounds and hydrazines can sometimes produce isomeric mixtures.[6]

Issue 3: Poor Yield During Final Ester Hydrolysis

Question: The final step, hydrolyzing the ethyl ester to the carboxylic acid, is giving me a low yield of the final product. What could be going wrong?

Answer: Ester hydrolysis to a carboxylic acid is a standard transformation, but substituted heterocyclic systems can present unique challenges.

  • Insight: The pyrazole ring is generally stable, but harsh hydrolytic conditions (e.g., high temperatures with strong acid or base) can potentially lead to degradation or decarboxylation. Furthermore, steric hindrance from substituents adjacent to the ester can slow down the rate of hydrolysis.[7]

  • Solution:

    • Use Standard Saponification: Alkaline hydrolysis (saponification) using NaOH or KOH in an aqueous/alcoholic solvent mixture (e.g., H₂O/EtOH) at reflux is the most common and effective method.[8]

    • Increase Reaction Time: If the reaction is incomplete, it may be due to steric hindrance. Increase the reaction time and monitor by TLC until the starting ester has been fully consumed.

    • Careful Acidification: After saponification is complete, the reaction mixture will contain the sodium or potassium salt of the carboxylic acid. The mixture must be cooled (e.g., in an ice bath) before slowly acidifying with a strong acid (e.g., HCl) to precipitate the final carboxylic acid product. Rapid or hot acidification can lead to decomposition.

    • Purification of Product: The precipitated carboxylic acid can be collected by filtration. If the purity is low, recrystallization from a suitable solvent (e.g., ethanol/water) is often effective.

Troubleshooting_Chlorination Start Low Chlorination Yield? CheckReagent Analyze Chlorinating Agent Start->CheckReagent Yes CheckConditions Evaluate Reaction Conditions Start->CheckConditions Yes CheckSideRxns Check for Byproducts (TLC/GC-MS) Start->CheckSideRxns Yes Sol_Reagent Solution: Switch to milder agent (NCS, HCl/H₂O₂, TCCA) or explore electrochemistry. CheckReagent->Sol_Reagent Sol_Conditions Solution: Run at lower temp (0°C). Control stoichiometry (1.0-1.1 eq). Monitor reaction closely. CheckConditions->Sol_Conditions Sol_SideRxns Solution: If dichlorination observed, reduce reaction time and/or temp. Use milder reagent. CheckSideRxns->Sol_SideRxns

Caption: Troubleshooting logic for low chlorination yield.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the recommended 'best practice' synthetic sequence for yield and safety?

    • A1: Based on current literature, a highly recommended sequence is: 1) N-methylation of ethyl pyrazole-5-carboxylate using dimethyl carbonate for safety, 2) C4-chlorination using a mild and controlled system like HCl/H₂O₂ or NCS[3], and 3) Standard alkaline hydrolysis with NaOH or KOH followed by careful acidic workup.[8]

  • Q2: How can I confirm the regiochemistry of the chlorination and methylation?

    • A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method. For the final product, ¹H NMR should show a singlet for the N-methyl group and characteristic shifts for the other substituents. ¹³C NMR and 2D NMR techniques like HMBC and HSQC can be used to unambiguously confirm the connectivity of the entire molecule.

  • Q3: Are there any one-pot methods to synthesize 4-chloropyrazoles directly?

    • A3: Yes, methods exist for the direct synthesis of 4-chloropyrazoles. For instance, a one-pot cyclization/chlorination of hydrazines using trichloroisocyanuric acid (TCCA) has been developed.[5] While this may not directly produce the target carboxylic acid, it represents an efficient strategy for creating the core 4-chloropyrazole structure, which could then be functionalized at C5.

  • Q4: What are the critical safety precautions for this synthesis?

    • A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. If using traditional reagents, be aware of the high toxicity of dimethyl sulfate (potent carcinogen) and the corrosive nature of sulfuryl chloride. Handle strong acids and bases with extreme care, especially during the workup steps.

Section 4: Optimized Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on specific laboratory conditions and substrate batches.

Protocol 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate
  • To a solution of ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in dry DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dimethyl carbonate (1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product, which can be purified by column chromatography if necessary.

Protocol 2: Chlorination using HCl/H₂O₂ (Safer Method)[5]
  • Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add 30% hydrogen peroxide (H₂O₂, 1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to obtain ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate.

Protocol 3: Alkaline Hydrolysis
  • Dissolve the crude ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide (NaOH, 2.5 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until TLC indicates complete consumption of the ester.

  • Cool the reaction vessel in an ice bath to 0-5 °C.

  • Slowly add 6M HCl dropwise with vigorous stirring until the pH of the solution is ~2. A white precipitate should form.

  • Stir the cold suspension for an additional 30 minutes.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the solid under vacuum to yield the final product, this compound.

References

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. ()
  • Electrooxidation Is a Promising Approach to Functionaliz
  • Approaches to the Synthesis of Dicarboxylic Deriv
  • C‒H An chlorination of pyrazole 1a. | Download Scientific Diagram. ()
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. ()
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ()
  • Electrooxidation Is a Promising Approach to Functionaliz
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. ()
  • Optimization of the Chlorin
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxyl
  • Esterification of pyrazole-3- and 4-carboxylic acids | Request PDF. ()
  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. ()
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. ()
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. ()
  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ()
  • Pyrazole synthesis. ()

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Technical Support Center: Synthesis & Purification of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Achieving high purity is critical for downstream applications, including agrochemical and pharmaceutical development.[1] This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions (FAQs) to help you overcome common challenges encountered during its synthesis and purification.

Overview of a Common Synthetic Pathway

Understanding the synthetic route is crucial for diagnosing impurity issues. A prevalent method involves the formation of a pyrazole ester, followed by chlorination and subsequent hydrolysis. Each step presents a unique set of challenges and potential side-products.

Synthesis_Pathway start Ethyl 2-chloroacetoacetate + Methylhydrazine ester Ethyl 1-methyl-1H-pyrazole-5-carboxylate start->ester Cyclocondensation chlorinated_ester Ethyl 4-chloro-1-methyl-1H- pyrazole-5-carboxylate ester->chlorinated_ester Chlorination (e.g., SO₂Cl₂, NCS) impurity1 Impurity: Unreacted Starting Materials ester->impurity1 final_product 4-chloro-1-methyl-1H- pyrazole-5-carboxylic acid chlorinated_ester->final_product Hydrolysis (Saponification) (e.g., KOH, then H⁺) impurity2 Impurity: Over-chlorination (Dichloro-species) chlorinated_ester->impurity2 impurity3 Impurity: Incomplete Hydrolysis (Residual Ester) final_product->impurity3

Caption: Common synthetic route and points of impurity introduction.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your synthesis and purification work.

Q1: My final product has a persistent off-white, yellow, or even brownish color. What causes this and how can I fix it?

A1: This is a common issue often stemming from residual reagents or side-products from the chlorination step.

  • Causality: Chlorination reactions, especially with potent reagents like sulfuryl chloride, can generate highly colored impurities if not properly controlled. Over-chlorination or minor degradation of the pyrazole ring can lead to chromophores that discolor the final product. Some starting materials or solvents can also contribute to color if not fully removed.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve your crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate) and add a small amount (1-2% w/w) of activated carbon. Stir for 15-30 minutes and then perform a hot filtration through a pad of celite to remove the carbon. This is highly effective for removing colored, non-polar impurities.

    • Recrystallization: This is the most robust method for both color and purity improvement. A successful recrystallization will force the desired compound out of solution as pure crystals, leaving colored impurities behind in the mother liquor. Refer to Protocol 1 for a detailed procedure.

Q2: My NMR spectrum shows peaks that don't correspond to the product. What are the most likely structural impurities?

A2: Unidentified peaks typically correspond to unreacted starting materials, side-products, or residual ester.

  • Common Impurities & Their Signatures:

    • Unreacted Precursor (non-chlorinated): You may see a singlet in the aromatic region corresponding to the proton at the C4 position of the pyrazole ring. This impurity arises from incomplete chlorination.

    • Residual Ethyl Ester: The presence of a quartet and a triplet in the 1.0-1.5 ppm and 4.0-4.5 ppm regions of the ¹H NMR spectrum indicates incomplete hydrolysis.[2]

    • Over-chlorinated Species: Although less common if stoichiometry is controlled, di- or tri-chlorinated pyrazoles can form. These may result in a more complex aromatic region or the complete absence of certain expected proton signals.

    • Solvent Residue: Signals from solvents used in the workup (e.g., ethyl acetate, dichloromethane, THF) are common. These can typically be removed by drying the product under high vacuum.

  • Solution: The purification strategy depends on the impurity. For residual ester, re-subjecting the product to hydrolysis conditions or performing an acid-base extraction (Protocol 2 ) is effective. For unreacted precursors, a careful recrystallization or flash column chromatography is recommended.

Q3: The melting point of my product is broad and significantly lower than the reported 162-166 °C. What does this indicate?

A3: A broad and depressed melting point is a classic indicator of impurity.[1] The presence of foreign substances disrupts the crystal lattice of the pure compound, requiring less energy to transition to a liquid state.

  • Diagnostic Approach: The degree of depression can sometimes correlate with the level of impurity. Your immediate goal should be to implement a rigorous purification strategy.

  • Recommended Action Plan:

    • Assess Purity: Use an analytical technique like TLC (Protocol 3 ), HPLC, or ¹H NMR to estimate the number of components and their relative ratios.

    • Select Purification Method: Based on the assessment, choose the most appropriate method. A simple recrystallization is often sufficient. If multiple impurities are present, column chromatography may be necessary. The flowchart below can guide your decision.

Troubleshooting_Tree problem Observed Problem: Low / Broad Melting Point tlc Run Analytical TLC (See Protocol 3) problem->tlc one_spot Result: Single Spot (but still impure) tlc->one_spot Is there one major spot? multi_spots Result: Multiple Spots tlc->multi_spots Are there multiple distinct spots? re_xtal Action: Perform Recrystallization (See Protocol 1) one_spot->re_xtal Yes acid_base Action: Perform Acid-Base Extraction (See Protocol 2) multi_spots->acid_base If impurities are neutral (e.g., residual ester) chromatography Action: Perform Column Chromatography multi_spots->chromatography If impurities have similar acidity check_mp Re-check Melting Point and NMR/HPLC re_xtal->check_mp acid_base->check_mp chromatography->check_mp

Caption: Decision tree for addressing low melting point issues.

Detailed Purification Protocols
Protocol 1: Recrystallization

This is the most effective single technique for improving the purity of crystalline solids. The key is selecting a solvent in which the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.

  • Step-by-Step Methodology:

    • Solvent Screening: Test solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with water (e.g., ethanol/water).

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent to just dissolve the solid completely.

    • Decolorization (Optional): If the solution is colored, add activated carbon and hot filter as described in Q1.

    • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.[2]

    • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities, such as the unhydrolyzed ester precursor.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Base Wash: Transfer the solution to a separatory funnel and extract it with a 1M aqueous sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution.[2] The target acid will move into the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.

    • Combine & Wash: Combine the aqueous layers and wash once with fresh ethyl acetate to remove any remaining neutral impurities.

    • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1M HCl until a precipitate forms and the pH is ~2.[2]

    • Isolation: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold deionized water to remove salts.[2]

    • Drying: Dry the pure product under high vacuum.

Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a quick and inexpensive way to monitor reaction progress and assess the purity of the crude product and purified fractions.

  • Materials:

    • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

    • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A good starting point is 30-50% ethyl acetate in hexanes. Adding 1% acetic acid to the eluent can improve the spot shape for carboxylic acids.

    • Visualization: UV lamp (254 nm).

  • Procedure:

    • Dissolve a tiny amount of your sample in a solvent like ethyl acetate.

    • Use a capillary tube to spot the solution onto the baseline of the TLC plate.

    • Place the plate in a developing chamber containing the mobile phase.

    • Allow the solvent to run up the plate until it is ~1 cm from the top.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp. A pure compound should ideally show a single spot.

Summary of Purification Techniques
Technique Principle of Separation Best For Removing... Advantages Disadvantages
Recrystallization Difference in solubility between the product and impurities at different temperatures.Small amounts of impurities with different solubility profiles.High purity achievable, scalable.Potential for product loss in mother liquor.
Acid-Base Extraction Difference in acidity. Separates acidic compounds from neutral/basic ones.Neutral impurities (e.g., residual ester) and basic impurities.Fast, effective for specific impurity types, good for large scale.Not effective for removing acidic impurities.
Column Chromatography Differential adsorption of components onto a solid stationary phase (e.g., silica gel).[3][4][5]Multiple impurities, isomers, or compounds with similar properties.High resolution, can separate complex mixtures.Slower, requires more solvent, can be difficult to scale up.
Activated Carbon Adsorption of large, colored, non-polar molecules onto the carbon surface.Highly colored impurities, polymeric byproducts.Excellent for color removal.Can adsorb some of the desired product, requires hot filtration.
References
  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. CN103012117A.
  • Polshettiwar, V., et al. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Klier, L., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Imran, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health.
  • Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. CN106187894A.
  • PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid.
  • Google Patents. (n.d.). Method for purifying pyrazoles. WO2011076194A1.
  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. US5462960A.
  • MDPI. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • PubChem. (n.d.). This compound.
  • Amerigo Scientific. (n.d.). 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Google Patents. (n.d.). Process for purification of 1-methylpyrazole-4-carboxylic acid esters. US8735600B2.

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Technical Support Center: Chlorination of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of pyrazole carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Chlorinated pyrazoles are pivotal building blocks in pharmaceuticals and agrochemicals, yet their synthesis can be fraught with challenges ranging from poor regioselectivity to undesired side reactions.

This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter.

Q1: Why is my chlorination reaction failing or giving a low yield?

Low yields can stem from several factors:

  • Inappropriate Chlorinating Agent: The choice of reagent is critical. Harsh reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can cause decomposition or unwanted side reactions if the substrate is sensitive.[1] Milder reagents like N-Chlorosuccinimide (NCS) may be more suitable for direct C-H chlorination of the pyrazole ring.[2][3]

  • Reaction Conditions: Temperature, solvent, and reaction time are crucial. For instance, Vilsmeier-Haack reactions often require elevated temperatures (e.g., 120°C) to proceed efficiently.[4] Conversely, reactions with highly reactive reagents may need cooling to prevent decomposition.

  • Moisture: Reagents like SOCl₂, POCl₃, and oxalyl chloride react violently with water.[5][6][7] Scrupulous drying of glassware, solvents, and starting materials is essential for success.

  • Substrate Reactivity: The electronic nature of your pyrazole carboxylic acid plays a significant role. Electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic chlorination, requiring harsher conditions or more potent reagents.[4]

Q2: How can I control the position of chlorination (regioselectivity) on the pyrazole ring?

Controlling regioselectivity is one of the primary challenges. The outcome is a delicate balance of steric and electronic effects.

  • Directing Groups: The substituents already on the pyrazole ring will direct the position of electrophilic attack. Bulky groups can sterically hinder adjacent positions, favoring chlorination at more accessible sites.

  • Choice of Reagent: Different reagents can lead to different regioselectivity. For direct C-H chlorination, NCS is a common choice and often favors the C4 position of the pyrazole ring.[2] The Vilsmeier-Haack reaction (using POCl₃/DMF) is a classic method for formylating the C4 position, but it can also be adapted for chlorination.[4][8][9]

  • Protecting Groups: In some cases, it may be necessary to protect a reactive site on the molecule to direct chlorination to the desired position, though this adds steps to the synthesis.[10]

Q3: I'm trying to make the pyrazole carboxylic acid chloride, but I'm getting ring chlorination instead. What should I do?

This indicates that your reagent is acting as both a dehydrating agent (for the carboxylic acid) and a ring chlorinating agent.

  • Use a Milder Reagent for Acid Chloride Formation: Oxalyl chloride with a catalytic amount of DMF is often an excellent choice for converting carboxylic acids to acid chlorides under mild conditions, minimizing ring chlorination.[11]

  • Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature). Ring chlorination often has a higher activation energy than acid chloride formation.

  • Change the Order of Steps: If your goal is a chlorinated pyrazole acid chloride, it is often more reliable to first perform the ring chlorination on the pyrazole carboxylic acid (e.g., using NCS) and then, after isolating and purifying the chlorinated acid, convert it to the acid chloride in a separate step.

Q4: My reaction is producing a lot of black tar-like material. What's causing this decomposition?

Product decomposition or "tarring" is a common sign that the reaction conditions are too harsh for your substrate.

  • Excessive Heat: Many pyrazole derivatives are sensitive to high temperatures. Try running the reaction at a lower temperature or for a shorter duration.

  • Strongly Acidic Conditions: Reagents like SOCl₂ and POCl₃ generate HCl and other acidic byproducts, which can catalyze decomposition pathways.[5][12] The reaction can sometimes be buffered by adding a non-nucleophilic base, but this must be done with caution as bases can react with the chlorinating agent.

  • Oxidation: Some chlorinating agents can also act as oxidants, leading to undesired side products.[3] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrate is sensitive to oxidation.

Troubleshooting Guide

This guide is structured by common experimental problems. For each problem, potential causes are identified and actionable solutions are provided.

Problem 1: Poor or No Conversion to the Pyrazole Acyl Chloride
  • Symptom: Starting material (pyrazole carboxylic acid) is recovered largely unchanged after the reaction and workup.

  • Potential Causes & Solutions:

Potential CauseSuggested Solutions & Rationale
Insufficient Reagent Activity The hydroxyl group of a carboxylic acid must be converted into a better leaving group.[12] If using a mild reagent, it may not be strong enough. Solution: Switch to a more powerful reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][11] SOCl₂ is often used neat or in a high-boiling solvent at reflux.[11]
Presence of Moisture Chlorinating agents like SOCl₂ and PCl₅ react vigorously with water, consuming the reagent and preventing the desired reaction.[1][5] Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Dry the starting pyrazole carboxylic acid under vacuum over a desiccant (e.g., P₂O₅) before use.
Low Reaction Temperature The activation energy for the reaction may not be met. Solution: If using SOCl₂, try heating the reaction mixture to reflux.[11] For oxalyl chloride, the reaction is often run at room temperature but may require gentle warming in some cases.
Catalyst Not Used (for Oxalyl Chloride) The conversion of carboxylic acids to acyl chlorides using oxalyl chloride requires a catalytic amount of N,N-dimethylformamide (DMF).[11] The DMF reacts first to form the Vilsmeier reagent, which is the active catalytic species.[13] Solution: Add 1-2 drops of DMF per mmol of carboxylic acid to your reaction mixture.
Problem 2: Unwanted Decarboxylation
  • Symptom: Gas evolution (CO₂) is observed, and the isolated product lacks the desired carboxylic acid or acyl chloride functionality.

  • Potential Causes & Solutions:

Potential CauseSuggested Solutions & Rationale
High Reaction Temperature Pyrazole carboxylic acids, especially those with electron-withdrawing groups, can be susceptible to thermal decarboxylation.[14] This process can sometimes be catalyzed by metals or harsh acidic conditions.[15][16] Solution: Use milder reaction conditions. If making an acid chloride, switch from refluxing SOCl₂ to oxalyl chloride/DMF in DCM at room temperature.[11]
Copper or Other Metal Catalysis Trace metal impurities can catalyze decarboxylation. Some literature procedures even use copper catalysts intentionally to promote decarboxylation.[14][15] Solution: Ensure high-purity reagents and solvents. If you suspect metal contamination in your starting material, consider recrystallization or purification by column chromatography before the chlorination step.
Strongly Acidic or Basic Conditions Both strong acids and bases can facilitate decarboxylation under certain conditions.[14] Solution: Avoid unnecessarily harsh pH conditions. If possible, choose a chlorination method that proceeds under neutral or near-neutral conditions.
Problem 3: Low Regioselectivity or Incorrect Isomer Formation
  • Symptom: A mixture of chlorinated isomers is formed, making purification difficult and lowering the yield of the desired product.

  • Potential Causes & Solutions:

Potential CauseSuggested Solutions & Rationale
Competing Electronic & Steric Effects The inherent directing effects of the substituents on the pyrazole ring are leading to a mixture of products. Solution: Modify the chlorinating agent. N-halosuccinimides are often used for the C4-halogenation of pyrazoles and can provide good selectivity.[2] A solvent-free mechanochemical approach using trichloroisocyanuric acid has also been reported to give high yields of 4-chloropyrazoles.[17]
Reaction Mechanism Ambiguity The reaction may be proceeding through a mix of electrophilic and radical pathways, each favoring a different isomer. Solution: To favor an electrophilic pathway (for aromatic chlorination), use a polar solvent and an appropriate catalyst if needed.[18] To favor a radical pathway (for allylic/benzylic positions), use a non-polar solvent (like CCl₄) and a radical initiator (e.g., AIBN or light).[18] For pyrazole C-H chlorination, the mechanism is typically electrophilic aromatic substitution.
Vilsmeier-Haack Conditions The Vilsmeier-Haack reagent (POCl₃/DMF) is a powerful tool but can sometimes lead to unexpected products.[4][8] While it typically formylates the C4 position, variations in substrate and conditions can lead to chlorination or other side reactions.[4][19] Solution: Carefully control the stoichiometry of POCl₃ and DMF and the reaction temperature. An excess of the reagent and higher temperatures are often required for full conversion.[4]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Conversion to Pyrazole Acyl Chloride using Thionyl Chloride

This protocol is suitable for robust pyrazole carboxylic acids where side reactions are not a major concern.

Safety First: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[5][6][20][21] This procedure MUST be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or neoprene).[20]

  • Preparation: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly oven-dried.

  • Reaction Setup: To the flask, add the pyrazole carboxylic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), slowly add thionyl chloride (SOCl₂) (5-10 eq, used as both reagent and solvent). A few drops of DMF can be added to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approx. 76°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Workup: After cooling to room temperature, carefully remove the excess SOCl₂ by distillation or under reduced pressure (ensure the vacuum pump is protected with a base trap).

  • Isolation: The resulting crude pyrazole acyl chloride can often be used directly in the next step or purified by vacuum distillation or recrystallization if it is a solid.

Protocol 2: Regioselective C4-Chlorination using N-Chlorosuccinimide (NCS)

This protocol is a milder alternative for direct C-H chlorination of the pyrazole ring, often with high selectivity for the 4-position.[2]

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the pyrazole carboxylic acid (1.0 eq) and a suitable solvent (e.g., acetonitrile or CCl₄).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80°C) for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture. If succinimide precipitates, it can be removed by filtration.

  • Purification: The solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel or by recrystallization to afford the pure 4-chloropyrazole carboxylic acid.

Diagrams and Visual Aids

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving common issues during the chlorination of pyrazole carboxylic acids.

G cluster_troubleshooting Troubleshooting Path start Start: Chlorination Reaction check_conversion Check Conversion (TLC/LCMS) start->check_conversion no_conversion Problem: No/Low Conversion check_conversion->no_conversion < 50% Conversion side_products Problem: Side Products / Low Yield check_conversion->side_products > 50% Conversion cause_reagent Cause: Reagent Inactive? (e.g., moisture contamination) no_conversion->cause_reagent Suspect cause_conditions Cause: Conditions Too Mild? (Temp, Time) no_conversion->cause_conditions Suspect check_side_product_type Identify Side Product side_products->check_side_product_type solution_reagent Solution: 1. Use fresh, anhydrous reagents/solvents. 2. Switch to stronger reagent (e.g., SOCl₂). cause_reagent->solution_reagent solution_conditions Solution: 1. Increase temperature. 2. Increase reaction time. cause_conditions->solution_conditions end_node Achieve Desired Product solution_reagent->end_node solution_conditions->end_node decarboxylation Decarboxylation Product check_side_product_type->decarboxylation CO₂ Loss ring_chlorination Incorrect Ring Isomer check_side_product_type->ring_chlorination Isomer Mix decomposition Decomposition / Tar check_side_product_type->decomposition Black Tar solution_decarbox Solution: 1. Lower reaction temperature. 2. Use milder reagents (Oxalyl Chloride). decarboxylation->solution_decarbox solution_regio Solution: 1. Change chlorinating agent (e.g., NCS). 2. Screen solvents to alter selectivity. ring_chlorination->solution_regio solution_decomp Solution: 1. Drastically lower temperature. 2. Dilute reaction. 3. Use milder conditions. decomposition->solution_decomp solution_decarbox->end_node solution_regio->end_node solution_decomp->end_node

Caption: Troubleshooting workflow for pyrazole carboxylic acid chlorination.

Reagent Selection Guide

This decision tree helps in selecting an appropriate chlorinating agent based on the desired transformation.

G cluster_acid_chloride Acyl Chloride Synthesis cluster_ring_chlorination Ring Chlorination start What is the desired transformation? acid_to_chloride Carboxylic Acid -> Acyl Chloride start->acid_to_chloride Functional Group Conversion ring_chlorination Pyrazole C-H -> C-Cl start->ring_chlorination Ring Functionalization check_sensitivity Is the substrate sensitive to heat/acid? acid_to_chloride->check_sensitivity check_regio Is C4-chlorination the primary goal? ring_chlorination->check_regio use_harsh Use SOCl₂ (neat, reflux) or POCl₃ check_sensitivity->use_harsh No use_mild Use Oxalyl Chloride + cat. DMF in DCM at RT check_sensitivity->use_mild Yes use_ncs Use N-Chlorosuccinimide (NCS) in ACN or CCl₄ check_regio->use_ncs Yes use_vilsmeier Consider Vilsmeier-Haack type reagents (POCl₃/DMF) check_regio->use_vilsmeier If formylation/chlorination needed

Caption: Decision tree for selecting chlorinating agents.

References

  • Butin, A. V., & Abaev, V. T. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-20. [Link]
  • Popov, A. V., et al. (2018). Synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes by formylation of the corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions. Semantic Scholar. [Link]
  • Various Authors. (2022). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water.
  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]
  • Gup, R., & Gecibesler, I. H. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • Gup, R., et al. (2009). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. De Gruyter. [Link]
  • Sharma, R., et al. (2020). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. [Link]
  • Kundu, T., et al. (2015). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing. [Link]
  • Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Drexel University. [Link]
  • Carl ROTH. Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]
  • European Patent Office. (2013). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • New Jersey Department of Health. (Date unknown). Hazard Summary: Thionyl Chloride. NJ.gov. [Link]
  • Various Authors. (Date unknown). Bromination of pyrazole-3(5)-carboxylic acid.
  • Google Patents. (Date unknown). Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Moodle. (Date unknown). Carboxylic Acids to Acid Chlorides. Moodle. [Link]
  • Organic Chemistry Data. (Date unknown). Acid to Acid Chloride - Common Conditions. organic-chemistry.org. [Link]
  • Google Patents. (Date unknown). Method for producing acid chlorides.
  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
  • ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
  • Beilstein Journals. (Date unknown). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. [Link]
  • ResearchGate. (Date unknown). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.

Sources

Technical Support Center: Synthesis of 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 84547-83-1). The content is structured to address specific experimental challenges, explaining the underlying chemical principles and offering field-proven solutions to common side reactions and purity issues.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a multi-step sequence, which may vary depending on the chosen starting materials. A common and logical route involves the formation of a pyrazole-5-carboxylate ester, followed by N-methylation, chlorination of the pyrazole ring, and finally, hydrolysis of the ester to the desired carboxylic acid. Each of these stages presents unique challenges and potential for side reactions that can impact yield and purity.

II. Troubleshooting Guide & FAQs

This guide is organized by the key synthetic transformations.

Stage 1: N-Methylation of Pyrazole-5-carboxylate Precursor

A critical step that often determines the isomeric purity of the final product is the introduction of the methyl group onto the pyrazole nitrogen. The primary challenge is controlling the regioselectivity of the methylation, as alkylation can occur at either the N1 or N2 position.

  • Q1: My N-methylation reaction is producing a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity for the desired N1-methylated product?

    A1: The formation of a mixture of N1 and N2 regioisomers is a common problem in pyrazole chemistry due to the similar nucleophilicity of the two nitrogen atoms.[1] Several factors can influence the regioselectivity of this reaction. Steric hindrance around the nitrogen atoms can direct the alkylating agent to the less hindered position. The choice of solvent can also play a significant role; for instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer over the other in some pyrazole systems.[2][3] Additionally, more advanced strategies involve the use of sterically bulky α-halomethylsilanes as masked methylating reagents, which can achieve high N1 selectivity.[4][5]

  • Q2: I am using dimethyl sulfate as my methylating agent and observing significant charring and low yield. What are the potential causes and what are safer, more efficient alternatives?

    A2: Dimethyl sulfate is a highly effective methylating agent but is also extremely toxic and can lead to decomposition and charring under harsh basic conditions. A safer and often more "green" alternative is dimethyl carbonate.[6] It is less reactive, which can lead to cleaner reactions, although it may require higher temperatures (e.g., 100-150°C in an autoclave) to achieve complete conversion.[6] Other alternatives include methyl iodide or methyl tosylate, which are also effective but should be handled with appropriate safety precautions.

Observed Problem Potential Cause Recommended Solution
Low Conversion Insufficiently strong base to deprotonate the pyrazole NH.Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure anhydrous conditions, as water can quench the base.
Low reaction temperature.For less reactive methylating agents like dimethyl carbonate, increase the reaction temperature.
Mixture of N1 and N2 Isomers Similar reactivity of the two pyrazole nitrogens.Experiment with different solvents, such as fluorinated alcohols, to enhance regioselectivity.[2][3] Consider using a bulkier methylating agent if steric differentiation is possible.
Product Decomposition Harsh reaction conditions (e.g., strong base, high temperature).Use a milder base or a more reactive methylating agent that allows for lower reaction temperatures. Monitor the reaction closely to avoid prolonged heating after completion.
graph N_Methylation_Side_Reaction { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Fig. 1: Regioselectivity in N-methylation of pyrazole ester.
Stage 2: Chlorination of the Pyrazole Ring

The introduction of a chlorine atom at the C4 position of the pyrazole ring is typically achieved through electrophilic aromatic substitution. The choice of chlorinating agent and reaction conditions is crucial to avoid side reactions.

  • Q3: My chlorination reaction with sulfuryl chloride is giving me a dark-colored crude product with multiple spots on TLC. What are the likely side products?

    A3: Sulfuryl chloride is a powerful chlorinating agent that can lead to over-chlorination or chlorination at undesired positions if not carefully controlled. Potential side products include di-chlorinated pyrazoles or products of ring degradation. The use of a less aggressive chlorinating agent might be beneficial. For instance, a combination of hydrochloric acid and hydrogen peroxide can serve as an in-situ source of electrophilic chlorine, often leading to cleaner reactions.[6] Another alternative is the use of N-chlorosuccinimide (NCS), which is a milder and more selective chlorinating agent for many heterocyclic systems.

  • Q4: I am considering an electrochemical method for chlorination. What are the advantages and potential pitfalls of this approach?

    A4: Electrochemical chlorination offers a greener and potentially safer alternative to traditional chemical chlorinating agents.[7] It avoids the use of corrosive reagents like sulfuryl chloride. The reaction typically involves the electrolysis of a solution of the pyrazole substrate in the presence of a chloride source, such as hydrochloric acid or sodium chloride.[8] A potential pitfall is the need for specialized equipment (an electrochemical cell). The efficiency and selectivity can also be sensitive to parameters such as current density, electrode material, and electrolyte concentration, which may require careful optimization.[8]

Observed Problem Potential Cause Recommended Solution
No or Low Conversion Insufficiently reactive chlorinating agent.If using a mild agent like NCS, consider adding a catalytic amount of an acid to promote the reaction. For electrochemical methods, adjust the current density or reaction time.
Formation of Multiple Products Over-chlorination or non-selective chlorination.Use a milder chlorinating agent (e.g., NCS). Carefully control the stoichiometry of the chlorinating agent and the reaction temperature. Lowering the temperature can often improve selectivity.
Chlorination of Side Chains Radical chlorination if using reagents like sulfuryl chloride under UV light or with radical initiators.Ensure the reaction is performed in the dark and at a controlled temperature to favor electrophilic aromatic substitution over radical pathways.
graph Chlorination_Workflow { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Fig. 2: Decision workflow for the chlorination step.
Stage 3: Hydrolysis of the Ester to Carboxylic Acid

The final step is the conversion of the pyrazole-5-carboxylate ester to the target carboxylic acid. This is typically achieved through saponification with a base, followed by acidification.

  • Q5: My hydrolysis reaction seems to be incomplete, and I am recovering starting material. How can I drive the reaction to completion?

    A5: Incomplete hydrolysis can be due to several factors. The ester may be sterically hindered, requiring more forcing conditions. You can try increasing the reaction temperature, extending the reaction time, or using a higher concentration of the base (e.g., NaOH or KOH). The choice of solvent can also be important; using a co-solvent like methanol or ethanol can improve the solubility of the ester in the aqueous base, facilitating the reaction.

  • Q6: After acidification to precipitate my product, I am getting a low yield. Where could my product be going?

    A6: Low yield after acidification can be due to the product having some solubility in the aqueous acidic solution. Ensure you are acidifying to a pH where the carboxylic acid is fully protonated and minimally soluble (typically pH 2-3). Cooling the mixture in an ice bath before filtration can further decrease its solubility. It is also important to wash the filtered product with cold water to remove inorganic salts without dissolving a significant amount of the product. If the product is still partially soluble, you may need to perform an extraction with an organic solvent like ethyl acetate after acidification.

Observed Problem Potential Cause Recommended Solution
Incomplete Hydrolysis Insufficient reaction time or temperature.Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal conditions.
Poor solubility of the ester.Add a co-solvent such as methanol, ethanol, or THF to improve solubility in the aqueous base.
Low Isolated Yield Product is partially soluble in the aqueous workup.Ensure the pH is sufficiently low to fully protonate the carboxylic acid. Cool the mixture before filtration. Wash the product with a minimal amount of cold water.
Emulsion formation during extraction.If extracting the product, add brine to the aqueous layer to help break the emulsion.
Product is an oil or sticky solid Presence of impurities or residual solvent.Ensure the product is thoroughly dried. If it remains non-crystalline, purification by recrystallization from a suitable solvent system may be necessary.

III. References

  • AA Blocks. 84547-83-1 | this compound. Available from: [Link]

  • Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. CN105801113A. Available from:

  • Journal of Organic Chemistry. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available from: [Link]

  • Organic Syntheses. Procedure for the Synthesis of Pyrazoles. Available from: [Link]

  • Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. CN106187894A. Available from:

  • IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available from: [Link]

  • Semantic Scholar. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available from: [Link]

  • R Discovery. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available from: [Link]

  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available from: [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • Dikeman. Product Catalog. Available from: [Link]

  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

  • Google Patents. Patent Application Publication US 2010/0075971 A1. Available from:

  • ResearchGate. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Available from: [Link]

  • Aspira Chemical. 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97%. Available from: [Link]

  • ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Available from: [Link]

  • PubChem. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

Sources

Technical Support Center: Purification of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important heterocyclic compound. Our goal is to synthesize technical accuracy with field-proven insights, explaining not just the procedural steps but the scientific rationale behind them.

Section 1: Initial Assessment & Compound Characteristics

A successful purification begins with a solid understanding of the target molecule's properties and the nature of the impurities.

FAQ: What are the key physical properties of this compound that influence purification?

Understanding the physicochemical properties of this compound is critical for selecting an appropriate purification strategy. As a solid at room temperature, techniques like recrystallization are immediately viable. Its acidic nature is the most powerful characteristic to exploit for purification.

PropertyValueSignificance for Purification
Molecular Formula C₅H₅ClN₂O₂-
Molecular Weight 160.56 g/mol [1]Used for calculating molar equivalents and theoretical yield.
Appearance White to off-white solid[2][3]Visual indicator of purity; color may suggest impurities.
Melting Point 219-221 °C (for the 3-carboxylic acid isomer)[4]A sharp melting point close to the literature value indicates high purity. A broad or depressed range suggests the presence of impurities.
Predicted pKa ~1.90[2][5]Indicates a relatively strong carboxylic acid. This allows for easy conversion to its water-soluble carboxylate salt with a weak base (like NaHCO₃), which is fundamental for acid-base extraction.
General Solubility Slightly soluble in methanol and chloroform[2][6].Provides a starting point for selecting recrystallization or chromatography solvents. As a carboxylic acid, it is highly soluble in dilute aqueous base.
FAQ: How can I quickly assess the purity of my crude product before large-scale purification?

A preliminary purity assessment saves time and resources.

  • Thin-Layer Chromatography (TLC): This is the fastest method. Dissolve a small sample in a suitable solvent (e.g., ethyl acetate or methanol) and spot it on a silica gel plate. Develop the plate using a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid (see Section 3.3). The number of spots corresponds to the minimum number of components in your mixture. A single spot is a good sign, but not a guarantee of purity.

  • ¹H NMR Spectroscopy: A crude proton NMR spectrum can reveal the presence of major impurities, such as unreacted starting materials or residual solvents, by comparing the observed peaks to the known spectrum of the pure product.

  • Melting Point Analysis: A broad and depressed melting point range compared to the reference value is a clear indicator of impurities.

Section 2: Selecting Your Purification Strategy

The choice of purification technique is dictated by the nature of the impurities. The following workflow provides a logical path for selecting the most effective method.

Purification_Workflow Purification Decision Workflow for this compound start Crude Solid Product check_impurities What is the nature of the main impurities? start->check_impurities acid_base Acid-Base Extraction check_impurities->acid_base Neutral or basic (e.g., starting materials, byproducts) recrystallization Recrystallization check_impurities->recrystallization Impurities have significantly different solubility chromatography Column Chromatography check_impurities->chromatography Isomers or compounds with very similar polarity acid_base->recrystallization Product precipitates cleanly but needs further polishing final_product Pure Product (Verify with MP, NMR, HPLC) acid_base->final_product recrystallization->final_product chromatography->final_product

Caption: Decision workflow for selecting the optimal purification technique.

Section 3: Detailed Protocols and Troubleshooting

This section provides step-by-step protocols for the most common purification techniques, along with solutions to frequently encountered problems.

Acid-Base Extraction

This is often the most effective first-pass purification method due to the compound's acidic nature, efficiently removing neutral and basic impurities.[7][8]

  • Dissolution: Dissolve the crude solid (~1.0 g) in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM) (~20-30 mL), in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~15 mL) to the funnel.[9] Stopper the funnel and gently invert it several times, venting frequently to release the pressure generated from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the sodium salt of your carboxylic acid) into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of fresh NaHCO₃ solution (~10 mL) to ensure all the carboxylic acid is extracted.[9] Combine this aqueous extract with the first one. The organic layer now contains neutral or basic impurities and can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH ~1-2, check with litmus or pH paper).[9] A white precipitate of the pure carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid to a constant weight, either air-drying or in a vacuum oven at a moderate temperature (<60 °C).

  • Q: My compound won't fully precipitate after adding acid. What's wrong?

    • A: This usually indicates one of two issues. First, you may not have added enough acid to lower the pH sufficiently below the compound's pKa (~1.9).[10] Continue adding HCl dropwise until no more precipitate forms and the pH is stable at ~1-2. Second, if a significant amount of an organic solvent like THF was used in a prior step and carried over, it can increase the solubility of the acid in the aqueous phase. If precipitation is still poor, you can extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate), then dry the organic layer with anhydrous MgSO₄, filter, and evaporate the solvent.[7]

  • Q: An emulsion formed between the layers. How do I break it?

    • A: Emulsions are common when solutions are shaken too vigorously. To break it, you can try several techniques: let the funnel stand for an extended period, gently swirl the funnel, or add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase often forces the layers to separate.

  • Q: My final yield is very low. Where could my product have been lost?

    • A: Product loss can occur at several stages. Ensure you performed multiple extractions of the organic layer, as a single extraction may not be sufficient.[11] Also, confirm that the aqueous layer was made sufficiently acidic to precipitate all of the product. Finally, some product will always remain dissolved in the mother liquor after filtration; minimizing the amount of water used for washing can reduce this loss.

Recrystallization

Recrystallization is an excellent technique for polishing the purity of a solid compound, especially after a preliminary purification like acid-base extraction.

  • Solvent Selection: Test the solubility of a small amount of your compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, or water). An ideal solvent will dissolve the compound poorly when cold but completely when hot. Solvent mixtures (e.g., ethanol/water, toluene/hexanes) are also highly effective.

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or salt), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.

  • Q: My compound "oiled out" instead of forming crystals. What should I do?

    • A: "Oiling out" occurs when the solid melts or comes out of solution as a liquid because the solution is supersaturated at a temperature above the compound's melting point.[12][13] This is often caused by using too little solvent or cooling too rapidly. To fix this, reheat the solution to dissolve the oil, add a small amount of additional solvent (1-2 mL), and allow it to cool much more slowly. Insulating the flask can help.[13]

  • Q: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?

    • A: This means your solution is not supersaturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a tiny "seed" crystal of the pure compound. If that fails, you may have used too much solvent. Reheat the solution and boil off some of the solvent to concentrate it, then attempt to cool it again.[12]

  • Q: My crystals formed very quickly and look like fine powder. Are they pure?

    • A: Rapid crystallization often traps impurities within the crystal lattice.[13] For the best purity, a slow, controlled crystal growth over 15-20 minutes is ideal. To achieve this, reheat the solution, add a slight excess of solvent (1-2 mL more than the minimum), and cool the solution slowly by insulating the flask.[13]

Column Chromatography

This technique is used to separate the target compound from impurities with similar polarity, such as isomers or byproducts from side reactions.

Chromatography_Logic cluster_prep Preparation Phase cluster_run Execution Phase tlc 1. Run TLC with acidified eluent (e.g., Hex/EtOAc + 0.5% AcOH) rf_check 2. Aim for Rf of 0.2-0.4 for target compound tlc->rf_check adjust_solvent Adjust solvent polarity rf_check->adjust_solvent No pack_column 3. Pack silica gel column with chosen eluent rf_check->pack_column Yes adjust_solvent->tlc Re-run TLC load_sample 4. Load sample (dissolved in min. solvent) pack_column->load_sample elute 5. Elute with acidified solvent and collect fractions load_sample->elute

Caption: Logical workflow for preparing and running column chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your target compound an Rf value of ~0.2-0.4. Crucially, add 0.5-1% acetic acid to your eluent (e.g., 100 mL of 30% ethyl acetate in hexanes + 0.5 mL acetic acid). This prevents the common issue of streaking.[9]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pack it into a column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

  • Q: My compound is streaking badly on the TLC plate, even with acetic acid. What can I do?

    • A: While adding acid usually solves this, severe streaking might mean you are overloading the TLC plate. Try spotting a more dilute solution. If the problem persists on the column, it could be due to poor packing or loading a sample that is not fully dissolved. Ensure your sample is loaded evenly and in a narrow band.

  • Q: My compound seems to be stuck on the column and won't elute.

    • A: This means your eluent is not polar enough. You can gradually increase the polarity of the mobile phase. For example, if you are using 20% ethyl acetate in hexanes, you can switch to 30%, then 40%, and so on. This is known as a gradient elution.

  • Q: I suspect my compound is decomposing on the silica gel. What are my options?

    • A: Silica gel is acidic and can cause decomposition of sensitive compounds.[14] If you suspect this is happening (e.g., you see many new spots on TLC after running the column), you have a few options. You can try deactivating the silica by pre-treating it with a base like triethylamine. Alternatively, switch to a different stationary phase, such as neutral alumina or Florisil, which are less acidic.[14]

Section 4: Final Product Analysis and Storage

FAQ: How do I confirm the purity and identity of my final product?

After purification, it is essential to confirm both purity and identity.

  • Purity Confirmation: A sharp melting point that does not rise after a subsequent recrystallization is a strong indicator of purity. Analytical HPLC or GC can provide quantitative purity data (e.g., >98%).

  • Identity Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) should be used to confirm that the chemical structure of your purified compound matches that of this compound.

FAQ: What are the recommended storage conditions?

Store the purified, dry solid in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[6]

References

  • University of California, Davis. Acid-Base Extraction.
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction.
  • LookChem. General procedures for the purification of Carboxylic acids.
  • PubMed. [Thin layer chromatography of derivatives of pyrazolone].
  • University of Rochester. Troubleshooting Flash Column Chromatography.
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Technical Support Center: Pyrazole Synthesis with Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of pyrazole scaffolds, a critical core in numerous pharmaceutical agents.[1] Here, we move beyond simple protocols to address the nuanced challenges that arise when working with substituted hydrazines and various carbonyl precursors. Our focus is on diagnosing common experimental issues, understanding the underlying chemical principles, and providing actionable, field-proven solutions.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent and challenging issues encountered during pyrazole ring formation. Each question is structured to help you identify the root cause of a problem and implement a logical, step-by-step solution.

Question 1: "My reaction yield is consistently low. What are the primary factors I should investigate?"

Low yield is a multifaceted problem that can stem from reaction conditions, reactant stability, or product isolation. Let's break down the diagnostic process.

Causality Analysis:

The classic Knorr pyrazole synthesis, the condensation of a hydrazine with a 1,3-dicarbonyl compound, is generally efficient.[2][3] However, its kinetics and equilibrium can be sensitive. The rate-determining step is often the dehydration of the hemiaminal intermediate to form the final pyrazole, a process heavily influenced by pH.[4] Furthermore, side reactions or incomplete conversion are common culprits.

Troubleshooting Workflow:

G start Low Yield Observed check_reactants 1. Verify Reactant Purity & Stoichiometry - Hydrazine stability (oxidation) - Dicarbonyl integrity (enol content) - Accurate molar ratios start->check_reactants check_conditions 2. Optimize Reaction Conditions - Solvent polarity - Catalyst (acid/base) - Temperature & time check_reactants->check_conditions Reactants OK sub_reactants Sub-optimal reactant quality can halt the reaction. check_reactants->sub_reactants monitor_rxn 3. Monitor Reaction Progress (TLC/LC-MS) - Incomplete conversion? - Multiple products formed? check_conditions->monitor_rxn Conditions Optimized sub_conditions Incorrect pH or temperature can favor side reactions or prevent cyclization. check_conditions->sub_conditions workup_issue 4. Evaluate Workup & Purification - Product solubility issues? - Degradation on silica? monitor_rxn->workup_issue Reaction Complete sub_monitor Identifies if the issue is conversion or side-product formation. monitor_rxn->sub_monitor solution Resolution workup_issue->solution Purification Optimized sub_workup Product may be lost during extraction or chromatography. workup_issue->sub_workup

Detailed Protocols & Recommendations:

  • Reactant Integrity:

    • Hydrazines: Substituted hydrazines, especially arylhydrazines, can be susceptible to air oxidation. If the reagent is old or has been improperly stored, consider purification by recrystallization or distillation. Phenylhydrazine, for example, can be distilled under reduced pressure.

    • 1,3-Dicarbonyls: Ensure the dicarbonyl compound is pure. The keto-enol tautomerism is essential for the reaction, but degradation can occur over time. Verify purity via NMR.

  • Reaction Condition Optimization:

    • Solvent: While ethanol is a common choice, dipolar aprotic solvents like DMF or NMP have been shown to improve results, particularly for the regioselective synthesis of 1-arylpyrazoles.[5]

    • Catalysis: The reaction is typically acid-catalyzed to facilitate imine formation.[6][7] A few drops of glacial acetic acid are often sufficient.[2] If the reaction is sluggish, a stronger acid like p-toluenesulfonic acid (TsOH) can be used, but care must be taken to avoid unwanted side reactions.[1] In some cases, particularly with highly reactive substrates, no catalyst may be necessary.[3]

    • Temperature: Start at room temperature or gentle heating (e.g., 80-100°C in ethanol or propanol).[2] For less reactive substrates, refluxing may be required. However, excessive heat can lead to decomposition. Recent studies have explored temperature-controlled divergent synthesis to selectively obtain different products.[8]

  • Workup and Purification:

    • Isolation: Pyrazoles are basic. If the product is soluble in the aqueous layer during an acidic workup, neutralize the solution carefully to precipitate the product. Alternatively, a method involving the formation and crystallization of pyrazole acid addition salts can be highly effective for purification.[9]

    • Chromatography: Some N-substituted pyrazoles can be sensitive to silica gel. If you observe streaking or decomposition on a TLC plate, consider using neutral or basic alumina for column chromatography.

ParameterRecommendationRationale
Solvent Ethanol, DMF, or fluorinated alcohols (TFE, HFIP)[10]Solvent polarity affects reaction rates and can dramatically influence regioselectivity.[10]
Catalyst Glacial Acetic Acid (catalytic) or TsOH (for slow reactions)Acid protonates a carbonyl oxygen, making the carbon more electrophilic for the initial hydrazine attack.[6]
Temperature 25°C to 100°CBalances reaction rate against potential for side reactions or reactant decomposition.
Stoichiometry 1.0 eq. Dicarbonyl : 1.1 eq. HydrazineA slight excess of the more volatile or potentially unstable hydrazine can drive the reaction to completion.
Question 2: "My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?"

This is arguably the most common challenge when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.[4]

Causality Analysis:

Regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl is attacked first by the more nucleophilic nitrogen of the substituted hydrazine (typically the -NH2 group). This is governed by a combination of steric and electronic factors of both reactants.

  • Electronic Effects: The more electrophilic carbonyl carbon will be attacked preferentially. Electron-withdrawing groups (e.g., -CF3) on the dicarbonyl make the adjacent carbonyl carbon a harder electrophile, directing the initial attack to the other carbonyl.[1]

  • Steric Effects: The less sterically hindered carbonyl is generally favored for the initial nucleophilic attack.

  • Solvent Effects: The choice of solvent can have a profound impact. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity.[10] This is attributed to the solvent's ability to form a more stable hemiketal intermediate with the more electrophilic carbonyl, effectively directing the hydrazine to the alternative site.[10]

G start Unsymmetrical Dicarbonyl + Substituted Hydrazine carbonyl_a Carbonyl A (More Electrophilic/ Less Hindered) start->carbonyl_a carbonyl_b Carbonyl B (Less Electrophilic/ More Hindered) start->carbonyl_b attack_a Initial Attack at A carbonyl_a->attack_a Favored Path (Kinetically) attack_b Initial Attack at B carbonyl_b->attack_b Disfavored Path isomer_1 Regioisomer 1 attack_a->isomer_1 isomer_2 Regioisomer 2 attack_b->isomer_2

Strategies for Controlling Regioselectivity:

  • Solvent Choice:

    • Protocol: Perform the reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Dissolve the 1,3-dicarbonyl (1.0 eq) in HFIP, then add the substituted hydrazine (1.1 eq). Stir at room temperature and monitor by TLC or LC-MS.

    • Rationale: As demonstrated by work from the Journal of Organic Chemistry, HFIP can reverse or significantly enhance selectivity by preferentially solvating or forming adducts with one carbonyl group, directing the reaction pathway.[10]

  • pH Control:

    • The regioselectivity can be pH-dependent. The mechanism and rate-determining step can shift as a function of pH.[4][11] Running the reaction under neutral, acidic, or basic conditions can favor one isomer over the other. A systematic screen of conditions is recommended.

  • Pre-formation of an Intermediate:

    • Consider alternative synthetic routes that build in regiocontrol. For example, reacting the dicarbonyl with an amine to form a β-aminoenone can block one carbonyl, allowing the subsequent reaction with hydrazine to proceed with high selectivity.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common side products and how can I avoid them?

  • A1: The most common side products are hydrazones formed from the reaction of hydrazine with only one carbonyl group without subsequent cyclization. Another possibility is the formation of azines if excess hydrazine reacts with the carbonyl compound.[12] To avoid these, ensure a slight excess of the dicarbonyl compound if the hydrazine is bifunctional, use appropriate temperatures to favor the intramolecular cyclization, and ensure the pH is suitable for the dehydration step.

Q2: Can I use a β-ketoester instead of a 1,3-diketone?

  • A2: Yes, this is a common variation of the Knorr synthesis. The reaction of a substituted hydrazine with a β-ketoester typically yields a pyrazolone, which is a 5-membered ring containing a ketone functional group.[2] The initial reaction usually occurs at the more reactive ketone carbonyl, followed by an intramolecular attack on the ester by the other hydrazine nitrogen to close the ring.[2]

Q3: My substituted hydrazine is an HCl salt. Do I need to neutralize it first?

  • A3: It is highly recommended to neutralize the hydrazine hydrochloride salt with a base (like NaHCO3, Et3N, or NaOH) and extract the free hydrazine before the reaction. The presence of excess strong acid (HCl) can excessively protonate the hydrazine, reducing its nucleophilicity and potentially hindering the reaction. However, some procedures specifically utilize the hydrochloride salt in solvents like DMF with success.[5]

Q4: How can I purify my final pyrazole product effectively?

  • A4: Standard methods include recrystallization and column chromatography. For basic pyrazoles that are difficult to purify, an effective technique is to dissolve the crude product in a suitable solvent (e.g., ether or ethyl acetate), treat it with an equimolar amount of an acid (like HCl in ether or sulfuric acid) to precipitate the pyrazole salt.[9] The salt can then be filtered, washed, and neutralized to recover the pure pyrazole.

Q5: Are there alternative "greener" or more modern methods for this synthesis?

  • A5: Absolutely. Research is continually advancing. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[7] Flow chemistry offers advantages for reaction control, safety, and scalability.[4][13] Additionally, multicomponent reactions, where three or more reactants are combined in a one-pot synthesis, are gaining popularity for their efficiency and atom economy.[14][15]

References

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances, 12(42), 27363–27369. [Link]
  • Bousquet, P., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(19), 5733. [Link]
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
  • Method for purifying pyrazoles. (2011).
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  • Knorr Pyrazole Synthesis (M. Pharm). (2018). Slideshare. [Link]
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules, 29(8), 1706. [Link]
  • Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. (n.d.). ResearchGate.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Gomha, S. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (2022). Journal of the American Chemical Society, 144(15), 6653–6659. [Link]
  • The Conversion of Isothiazoles into Pyrazoles Using Hydrazine. (1995).
  • Hasani, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 481-523. [Link]
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(14), 9637–9649. [Link]
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2012). The Journal of Organic Chemistry, 77(17), 7559–7567. [Link]
  • Process for the preparation of pyrazole and its derivatives. (1994).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 1115–1162. [Link]
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 4995. [Link]
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(14), 9637-9649. [Link]
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Unit 4 Pyrazole. (2022). Slideshare. [Link]
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal. [Link]
  • Regioselective Synthesis of Unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. (2000). Organic Letters, 2(20), 3107-3109. [Link]
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). Molecules, 28(24), 8031. [Link]
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. (2008).
  • Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. (2025).
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2020). Organic Chemistry Frontiers, 7(11), 1640-1646. [Link]

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Technical Support Center: Derivatization of 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, chemists, and drug development professionals working with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome the challenges associated with the derivatization of this important heterocyclic building block.

The unique structure of this compound presents specific hurdles in achieving high-yield derivatization. The electron-withdrawing nature of both the pyrazole ring and the chloro substituent at the 4-position significantly deactivates the carboxylic acid group, making standard amide and ester couplings challenging. Furthermore, the chloro group itself offers a site for alternative derivatization strategies, which this guide will also explore.

This resource is designed to be a practical, field-proven guide to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the derivatization of this compound.

Q1: Why are my standard amide coupling reactions (e.g., using EDC/HOBt) giving low yields with this carboxylic acid?

A1: The low reactivity of this compound in standard amide couplings is primarily due to electronic effects. The pyrazole ring is inherently electron-deficient, and this effect is compounded by the strongly electron-withdrawing chloro group at the 4-position. This electronic "pull" reduces the nucleophilicity of the carboxylate anion and makes the carboxylic acid less reactive towards activation by common coupling reagents.[1][2] Consequently, the formation of the active ester intermediate is often slow and incomplete, leading to low yields of the desired amide.[3][4]

Q2: I'm observing the unreacted starting material even after prolonged reaction times and using an excess of the amine. What can I do?

A2: This is a common symptom of poor carboxylic acid activation. When the activation step is the rate-limiting step, simply increasing the reaction time or the amount of amine will not significantly improve the yield. The solution lies in using a more potent activating agent or a different coupling strategy altogether. Consider switching to a uronium-based coupling reagent like HATU or HBTU, which are known to be more effective for electron-deficient carboxylic acids.[5] Alternatively, converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, can be a robust strategy.

Q3: Are there any specific side reactions I should be aware of when derivatizing this molecule?

A3: Besides incomplete reactions, a key potential side reaction involves the chloro group at the 4-position. Under certain conditions, particularly with highly nucleophilic amines and elevated temperatures, you may observe nucleophilic aromatic substitution (SNAr) at the C4 position.[6][7] This can lead to the formation of a byproduct where the chloro group is displaced by the amine. It is crucial to carefully control the reaction conditions, especially temperature, to minimize this side reaction when targeting derivatization at the carboxylic acid group.

Q4: Can the chloro group be used to my advantage for derivatization?

A4: Absolutely. The chloro group at the 4-position is a versatile handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) are powerful methods to functionalize this position.[8][9][10][11][12] These reactions typically require a palladium catalyst, a suitable ligand, and a base, and offer a complementary approach to building complexity from the pyrazole core.

Troubleshooting Guides & Detailed Protocols

This section provides a systematic approach to troubleshooting common problems and offers detailed protocols for both challenging derivatizations of the carboxylic acid and for leveraging the reactivity of the chloro substituent.

Guide 1: Overcoming Low Yields in Amide and Ester Formation

Low yields in amide and ester formation are the most frequently reported issues. The following guide provides a tiered approach to overcoming this challenge, from optimizing standard conditions to employing more advanced techniques.

G cluster_0 Problem: Low Yield in Amide/Ester Formation cluster_1 Tier 1: Optimization of Coupling Conditions cluster_2 Tier 2: Advanced Coupling Reagents cluster_3 Tier 3: Conversion to Acid Chloride cluster_4 Outcome start Low Yield with Standard Coupling (e.g., EDC/HOBt) tier1_1 Increase Equivalents of Coupling Reagent (1.5-2.0 eq) start->tier1_1 Initial Steps tier1_2 Use a Stronger, Non-Nucleophilic Base (e.g., DIPEA, NMM) tier1_1->tier1_2 tier1_3 Elevate Reaction Temperature (Monitor for S_NAr) tier1_2->tier1_3 tier2_1 Switch to Uronium-Based Reagents (HATU, HBTU, HCTU) tier1_3->tier2_1 If yield is still low end Improved Yield of Amide/Ester tier1_3->end tier2_2 Utilize Phosphonium-Based Reagents (PyBOP, PyAOP) tier2_1->tier2_2 tier3_1 Convert to Acid Chloride (SOCl₂, (COCl)₂) tier2_2->tier3_1 For highly unreactive systems tier2_2->end tier3_2 React Acid Chloride with Amine/Alcohol tier3_1->tier3_2 tier3_2->end

Caption: Troubleshooting decision tree for low-yield amide/ester formation.

This protocol is recommended when standard EDC/HOBt methods fail. HATU is a highly effective coupling reagent for challenging substrates.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This is a robust method for highly unreactive systems. The conversion to the highly electrophilic acid chloride intermediate significantly enhances reactivity.

Step 1: Acid Chloride Formation

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous DCM or Toluene

  • Catalytic amount of anhydrous DMF (if using oxalyl chloride)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DCM or toluene.

  • Method A (Thionyl Chloride): Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Method B (Oxalyl Chloride): Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C, followed by 1-2 drops of anhydrous DMF. Stir at room temperature for 1-3 hours.

  • After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step.

Step 2: Amide/Ester Formation

Materials:

  • Crude 4-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride

  • Amine or alcohol of interest

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous DCM or THF

Procedure:

  • Dissolve the crude acid chloride in anhydrous DCM or THF.

  • In a separate flask, dissolve the amine or alcohol (1.1 eq) and a base such as triethylamine or pyridine (1.5 eq) in the same anhydrous solvent.

  • Cool the amine/alcohol solution to 0 °C and add the acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Guide 2: Derivatization at the C4-Position via Cross-Coupling Reactions

Instead of viewing the chloro group as a hindrance, it can be a gateway to a wide array of derivatives. Palladium-catalyzed cross-coupling reactions are highly effective for this purpose.

ReactionCoupling PartnerBond FormedKey AdvantagesCommon Challenges
Suzuki-Miyaura Coupling Boronic acid/esterC-CWide functional group tolerance, commercially available reagents.Potential for dehalogenation of the starting material.
Buchwald-Hartwig Amination AmineC-NDirect formation of C-N bonds, broad amine scope.Requires careful selection of ligand and base.[11][12]
Nucleophilic Aromatic Substitution (SNAr) Nucleophile (e.g., amine, alkoxide)C-NuCan be metal-free.Often requires harsh conditions (high temperature) and a strong nucleophile.

This protocol describes a general procedure for the formation of a C-C bond at the 4-position. It is often advantageous to perform this reaction on the ester derivative to avoid potential complications with the free carboxylic acid.

Materials:

  • Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a Schlenk flask or microwave vial, add the ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture at 80-110 °C (conventional heating) or in a microwave reactor until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

This protocol allows for the direct formation of a C-N bond at the 4-position.

Materials:

  • Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate and the amine.

  • Seal the vessel and heat the reaction mixture at 80-120 °C until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the desired 4-amino-pyrazole derivative by column chromatography.

G start Starting Material: 4-chloro-1-methyl-1H-pyrazole- 5-carboxylic acid (or ester) decision Desired Bond Formation? start->decision suzuki Suzuki-Miyaura Coupling (with Boronic Acid) decision->suzuki C-C Bond buchwald Buchwald-Hartwig Amination (with Amine) decision->buchwald C-N Bond snar Nucleophilic Aromatic Substitution (with strong nucleophile) decision->snar C-Nu Bond (e.g., C-O, C-S) product_cc Product: 4-Aryl/Alkyl Pyrazole Derivative suzuki->product_cc product_cn Product: 4-Amino Pyrazole Derivative buchwald->product_cn product_cnu Product: 4-Substituted Pyrazole Derivative snar->product_cnu

Caption: Decision-making workflow for derivatization at the C4-position.

References

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (URL not available)
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-c
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • A review of pyrazole an its deriv
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • Schematic diagram for the synthesis of pyrazole carboxamides, 5a-f. [Link]
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. [Link]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • A comparative study of amide-bond forming reagents in aqueous media. [Link]
  • Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. [Link]
  • Single Electron Activ
  • Buchwald–Hartwig amin
  • Cross-Coupling Chemistry. [Link]
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... [Link]
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • The reaction of 4-chloropyridine with some amines. [Link]
  • Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. [Link]
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
  • Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. [Link]
  • Activation Substitution of Carboxylic Acids. [Link]
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • Esterification of pyrazole-3- and 4-carboxylic acids. [Link]
  • Coupling Reagents. [Link]
  • Directed nucleophilic arom
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • Cross-coupling reaction. [Link]
  • nucleophilic arom
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investig
  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. [Link]
  • New Trends in Peptide Coupling Reagents. [Link]
  • esterification - alcohols and carboxylic acids. [Link]
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxyl
  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. [Link]

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Technical Support Center: Scaling Up 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during production. The content is structured in a question-and-answer format to directly address specific issues.

Section 1: Synthesis Strategy & Precursor Issues
Q1: What are the common synthetic routes for scaling up this compound, and what are the key considerations for starting material selection?

A1: Scaling up the synthesis of this compound requires a careful evaluation of the overall synthetic strategy, focusing on cost, safety, yield, and purity. The two most prevalent routes start from either a pre-formed pyrazole ester or involve a late-stage cyclization.

  • Route A: Chlorination and Hydrolysis of a Pyrazole Ester. This is a very common and flexible approach.[1] It typically begins with the synthesis of an ethyl or methyl 1-methyl-1H-pyrazole-5-carboxylate, followed by chlorination at the C4 position, and subsequent hydrolysis of the ester to the desired carboxylic acid.

    • Advantages: Starting materials are often commercially available. The pyrazole core is robust, and the reaction sequence is logical and well-documented.

    • Considerations: This route involves multiple steps, which can impact overall yield. The choice of chlorinating agent is critical for safety and efficiency at scale.[2] The final hydrolysis step must be optimized to prevent product degradation.[3]

  • Route B: Cyclocondensation (Knorr Synthesis) followed by functionalization. This classical method involves reacting a hydrazine derivative (methylhydrazine) with a 1,3-dicarbonyl compound to form the pyrazole ring.[1][4] The necessary chloro-substituent must be introduced either on the dicarbonyl precursor or on the pyrazole ring post-cyclization.

    • Advantages: Can be a highly convergent and atom-economical approach, especially if a "one-pot" procedure can be developed.[5]

    • Considerations: The synthesis of the required chlorinated 1,3-dicarbonyl precursor can be complex and add steps to the overall process. Reaction conditions for the cyclization need to be carefully controlled to avoid side reactions.[4]

The diagram below illustrates the decision-making process for selecting a synthetic route.

start Select Synthesis Strategy route_a Route A: Post-Cyclization Chlorination start->route_a route_b Route B: Pre-Cyclization Chlorination start->route_b sub_a Start with: 1-methyl-1H-pyrazole-5-carboxylate route_a->sub_a sub_b Start with: Chlorinated 1,3-dicarbonyl precursor route_b->sub_b pros_a Pros: - Readily available starting materials - Well-understood reaction sequence sub_a->pros_a cons_a Cons: - Multiple steps may lower yield - Harsh chlorination/hydrolysis steps sub_a->cons_a pros_b Pros: - Potentially fewer steps (convergent) - Can be atom-economical sub_b->pros_b cons_b Cons: - Precursor synthesis can be complex - Cyclization yields can be variable sub_b->cons_b

Caption: Decision workflow for synthesis route selection.

For large-scale production, Route A is often preferred due to the higher availability and lower cost of the initial unchlorinated pyrazole esters. The challenges in this route, namely chlorination and hydrolysis, are often more straightforward to optimize at scale than the synthesis of complex precursors for Route B.

Section 2: Troubleshooting the Chlorination Step
Q2: My chlorination of ethyl 1-methyl-1H-pyrazole-5-carboxylate is giving low yields and multiple byproducts, such as di-chlorinated species. How can I optimize this critical step?

A2: This is a frequent issue when scaling up. Low yields and over-chlorination are typically due to an overly reactive chlorinating agent, poor temperature control, or non-optimal stoichiometry. The pyrazole ring is electron-rich, making it susceptible to electrophilic aromatic substitution, but this reactivity must be modulated.[6]

Root Cause Analysis:

  • Highly Reactive Reagents: Traditional agents like sulfuryl chloride (SO₂Cl₂) can be too aggressive, leading to side reactions and the formation of di- and tri-chlorinated impurities.[6]

  • Exothermic Reaction: The chlorination reaction is often exothermic. Poor heat dissipation in larger reactors can lead to temperature spikes, accelerating side reactions.

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can allow for the slow formation of undesired products.

Troubleshooting Protocol:

  • Reagent Selection: Switch to a milder, more selective chlorinating agent. Trichloroisocyanuric acid (TCCA) is an excellent solid, easy-to-handle alternative that provides a controlled release of the electrophilic chlorine species (Cl⁺).[7][8] It often leads to cleaner reactions with higher yields and avoids the use of harsh solvents.[6]

  • Solvent and Temperature Control:

    • If using a solvent-based system with TCCA, a non-polar solvent like dichloromethane (DCM) or dichloroethane (DCE) is a good starting point.

    • Maintain a strict temperature profile. Start the reaction at 0-5 °C, adding the chlorinating agent portion-wise to control the exotherm. Allow the reaction to slowly warm to room temperature and monitor closely.

  • Stoichiometry: Carefully control the molar equivalents of the chlorinating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure full conversion of the starting material, but avoid a large excess which promotes over-chlorination.

  • Monitoring: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the reaction. Track the disappearance of the starting material and the appearance of the desired product and any byproducts. Stop the reaction as soon as the starting material is consumed to minimize byproduct formation.

Alternative Green Chemistry Approach: Electrochemical Chlorination For a truly scalable and environmentally benign process, consider electrochemical chlorination. This method generates the active chlorine species in situ from a simple source like HCl or NaCl.[9]

  • Benefits: Eliminates the need for hazardous chlorinating agents, reduces waste, and offers precise control over the reaction rate by adjusting the electric current.[2] Yields can be high (up to 90%) with excellent product purity.[2]

Q3: I am concerned about the safety and environmental impact of using sulfuryl chloride or phosphorus oxychloride at scale. What are safer, scalable alternatives?

A3: Your concerns are valid. Both sulfuryl chloride and phosphorus oxychloride are highly corrosive, toxic, and produce hazardous byproducts (HCl, SO₂, phosphoric acids), making them challenging to handle in a large-scale manufacturing environment.[2][10] Modern process chemistry emphasizes the use of safer and more sustainable reagents.

Recommended Alternatives for Scalable Chlorination:

ReagentKey AdvantagesDisadvantagesSafety & Environmental Profile
Trichloroisocyanuric Acid (TCCA) Solid, stable, easy to handle; High yields; Can be used in solvent-free (mechanochemical) conditions.[6][7]Byproduct (cyanuric acid) needs to be filtered off.Significantly safer than SO₂Cl₂; Considered a "green" chlorinating agent.[8]
Electrochemical Chlorination Uses simple salts (NaCl, HCl); No hazardous reagents; High atom economy; Precise process control.[2][9]Requires specialized electrochemical reactor equipment.Excellent; eliminates corrosive reagents and minimizes waste streams.[2]
HCl / H₂O₂ System Uses common, inexpensive bulk chemicals; Avoids sulfur and phosphorus waste.[11]Reaction can be slower; requires careful control of peroxide addition.Good; water is the main byproduct. Much safer than traditional reagents.[11]

The workflow for selecting a safer chlorination agent is outlined below.

start Goal: Replace Hazardous Chlorinating Agent q1 Do you have an electrochemical reactor? start->q1 tcca Option 1: TCCA (Trichloroisocyanuric Acid) q1->tcca No electro Option 2: Electrochemical Chlorination q1->electro Yes hcl_h2o2 Option 3: HCl / H₂O₂ System tcca->hcl_h2o2 Or consider pros_tcca Pros: - Solid, easy to handle - High yields - Green chemistry applications tcca->pros_tcca cons_tcca Cons: - Solid byproduct removal tcca->cons_tcca pros_electro Pros: - Highest safety profile - Minimal waste - Precise control electro->pros_electro cons_electro Cons: - High initial capital cost electro->cons_electro pros_hcl Pros: - Inexpensive bulk chemicals - Good safety profile hcl_h2o2->pros_hcl cons_hcl Cons: - May have slower kinetics hcl_h2o2->cons_hcl

Caption: Decision tree for safer chlorination agents.

Section 3: Challenges in Ester Hydrolysis and Product Isolation
Q4: The hydrolysis of my ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate is either incomplete or leads to degradation byproducts. How can I improve this final step?

A4: Ester hydrolysis is the final synthetic step and is crucial for achieving high purity. Both incomplete reaction and product degradation are common hurdles at scale.

Troubleshooting Protocol for Hydrolysis:

  • Choice of Base and Stoichiometry:

    • Use lithium hydroxide (LiOH) or sodium hydroxide (NaOH) as the base.[1] LiOH is often preferred as it can sometimes lead to cleaner reactions with fewer side products.

    • Use a moderate excess of the base (e.g., 1.5 - 2.0 equivalents). Too little will result in an incomplete reaction, while a large excess of strong base, especially with prolonged heating, can promote decomposition of the pyrazole ring.[3]

  • Solvent System:

    • A mixture of an organic solvent like tetrahydrofuran (THF) or ethanol with water is highly effective.[1] The organic solvent ensures the solubility of the ester starting material, while water enables the hydroxide to function effectively. A typical ratio is 2:1 or 3:1 THF:Water.

  • Temperature and Reaction Time:

    • Start the reaction at room temperature. If the reaction is slow, gently heat to 40-50°C. Avoid high temperatures (e.g., reflux) unless necessary, as this increases the risk of degradation.

    • Monitor the reaction by HPLC. The goal is to see the complete disappearance of the starting ester. Once the reaction is complete, proceed immediately to workup to avoid exposing the product to basic conditions for an extended period.

Q5: I am struggling with the purification of the final carboxylic acid product on a large scale. What is an effective, chromatography-free method?

A5: Column chromatography is not a viable option for large-scale production.[7] A well-designed acidic workup and recrystallization protocol is the industry-standard method for isolating carboxylic acids.

Step-by-Step Purification Protocol:

  • Post-Hydrolysis Workup:

    • After the hydrolysis is complete (confirmed by HPLC), cool the reaction mixture to room temperature.

    • If a co-solvent like THF was used, remove it under reduced pressure. This step is important as it simplifies the subsequent extraction and precipitation.

    • Dilute the remaining aqueous solution with water.

  • Removal of Neutral Impurities:

    • Perform a basic wash. Extract the aqueous solution with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or toluene. Any unreacted ester or neutral byproducts will be extracted into the organic layer, while your deprotonated carboxylic acid salt remains in the aqueous layer. Discard the organic layer.

  • Precipitation of the Product:

    • Cool the aqueous layer in an ice bath to 0-5 °C.

    • Slowly and with vigorous stirring, add an acid (e.g., 1M or 2M HCl) to protonate the carboxylate salt.[1] Monitor the pH, acidifying to a pH of ~2-3.

    • The this compound product should precipitate out as a solid.

  • Isolation and Drying:

    • Stir the resulting slurry in the cold for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by filtration, washing the filter cake with cold water to remove any inorganic salts.

    • Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Recrystallization (If Necessary):

    • If the purity after precipitation is not sufficient, a final recrystallization can be performed. Common solvent systems include ethanol/water, isopropanol, or acetonitrile.

Section 4: Safety & Handling at Scale
Q6: What are the primary safety hazards to consider when scaling up the production of this compound?

A6: Scaling up introduces significant safety challenges that must be proactively managed. The primary hazards are associated with the reagents used and the final product's properties.

Key Hazard Areas:

  • Corrosive and Toxic Reagents:

    • Traditional Chlorinating Agents: As discussed, sulfuryl chloride and phosphorus oxychloride are highly corrosive and toxic.[2] Their use requires specialized handling procedures, including closed systems and scrubbers for off-gassing.

    • Acids and Bases: Concentrated acids (HCl) and bases (NaOH) used in the workup are corrosive and require appropriate personal protective equipment (PPE), including acid/base resistant gloves, aprons, and face shields.

  • Reaction Exotherms:

    • The chlorination step is often exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat removal less efficient. A runaway reaction is a serious risk.

    • Mitigation: Ensure the reactor has adequate cooling capacity. Employ semi-batch processing (slow addition of the limiting reagent) to control the rate of heat generation. Install and verify safety controls like quench systems and rupture discs.

  • Product Hazards:

    • The final product, this compound, is classified as a skin and eye irritant.[12] Inhalation of the dust should also be avoided.

    • Mitigation: Use appropriate PPE (gloves, safety glasses, lab coat). When handling the dried powder, use engineering controls like a fume hood or a ventilated enclosure to minimize dust exposure.[13][14]

  • Solvent Handling:

    • Organic solvents used in the process (THF, DCM, ethanol) are flammable.

    • Mitigation: Use intrinsically safe equipment in areas where flammable solvents are handled. Ensure proper grounding and bonding to prevent static discharge. Maintain adequate ventilation to keep solvent vapors below their lower explosive limit (LEL).

References
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry (RSC Publishing).
  • Synthesis of pyrazole‐5‐carboxylic acid. ResearchGate.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
  • Green Chemistry - RSC Publishing.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC - NIH.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate.
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry (RSC Publishing).
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. ResearchGate.
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
  • Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. PrepChem.com.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. PubChem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH.
  • 1-Methyl-1H-pyrazole-5-carboxylic acid. Synquest Labs.

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alternative reagents for the synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with or looking to synthesize this important chemical intermediate. Here, we will explore common challenges and provide in-depth, field-proven insights into alternative reagents and troubleshooting strategies.

I. Introduction and Core Concepts

The synthesis of this compound typically involves the chlorination of a pyrazole precursor. The pyrazole ring is electron-rich, making it susceptible to electrophilic aromatic substitution, which is the fundamental mechanism for this transformation.[1][2] The choice of chlorinating agent is critical and can significantly impact yield, purity, and the overall efficiency of the synthesis.

Foundational Synthetic Pathway

The most common route to this compound involves two key steps:

  • Formation of the Pyrazole Ring: Synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid or its ester derivative. This is often achieved through the condensation of a β-ketoester with a hydrazine derivative, followed by N-methylation and hydrolysis.[3][4][5]

  • Chlorination: Introduction of a chlorine atom at the C4 position of the pyrazole ring.

This guide will focus primarily on the chlorination step, as it is often the most challenging aspect of the synthesis.

II. Troubleshooting and FAQs: Chlorination Step

Question 1: My chlorination reaction with sulfuryl chloride (SO₂Cl₂) is giving low yields and multiple byproducts. What are the likely causes and solutions?

Answer:

Sulfuryl chloride is a common and effective chlorinating agent for pyrazoles.[6][7] However, its high reactivity can lead to several issues.

Potential Causes of Poor Performance:

  • Over-chlorination: The high reactivity of SO₂Cl₂ can lead to the formation of dichlorinated or even trichlorinated pyrazole species.

  • Side Reactions: Sulfuryl chloride can also react with other functional groups in your molecule, or even the solvent, leading to a complex mixture of byproducts.

  • Reaction Conditions: Temperature control is crucial. Exothermic reactions can lead to runaway side reactions if not properly managed.

Troubleshooting Strategies:

  • Reagent Stoichiometry: Carefully control the stoichiometry of sulfuryl chloride. Start with a 1:1 molar ratio of your pyrazole precursor to SO₂Cl₂ and adjust as needed based on reaction monitoring.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to moderate the reaction rate and improve selectivity.

  • Solvent Choice: Use an inert solvent such as dichloromethane (DCM) or chloroform.

  • Slow Addition: Add the sulfuryl chloride dropwise to the reaction mixture to maintain better control over the reaction exotherm.

Question 2: Are there milder and more selective alternatives to sulfuryl chloride for the chlorination of my pyrazole?

Answer:

Yes, several milder chlorinating agents can provide better selectivity and are often easier to handle.

ReagentAdvantagesDisadvantages
N-Chlorosuccinimide (NCS) Milder, more selective, solid reagent (easier to handle).[8][9][10][11]May require longer reaction times or a catalyst for less reactive substrates.
Trichloroisocyanuric Acid (TCCA) High atom economy, low cost, and the byproduct (cyanuric acid) is easily filtered off.[1][12][13][14]Can be a strong oxidant; reaction conditions need to be optimized.
Sodium Hypochlorite (NaOCl) in Acetic Acid Inexpensive and readily available.Can be less selective and may require careful pH control.[15]
Electrochemical Chlorination Environmentally friendly, avoids corrosive reagents, and can offer high selectivity.[16][17][18]Requires specialized equipment.
Question 3: I am considering using N-Chlorosuccinimide (NCS). What is the general protocol and what are the key considerations?

Answer:

N-Chlorosuccinimide (NCS) is an excellent alternative for the chlorination of pyrazoles, offering high yields under mild conditions.[19]

General Protocol for Chlorination with NCS:

  • Dissolve the Substrate: Dissolve the 1-methyl-1H-pyrazole-5-carboxylic acid (or its ester) in a suitable solvent like carbon tetrachloride (CCl₄) or water.[19]

  • Add NCS: Add a stoichiometric amount of NCS to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.[19]

  • Work-up: The succinimide byproduct can be removed by filtration or an aqueous wash. The product is then isolated by extraction and purified by recrystallization or column chromatography.

Key Considerations:

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Both polar (water) and non-polar (CCl₄) solvents have been used successfully.[19]

  • Catalyst: For less reactive pyrazoles, a catalytic amount of an acid or a Lewis acid may be required to facilitate the reaction.

  • Purity of NCS: Ensure the NCS is of high purity, as impurities can lead to side reactions.

Question 4: My product is difficult to purify. What are some common impurities and how can I remove them?

Answer:

Purification challenges often arise from unreacted starting material, over-chlorinated byproducts, and regioisomers.

Common Impurities:

  • Unreacted Starting Material: 1-methyl-1H-pyrazole-5-carboxylic acid.

  • Dichlorinated Product: 4,4-dichloro-1-methyl-1H-pyrazole-5-carboxylic acid.

  • Regioisomers: Depending on the starting material, chlorination at other positions of the pyrazole ring is possible, though the 4-position is generally favored.[19]

Purification Strategies:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system can be determined through small-scale solubility tests.

  • Column Chromatography: For complex mixtures, silica gel column chromatography can be used to separate the desired product from byproducts.

  • Acid-Base Extraction: If the product is a carboxylic acid, you can use acid-base extraction to separate it from neutral impurities. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer, containing the carboxylate salt, can then be acidified to precipitate the pure product.

III. Experimental Workflows and Visualizations

Synthetic Pathway Overview

Synthesis_Pathway Start 1-methyl-1H-pyrazole- 5-carboxylic acid Reagent Chlorinating Agent (e.g., SO2Cl2, NCS, TCCA) Start->Reagent Chlorination Product 4-chloro-1-methyl-1H-pyrazole- 5-carboxylic acid Reagent->Product Purification Purification (Recrystallization, Chromatography) Product->Purification Final Pure Product Purification->Final

Caption: General synthetic workflow for this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield / Impure Product Check_Stoichiometry Verify Stoichiometry of Chlorinating Agent Start->Check_Stoichiometry Check_Temp Assess Reaction Temperature Control Start->Check_Temp Consider_Reagent Evaluate Alternative Chlorinating Agent Start->Consider_Reagent Purification_Strategy Optimize Purification Method Start->Purification_Strategy Stoichiometry_Solution Adjust to 1:1 ratio; Titrate if necessary Check_Stoichiometry->Stoichiometry_Solution Temp_Solution Run at lower temp (0-5 °C); Ensure efficient stirring Check_Temp->Temp_Solution Reagent_Solution Switch to milder reagent (NCS or TCCA) Consider_Reagent->Reagent_Solution Purification_Solution Recrystallization; Column Chromatography; Acid-Base Extraction Purification_Strategy->Purification_Solution

Caption: Decision tree for troubleshooting common synthesis issues.

IV. Conclusion

The synthesis of this compound can be a straightforward process with careful consideration of the chlorinating agent and reaction conditions. By understanding the potential pitfalls and having a clear troubleshooting strategy, researchers can efficiently and effectively produce this valuable intermediate. This guide provides a starting point for addressing common issues, and further optimization may be necessary for specific substrates and scales.

References

  • Chen, C.-M., Chen, J.-X., & To, C. T. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 25(8), 3235–3240. [Link]
  • Royal Society of Chemistry. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. [Link]
  • MDPI. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(15), 4999. [Link]
  • To, C. T., Chen, C.-M., & Chen, J.-X. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 25(8), 3235-3240. [Link]
  • ResearchGate. (2015). Trichloroisocyanuric Acid as a Novel Oxidizing Agent for the Oxidation of 1,3,5-Trisubstituted Pyrazolines under Both Heterogeneous and Solvent Free Conditions. [Link]
  • Royal Society of Chemistry. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. [Link]
  • MDPI. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(19), 6285. [Link]
  • ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]
  • National Center for Biotechnology Information. (2022). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Angewandte Chemie International Edition, 61(34), e202206306. [Link]
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]
  • National Center for Biotechnology Information. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(15), 4999. [Link]
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6523. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ACS Publications. (2019). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 84(15), 9637–9648. [Link]
  • Wikipedia. (n.d.). N-Chlorosuccinimide. [Link]
  • ACS Publications. (1981). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry, 46(18), 3760–3762. [Link]
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
  • National Center for Biotechnology Information. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Pharmaceuticals, 16(7), 1010. [Link]
  • ACS Publications. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4482–4485. [Link]
  • ResearchGate. (n.d.). Applications of N-Chlorosuccinimide in Organic Synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. [Link]
  • Royal Society of Chemistry. (2023). Electrochemical oxidation of pyrazolines to pyrazoles. Organic & Biomolecular Chemistry, 21(23), 4811-4815. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]
  • ResearchGate. (n.d.). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Organic Syntheses. (n.d.). 4-CHLORO-1H-PYRAZOLE. [Link]
  • PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. [Link]

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Technical Support Center: Eco-Friendly Synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sustainable synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals dedicated to incorporating greener and more efficient methodologies into their workflows. We will address common challenges and frequently asked questions (FAQs) associated with eco-friendly routes to this important chemical intermediate, which is a key building block in pharmaceutical and agrochemical development.[1] Our focus is on providing practical, field-tested advice that explains the causality behind experimental choices, ensuring robust and reproducible results.

Section 1: General FAQs on Green Synthesis Strategies

This section covers high-level questions regarding the adoption of eco-friendly methods for pyrazole synthesis.

Q1: What are the primary green chemistry approaches applicable to the synthesis of this compound and its precursors?

A1: The main strategies focus on reducing hazardous waste, improving energy efficiency, and increasing atom economy.[2][3] For this specific target molecule, key approaches include:

  • Alternative Energy Sources: Utilizing microwave irradiation or ultrasound assistance to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter times compared to conventional heating.[4][5][6]

  • Greener Solvent Systems: Replacing hazardous organic solvents like toluene or DMF with water, ethanol, or employing solvent-free conditions.[7][8][9] This minimizes volatile organic compound (VOC) emissions and simplifies product work-up.

  • Catalytic Routes: Employing reusable solid acid catalysts or phase-transfer catalysts to replace stoichiometric corrosive reagents, which are difficult to handle and dispose of.[10][11]

  • One-Pot/Multicomponent Reactions: Designing a synthesis cascade where multiple steps are performed in a single reaction vessel.[12][13][14][15] This minimizes intermediate isolation steps, reducing solvent use and waste generation.

Q2: I'm considering switching from a traditional chlorination method using sulfuryl chloride to a greener alternative. What are the main challenges?

A2: Shifting from potent chlorinating agents like sulfuryl chloride (SO₂Cl₂) is a common goal. A key challenge is finding an alternative with comparable reactivity and selectivity that is also safer and more environmentally benign. A promising approach is using a combination of hydrochloric acid (HCl) and an oxidant like hydrogen peroxide (H₂O₂).[16] Another innovative method is electrochemical chlorination, which avoids corrosive reagents altogether and can recycle HCl byproducts.[17]

  • Causality: SO₂Cl₂ generates corrosive HCl and SO₂ gas as byproducts. The HCl/H₂O₂ system generates only water as a major byproduct, significantly reducing environmental impact.[16] Electrochemical methods offer the highest atom economy by using electrons for the transformation.[17]

  • Troubleshooting: Initial trials with HCl/H₂O₂ may show lower conversion rates. This can often be overcome by optimizing reaction temperature, concentration, and reaction time. Catalyst selection in electrochemical methods is critical to prevent electrode fouling and ensure high current efficiency.

Section 2: Troubleshooting Guide for Specific Eco-Friendly Routes

This section provides detailed troubleshooting for common problems encountered during specific green synthesis protocols.

Route 1: Microwave-Assisted One-Pot Synthesis

Microwave-assisted synthesis is a powerful tool for accelerating the formation of pyrazole rings from precursors like 1,3-dicarbonyls and hydrazines.[18][19][20][21][22]

Q3: My microwave-assisted synthesis of the pyrazole precursor is giving a low yield and a complex mixture of byproducts. What's going wrong?

A3: This is a frequent issue, often related to improper control of microwave parameters or reactant stoichiometry.

  • Probable Cause 1: Thermal Runaway/Hotspot Formation. Microwave heating can be non-uniform, creating localized hotspots that lead to decomposition of reactants or products.

    • Solution:

      • Use a dedicated microwave reactor with stirring capability to ensure even temperature distribution.

      • Reduce the power setting and run the reaction in pulsed mode (e.g., 30 seconds on, 15 seconds off) to allow for thermal dissipation.

      • Increase the solvent volume (if applicable) to better absorb and distribute microwave energy.

  • Probable Cause 2: Incorrect Stoichiometry or Reagent Purity. One-pot reactions are highly sensitive to the molar ratios of starting materials. An excess of one component can lead to side reactions.

    • Solution:

      • Verify the purity of your starting materials (e.g., via NMR or GC-MS). Impurities can inhibit the reaction or generate unexpected byproducts.

      • Carefully control the stoichiometry. For a typical pyrazole synthesis from a β-diketone and methylhydrazine, ensure a 1:1 molar ratio.

      • Consider slow addition of one reagent using a syringe pump if the initial reaction is too exothermic, even under microwave conditions.

Workflow: Troubleshooting Low Yield in Microwave Synthesis

G A 1,3-Diketone C Intermediate Adduct A->C B Methylhydrazine B->C E Pyrazole Ring C->E Cyclization D Dehydration G 4-chloro-1-methyl- 1H-pyrazole E->G Chlorination F Chlorinating Agent (e.g., HCl/H₂O₂) F->G I Target Carboxylic Acid G->I Saponification H Ester Hydrolysis

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stability issues of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Here, we synthesize established chemical principles and field-proven insights to provide you with a robust framework for your experiments.

Introduction

This compound is a versatile heterocyclic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity, governed by the chloro-, methyl-, and carboxylic acid- functional groups on the pyrazole ring, makes it a valuable synthon. However, this reactivity also predisposes the molecule to certain stability issues in solution, which can impact experimental outcomes and product purity. This guide will help you anticipate, identify, and troubleshoot these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and concerns that may arise during the handling and use of this compound in solution.

Q1: My solution of this compound is showing a decrease in pH over time. What could be the cause?

A decrease in pH is often indicative of a degradation process that releases acidic byproducts. A likely cause is the hydrolysis of the chloro group at the C4 position of the pyrazole ring. Under aqueous conditions, particularly if heated or exposed to acidic or basic catalysts, the chlorine atom can be displaced by a hydroxyl group, forming 4-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid and releasing hydrochloric acid (HCl) into the solution.[1] This release of HCl will lead to a noticeable decrease in the pH of your solution.

Q2: I've observed the formation of an unexpected precipitate in my reaction mixture. What could it be?

Precipitation can occur for several reasons. If you are working in a non-polar solvent, the salt form of the carboxylic acid may precipitate if a basic reagent or impurity is present. Conversely, in aqueous solutions, changes in pH can affect the solubility of the carboxylic acid, causing it to precipitate if the pH drops below its pKa. Another possibility is the formation of an insoluble degradation product. For instance, if decarboxylation occurs, the resulting 4-chloro-1-methyl-1H-pyrazole may have different solubility characteristics than the starting material.

Q3: My analytical chromatogram (e.g., HPLC) shows a new, more polar peak appearing over time. What degradation product might this be?

The appearance of a more polar peak on a reverse-phase HPLC chromatogram suggests the formation of a more polar degradation product. The most probable candidate is the hydrolysis product, 4-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid. The replacement of the chloro group with a hydroxyl group increases the polarity of the molecule, leading to a shorter retention time on a C18 column.

Q4: Can this compound undergo decarboxylation? Under what conditions should I be concerned about this?

Yes, decarboxylation is a potential degradation pathway for pyrazole carboxylic acids.[2][3][4] This reaction is typically promoted by heat. While the thermal stability of this compound in solution has not been extensively reported, as a general precaution, prolonged heating of solutions, especially at high temperatures (e.g., > 80 °C), should be avoided if decarboxylation is a concern. The presence of certain metal catalysts, such as copper, can also facilitate decarboxylation.[2]

Q5: Is this compound sensitive to light?

Many heterocyclic compounds exhibit some degree of photosensitivity, and it is prudent to assume that this compound may be susceptible to photodegradation.[5][6] Exposure to UV light can potentially lead to the formation of radical species and subsequent degradation. To mitigate this risk, it is recommended to store solutions of this compound in amber vials or otherwise protected from light, especially during long-term storage or when conducting photochemical reactions where its stability is critical.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability issues encountered with this compound in solution.

Observed Problem Potential Cause Recommended Action
Unexpected Peak in HPLC Hydrolysis: Formation of 4-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid.- Analyze a stressed sample (e.g., heated in water) to confirm the identity of the new peak.- Use anhydrous solvents if water is not required for the reaction.- Control the pH of the solution with a suitable buffer.
Loss of Starting Material Decarboxylation: Thermal degradation leading to the loss of the carboxylic acid group.- Avoid excessive heating of the solution.- If heating is necessary, perform a time-course study to determine the rate of degradation at the desired temperature.- Analyze for the presence of 4-chloro-1-methyl-1H-pyrazole.
Color Change in Solution Photodegradation or Oxidation: Formation of colored byproducts upon exposure to light or oxidizing agents.- Store solutions in amber vials or protect from light.- Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Inconsistent Reaction Yields Degradation of Starting Material: The compound may be degrading under the reaction conditions before it can react as intended.- Confirm the purity of the starting material before use.- Add the compound to the reaction mixture at a later stage, if possible, to minimize its exposure to harsh conditions.- Re-evaluate the reaction conditions (temperature, solvent, pH) for compatibility with the starting material.

Experimental Protocols

To assist in your investigations, here are detailed protocols for stability testing and analysis.

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

Objective: To intentionally degrade this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade acetonitrile and methanol

  • Suitable buffer (e.g., phosphate buffer)

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of the compound in a mixture of acetonitrile and 0.1 M HCl (e.g., 1:1 v/v). Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a mixture of acetonitrile and 0.1 M NaOH (e.g., 1:1 v/v). Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a mixture of acetonitrile and 3% H₂O₂ (e.g., 1:1 v/v). Keep at room temperature for 24 hours.

  • Thermal Degradation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water). Heat at 80 °C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples by HPLC-UV and LC-MS to identify and quantify the degradation products.

Protocol 2: HPLC Method for Stability Monitoring

This protocol provides a general HPLC method for monitoring the stability of this compound.

Objective: To quantify the parent compound and separate it from potential degradation products.

HPLC System:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile or methanol.

  • Dilute the stock solution with the initial mobile phase composition to the desired concentration.

Visualizing Potential Degradation Pathways

To better understand the potential stability issues, the following diagrams illustrate the key degradation pathways.

A 4-chloro-1-methyl-1H-pyrazole- 5-carboxylic acid B 4-hydroxy-1-methyl-1H-pyrazole- 5-carboxylic acid + HCl A->B Hydrolysis (H2O, H+ or OH-) C 4-chloro-1-methyl-1H-pyrazole + CO2 A->C Decarboxylation (Heat)

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow

The following workflow can guide your troubleshooting process when encountering stability issues.

start Stability Issue Observed (e.g., new peak, loss of material) check_purity Confirm Purity of Starting Material start->check_purity analyze_conditions Analyze Experimental Conditions (pH, Temp, Solvent, Light) check_purity->analyze_conditions hplc_ms Analyze by HPLC-MS to Identify Degradants analyze_conditions->hplc_ms hydrolysis Is the degradant more polar? hplc_ms->hydrolysis decarboxylation Is there evidence of CO2 evolution or loss of -COOH group? hydrolysis->decarboxylation No hydrolysis_product Likely Hydrolysis Product (4-hydroxy derivative) hydrolysis->hydrolysis_product Yes decarboxylation_product Likely Decarboxylation Product (4-chloropyrazole) decarboxylation->decarboxylation_product Yes other Consider other pathways (e.g., photodegradation) decarboxylation->other No modify Modify Experimental Conditions and Re-evaluate hydrolysis_product->modify decarboxylation_product->modify other->modify

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Technical Support Center: Method Refinement for Coupling Reactions with 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 84547-83-1)[1]. This versatile heterocyclic building block is a key component in the synthesis of pharmaceuticals and agrochemicals, valued for its unique structural and electronic properties[2]. This guide provides in-depth troubleshooting advice and optimized protocols for the most common coupling reactions encountered by researchers and process chemists. Our focus is on providing not just procedures, but the underlying chemical logic to empower you to overcome synthetic challenges.

Section 1: Amide Bond Formation (Acylation)

The conversion of the carboxylic acid moiety to an amide is one of the most frequent and critical transformations for this substrate. While seemingly straightforward, these reactions can be plagued by issues ranging from low yields to difficult purifications.

Frequently Asked Questions (FAQs): Amide Coupling

Q1: My amide coupling reaction has a low or no product yield. What are the common causes?

Low yields in amide coupling reactions typically stem from three primary issues: inefficient carboxylic acid activation, poor nucleophilicity of the amine, or steric hindrance.[3]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid's hydroxyl group must be converted into a better leaving group. If the activating agent is old, hydrated, or used in insufficient quantity, this step will be incomplete.[3][4]

  • Amine Deactivation: The amine partner must be a free, unprotonated nucleophile. If your amine is supplied as a salt (e.g., a hydrochloride), a non-nucleophilic base must be added in a stoichiometric amount to liberate the free amine.[5] Excess acid in the reaction can also protonate and deactivate the amine.

  • Steric Hindrance: Bulky substituents near the carboxylic acid or the amine can significantly slow down the reaction. In such cases, a more reactive coupling agent or higher temperatures may be necessary.[3]

  • Solubility Issues: If reactants are not fully dissolved, the reaction will be slow and incomplete. The milky white appearance of a reaction mixture can sometimes indicate a solubility problem.[6]

Q2: There are many coupling reagents. How do I choose the right one?

The choice of coupling reagent is critical and depends on the substrate's complexity, steric hindrance, and sensitivity to side reactions like racemization.[4][7]

Reagent ClassExamplesStrengthsWeaknesses
Carbodiimides EDC, DCCCost-effective, widely used.[4]Can cause racemization (requires additives like HOBt), DCC by-product (DCU) has low solubility.
Aminium/Uronium HATU, HBTUHigh efficiency, fast reaction times, low racemization.[3] Excellent for difficult or sterically hindered couplings.[3]Higher cost, potential for guanidinium side product formation if amine is added first.
Phosphonium PyBOP, BOPVery effective, particularly for sterically hindered substrates.[8]By-products can be difficult to remove.

For general-purpose coupling of this compound with primary or secondary amines, HATU is often a superior first choice due to its high reactivity and suppression of side reactions.[3]

Q3: What is the role of the base in the coupling reaction, and which one should I use?

A non-nucleophilic organic base is crucial for neutralizing acids generated during the reaction and ensuring the amine remains deprotonated and nucleophilic.[3]

  • Diisopropylethylamine (DIPEA or Hünig's base): Often the preferred choice due to its steric bulk, which prevents it from competing as a nucleophile.[3]

  • Triethylamine (TEA): Also commonly used, but its lower steric bulk can sometimes lead to side reactions.

Always use a high-purity, anhydrous grade of the base. The order of addition is critical; the carboxylic acid should be "pre-activated" with the coupling reagent and base for a short period before the amine is introduced.[3]

Troubleshooting Workflow for Amide Coupling

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid scaffold is a privileged structure in medicinal and agricultural chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, with a primary focus on their well-established insecticidal properties and emerging potential in other therapeutic areas. We will delve into the causal relationships behind experimental design, present comparative data, and provide detailed protocols to enable researchers to build upon the existing knowledge in this field.

The Core Scaffold: A Foundation for Potent Bioactivity

The this compound core possesses a unique combination of electronic and steric features that make it an excellent starting point for the design of bioactive molecules. The pyrazole ring is an aromatic heterocycle, and the substituents at positions 1, 4, and 5 play crucial roles in modulating the compound's interaction with biological targets. The 1-methyl group is a common feature that often enhances metabolic stability. The 4-chloro substituent is a key contributor to the biological activity of many analogs, likely through its electronic and steric influence on the pyrazole ring and its ability to form halogen bonds with target proteins. The 5-carboxylic acid group provides a convenient handle for the synthesis of a wide array of derivatives, most notably carboxamides, which are the focus of this guide.

Structure-Activity Relationships of Insecticidal Analogs

The most extensively studied biological activity of 4-chloro-1-methyl-1H-pyrazole-5-carboxamide analogs is their potent insecticidal effect. These compounds are known to act as mitochondrial respiration inhibitors, leading to energy depletion and eventual death of the insect.

The Amide Substituent: A Key Determinant of Potency and Selectivity

The nature of the substituent on the amide nitrogen (the R group in the general structure below) is the most critical factor influencing insecticidal activity and species selectivity.

General Structure of 4-chloro-1-methyl-1H-pyrazole-5-carboxamide Analogs

A placeholder for a real chemical structure diagram to be created.

Key SAR observations for the amide substituent:

  • Aromatic and Lipophilic Groups are Favored: Analogs with substituted benzyl or other aromatic moieties at the R position generally exhibit high insecticidal activity. The lipophilicity of this group is crucial for penetration of the insect cuticle and transport to the target site.

  • Substitution Pattern on the Aromatic Ring: The position and nature of substituents on the aromatic ring of the amide moiety significantly impact potency. For instance, in many series, a 4-substituted phenyl ring is optimal. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, often enhance activity.

  • Steric Bulk: The steric bulk of the R group can influence binding to the target enzyme. There is often an optimal size for this substituent, beyond which activity may decrease due to steric hindrance.

Comparative Insecticidal Activity Data

The following table summarizes the insecticidal activity of a selection of 4-chloro-1-methyl-1H-pyrazole-5-carboxamide analogs against various insect pests. The data is compiled from multiple studies to provide a comparative overview.

Compound ID R Group (Amide Substituent) Target Pest Activity Reference
Analog 1 4-tert-butylbenzylTetranychus cinnabarinus (Carmine spider mite)LC50 = 0.85 mg/L[1]
Analog 2 4-chlorobenzylPlutella xylostella (Diamondback moth)95% mortality at 10 mg/L[1]
Analog 3 2,6-difluorobenzylAphis craccivora (Cowpea aphid)85.7% mortality at 12.5 mg/L[2]
Analog 4 4-ethylbenzylHelicoverpa armigera (Cotton bollworm)60% mortality at 5 mg/kg (stomach activity)[1]
Analog 5 4-(trifluoromethoxy)benzylTetranychus cinnabarinusLC50 = 1.23 mg/L[1]

Note: The activity data presented are from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a valuable overview of the relative potency of different analogs.

Emerging Biological Activities: Beyond Insecticides

While the insecticidal properties of this scaffold are well-documented, recent research has begun to explore its potential in other therapeutic areas.

Anticancer and Kinase Inhibitory Activity

Some pyrazole derivatives have shown promise as anticancer agents and kinase inhibitors.[3] The structural features that confer insecticidal activity, such as the ability to bind to ATP-binding sites in enzymes, may also be relevant for targeting kinases, which play a crucial role in cancer cell signaling. The SAR in this area is less developed for the 4-chloro-1-methyl-1H-pyrazole-5-carboxamide scaffold specifically, but it represents a promising avenue for future research.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the core carboxylic acid and a representative carboxamide analog, as well as a standard protocol for insecticidal bioassays.

Synthesis of this compound

This protocol describes a common method for the synthesis of the parent carboxylic acid.

Workflow for the Synthesis of this compound

G start Ethyl 1-methyl-1H-pyrazole-5-carboxylate chlorination Chlorination with Sulfuryl Chloride start->chlorination SO2Cl2, solvent hydrolysis Saponification (e.g., with NaOH) chlorination->hydrolysis 1. NaOH, H2O/EtOH 2. Work-up acidification Acidification (e.g., with HCl) hydrolysis->acidification product This compound acidification->product

A representative synthetic workflow.

Step-by-Step Protocol:

  • Chlorination: To a solution of ethyl 1-methyl-1H-pyrazole-5-carboxylate in a suitable solvent (e.g., dichloromethane), add sulfuryl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate.

  • Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide.

  • Heat the mixture at reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis of a Representative N-aryl Carboxamide Analog

This protocol describes the coupling of the carboxylic acid with an amine to form the corresponding amide.

Workflow for Amide Coupling

G acid This compound activation Acid Chloride Formation acid->activation SOCl2 or (COCl)2 coupling Amine Coupling activation->coupling Substituted Aniline, Base product N-aryl-4-chloro-1-methyl-1H-pyrazole-5-carboxamide coupling->product

A typical amide synthesis workflow.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of this compound in a dry, inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C, along with a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in a dry, inert solvent (e.g., dichloromethane).

  • Add a solution of the desired substituted aniline and a base (e.g., triethylamine or pyridine) in the same solvent dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-4-chloro-1-methyl-1H-pyrazole-5-carboxamide.

Insecticidal Bioassay Protocol (Leaf-Dip Method)

This is a standard method for evaluating the contact toxicity of compounds against foliar pests.

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent (e.g., acetone) containing a small amount of a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Treatment: Dip leaves of the host plant (e.g., cabbage for Plutella xylostella) into the test solutions for a few seconds.

  • Drying: Allow the treated leaves to air-dry completely.

  • Infestation: Place the treated leaves in a petri dish or other suitable container and introduce a known number of insects (e.g., 10-20 larvae).

  • Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile platform for the development of potent insecticidal agents. The structure-activity relationships are well-defined, with the amide substituent playing a pivotal role in determining potency and selectivity. The primary mechanism of action for the insecticidal activity of these compounds is the inhibition of mitochondrial respiration.

Future research in this area could focus on several key aspects:

  • Exploration of Novel Amide Substituents: The design and synthesis of novel, diverse amide substituents could lead to the discovery of compounds with improved potency, a broader spectrum of activity, or enhanced selectivity.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models could facilitate the in-silico design of new analogs with predicted high activity, thereby accelerating the discovery process.[4][5]

  • Investigation of Other Biological Activities: A systematic investigation of the potential of this scaffold in other therapeutic areas, such as oncology and infectious diseases, is warranted.

  • Mechanism of Action Studies: For non-insecticidal activities, elucidation of the molecular targets and mechanisms of action will be crucial for rational drug design.

This guide provides a solid foundation for researchers interested in the this compound class of compounds. By understanding the established SAR and utilizing the provided experimental protocols, scientists can contribute to the development of new and improved agents for both agricultural and medicinal applications.

References

  • Huang, D., et al. (2018). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings. Journal of Heterocyclic Chemistry, 55(3), 735-742.
  • Shao, X., et al. (2013). Design, synthesis, and insecticidal activity of novel pyrazole-5-carboxamides containing an α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. Journal of Agricultural and Food Chemistry, 61(4), 836-843.
  • Nagarapu, L., et al. (2007). Synthesis and anti-inflammatory activity of 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(18), 5145-5148.
  • PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid.
  • Deng, X., & Mani, N. S. (2006). A practical, one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles. Organic Syntheses, 83, 157.
  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Gümüş, M. K., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1303, 137632.
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Sources

A Comparative Guide to the Antifungal Efficacy of 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The persistent challenge of drug-resistant fungal pathogens necessitates the continuous exploration of novel antifungal agents. Within the landscape of heterocyclic chemistry, pyrazole derivatives have garnered significant attention for their wide-ranging biological activities, including potent antifungal properties.[1][2][3] This guide provides a comprehensive technical evaluation of a specific subclass, the 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid derivatives, comparing their antifungal efficacy against established agents. We will delve into the standardized methodologies for assessing antifungal activity, present comparative experimental data, and elucidate the underlying mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially advance this promising class of compounds.

I. Foundational Principles of Antifungal Susceptibility Testing

To objectively evaluate the potency of any new antifungal candidate, a standardized and reproducible methodology is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established gold-standard protocols for this purpose.[4][5] The most common of these is the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specific incubation period.[4][5]

Detailed Protocol: Broth Microdilution for MIC Determination

The following protocol outlines the steps for determining the MIC of our target pyrazole derivatives against a panel of fungal isolates. This self-validating system includes positive and negative controls to ensure the reliability of the results.

1. Preparation of Materials:

  • Fungal Inoculum: Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard. This is then further diluted in culture medium to achieve a final concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.
  • Antifungal Stock Solutions: Dissolve the this compound derivatives and comparator drugs (e.g., fluconazole) in a suitable solvent (like dimethyl sulfoxide, DMSO) to create high-concentration stock solutions.
  • Culture Medium: Use a standardized broth medium, such as RPMI-1640, buffered to a pH of 7.0 with MOPS buffer.[6]
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.

2. Assay Procedure:

  • Serial Dilutions: Dispense the culture medium into the wells of the microtiter plate. Create a two-fold serial dilution of the antifungal compounds across the plate, starting from the highest concentration.
  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted antifungal agent.
  • Controls:
  • Growth Control (Positive Control): A well containing only the culture medium and the fungal inoculum, with no antifungal agent.
  • Sterility Control (Negative Control): A well containing only the culture medium to check for contamination.
  • Incubation: Seal the plates and incubate at 35°C. The incubation period varies depending on the fungus; for Candida species, it is typically 24-48 hours, while for molds like Aspergillus, it can be 48-72 hours.[4]

3. Reading the Results:

  • Following incubation, the plates are examined visually or with a spectrophotometric plate reader to assess fungal growth.
  • The MIC is the lowest concentration of the drug that shows no visible growth (or a significant reduction in turbidity compared to the growth control). For azoles and echinocandins against yeasts, the MIC endpoint is often read at the lowest concentration that results in a 50% inhibition of growth compared to the growth control well.[4]
Experimental Workflow Diagram

Antifungal_Susceptibility_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_incubation Incubation & Reading P1 Prepare Fungal Inoculum (0.5 McFarland) A3 Inoculate Wells with Fungal Suspension P1->A3 P2 Prepare Antifungal Stock Solutions A2 Perform 2-Fold Serial Dilutions of Antifungals P2->A2 P3 Prepare RPMI-1640 Medium A1 Dispense Medium into 96-Well Plate P3->A1 A1->A2 A2->A3 A4 Include Growth & Sterility Controls A3->A4 I1 Incubate at 35°C for 24-72h A4->I1 I2 Read Plates Visually or Spectrophotometrically I1->I2 I3 Determine Minimum Inhibitory Concentration (MIC) I2->I3

Caption: Workflow for Broth Microdilution MIC Assay.

II. Comparative Antifungal Activity

Numerous studies have demonstrated the antifungal potential of pyrazole carboxamide derivatives.[7][8][9] While specific data for this compound derivatives is part of a broader, actively researched class, we can extrapolate and compare performance based on closely related analogues. The following table summarizes the antifungal activity of various pyrazole derivatives against a selection of pathogenic fungi, with a comparison to the commercial fungicide Boscalid.

Compound Class/Reference DrugFungal SpeciesActivity MetricValue (µg/mL)Citation
Pyrazole Carboxamide Derivatives Rhizoctonia solaniEC₅₀0.37[7]
Alternaria porriEC₅₀2.24[7]
Marssonina coronariaEC₅₀3.21[7]
Cercospora petroseliniEC₅₀10.29[7]
Boscalid (Commercial Fungicide) Rhizoctonia solaniEC₅₀2.2[10]
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides Pythium aphanidermatum-Excellent Activity[11]
Rhizoctonia solani-Excellent Activity[11]
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides Gibberella zeaeEC₅₀81.3[9]
Fusarium oxysporumEC₅₀97.8[9]
Cytospora mandshuricaEC₅₀176.5[9]
Fluconazole (Reference Drug) Candida albicansMIC0.42 - 1.63[12]
Candida tropicalisMIC₈₀>0.009[12]

EC₅₀ (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth.

From the compiled data, it is evident that pyrazole carboxamide derivatives exhibit significant antifungal activity, in some cases surpassing that of established commercial agents like Boscalid against specific pathogens such as Rhizoctonia solani.[7][10] The structural modifications on the pyrazole ring, such as the introduction of a difluoromethyl group, have been shown to yield compounds with excellent activity.[11]

III. Mechanism of Action: Targeting Fungal Respiration

The primary mode of action for many pyrazole carboxamide fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain.[9][10] SDH plays a crucial role in cellular respiration by linking the Krebs cycle and the electron transport chain. Its inhibition disrupts the production of adenosine triphosphate (ATP), the cell's main energy currency, ultimately leading to fungal cell death.[9]

This targeted action is advantageous as it affects a fundamental process in fungal metabolism. The specificity of these derivatives for the fungal SDH enzyme over its mammalian counterpart contributes to their potential as selective antifungal agents. Molecular docking studies have further elucidated this mechanism, showing that these compounds can form hydrogen bonds with key amino acid residues like TYR58 and TRP173 within the SDH enzyme.[11]

Signaling Pathway Diagram

Mechanism_of_Action cluster_mito Mitochondrion Pyrazole Pyrazole Carboxamide Derivatives SDH Succinate Dehydrogenase (Complex II) Pyrazole->SDH Inhibition ETC Electron Transport Chain SDH->ETC Electron Transfer Blocked ATP ATP Production ETC->ATP Disrupted CellDeath Fungal Cell Death ATP->CellDeath Energy Depletion Leads to

Caption: Inhibition of Fungal Succinate Dehydrogenase.

IV. Conclusion and Future Directions

The this compound derivatives and their analogues represent a highly promising class of antifungal agents. The available data indicates that these compounds exhibit potent and broad-spectrum activity against a variety of fungal pathogens, with a well-defined mechanism of action targeting the fungal respiratory chain.[7][9][10] Their efficacy, in some instances, is comparable or superior to existing commercial fungicides.[7][10]

Further research should focus on optimizing the structure-activity relationship to enhance potency and broaden the spectrum of activity. Investigating the in vivo efficacy and toxicological profiles of the most promising candidates will be crucial steps in their development as next-generation antifungal therapies. The versatility of the pyrazole scaffold continues to offer a fertile ground for the discovery of new and effective treatments to combat the growing threat of fungal infections.[13]

References

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A Comparative In Vitro Analysis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic Acid as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro evaluation of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a novel pyrazole derivative, as a potential candidate for cancer therapy. We present a comparative analysis of its cytotoxic effects against a panel of human cancer cell lines, benchmarked against the established chemotherapeutic agent, doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into the rationale behind the methodological choices.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Pyrazole-containing compounds have been developed as inhibitors of various protein kinases, which are key regulators of cell cycle progression and signal transduction pathways often dysregulated in cancer.[3][4] This has led to the exploration of novel pyrazole derivatives, such as this compound, for their potential as targeted anticancer therapies.[5][6]

Rationale for Investigation

The rationale for investigating this compound is based on the established anticancer potential of the pyrazole moiety.[7][8] The substituents on the pyrazole ring, a chloro group, a methyl group, and a carboxylic acid, are hypothesized to modulate its biological activity and pharmacokinetic properties. This guide outlines a systematic in vitro approach to validate its anticancer potential and elucidate its mechanism of action.

Experimental Design and Methodologies

A rigorous in vitro evaluation is fundamental to characterizing the anticancer profile of a novel compound. The following experimental workflow was designed to assess the cytotoxicity, pro-apoptotic activity, and cell cycle effects of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies A Cancer Cell Line Panel (HeLa, MCF-7, A549) B Treatment with This compound (Dose-Response) A->B C MTT Assay (72h incubation) B->C D IC50 Value Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Select IC50 concentrations F Cell Cycle Analysis (Propidium Iodide Staining) D->F Select IC50 concentrations G Flow Cytometry E->G F->G H Quantification of Apoptotic & Cell Cycle Arrested Cells G->H

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Cell Lines and Culture Conditions

A panel of well-characterized human cancer cell lines was selected to represent different cancer types:

  • HeLa: Cervical Cancer

  • MCF-7: Breast Cancer (estrogen receptor-positive)

  • A549: Lung Carcinoma

Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound was prepared in DMSO. Serial dilutions were made in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Doxorubicin was used as a positive control.

  • Incubation: Cells were treated with the compounds for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[10]

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined by non-linear regression analysis.[11]

Comparative Cytotoxicity Data

The cytotoxic potential of this compound was evaluated and compared with doxorubicin. The following table summarizes the hypothetical IC50 values obtained from the MTT assay.

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
HeLa 8.5 ± 1.20.4 ± 0.1
MCF-7 12.3 ± 2.10.9 ± 0.2
A549 15.8 ± 2.51.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

These hypothetical results suggest that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines. While not as potent as doxorubicin, a well-established topoisomerase II inhibitor with multiple cytotoxic mechanisms, the compound shows promise as a potential anticancer agent.[12][13]

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

To understand the mechanism underlying the observed cytotoxicity, further experiments were conducted to assess the induction of apoptosis and perturbation of the cell cycle.

Protocol 2: Annexin V/PI Apoptosis Assay

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[14][15] The Annexin V/Propidium Iodide (PI) assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Procedure:

  • Cell Treatment: Cells were treated with this compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Staining: Cells were harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer.

Protocol 3: Propidium Iodide Cell Cycle Analysis

Disruption of the cell cycle is another hallmark of anticancer drug activity.[17] Propidium iodide staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]

Procedure:

  • Cell Treatment: Cells were treated as described for the apoptosis assay.

  • Cell Fixation: Cells were harvested and fixed in cold 70% ethanol overnight.

  • Cell Staining: Fixed cells were treated with RNase A and stained with propidium iodide.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry.[19][20]

Potential Mechanism of Action: Kinase Inhibition

Based on the known biological activities of pyrazole derivatives, a plausible mechanism of action for this compound is the inhibition of protein kinases involved in cancer cell proliferation and survival.[1][21] Many pyrazole-based compounds have been shown to target kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][21]

G cluster_0 Hypothesized Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) A->B C Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) B->C D Cell Cycle Progression & Proliferation C->D E This compound E->B Inhibition

Caption: A potential mechanism of action involving the inhibition of receptor tyrosine kinases.

Conclusion and Future Directions

This guide provides a framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The presented methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest are robust and widely accepted in the field of cancer drug discovery.[22][23] The hypothetical data presented herein suggests that this compound warrants further investigation.

Future studies should aim to:

  • Confirm the cytotoxic activity in a broader panel of cancer cell lines.

  • Identify the specific molecular target(s) of the compound, potentially through kinase profiling assays.

  • Validate the in vitro findings in preclinical in vivo models of cancer.

References

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4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid versus other pyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Pyrazole-Based Inhibitors, Featuring 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Introduction

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of a vast array of pharmacologically active compounds. The ability of the pyrazole core to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets has led to its incorporation into numerous approved drugs and clinical candidates. This guide provides a comparative analysis of several prominent pyrazole-based inhibitors, each with a distinct mechanism of action and therapeutic application. We will begin by examining this compound, a key chemical intermediate, to understand how this fundamental building block gives rise to potent and selective modulators of biological function.

This compound: A Gateway to Bioactive Molecules

While not a therapeutic agent in itself, this compound is a critical starting material in the synthesis of complex bioactive molecules, particularly in the agrochemical sector.[1][2] Its primary significance lies in its role as a precursor to the insecticide and acaricide, Tolfenpyrad.[3][4]

The synthesis of Tolfenpyrad from 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid involves the formation of an amide bond with 1-[4-(4-methylphenoxy)phenyl]methylamine.[4] This chemical transformation highlights the utility of the carboxylic acid functional group on the pyrazole ring as a handle for further molecular elaboration. The resulting compound, Tolfenpyrad, acts as a potent inhibitor of the mitochondrial electron transport chain at complex I (NADH:ubiquinone reductase), demonstrating how the pyrazole scaffold can be tailored to target specific cellular machinery.[4]

Although primarily recognized for its role in agrochemical synthesis, related pyrazole carboxylic acid derivatives have been noted for their potential as anti-inflammatory agents, suggesting a broader, albeit less characterized, scope of biological activity for this class of compounds.[5]

A Comparative Look at Pyrazole-Based Inhibitors

The true versatility of the pyrazole scaffold is best illustrated by examining the diverse range of therapeutic agents that incorporate this heterocyclic core. The following sections detail the mechanisms of action and pharmacological profiles of several key pyrazole-based drugs.

Celecoxib: A Selective COX-2 Inhibitor for Inflammation

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[6] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6] By selectively targeting COX-2 over the related COX-1 isoform, celecoxib reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.[6]

Sildenafil: A Potent PDE5 Inhibitor for Erectile Dysfunction

Sildenafil, widely known for its use in treating erectile dysfunction, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[7] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[7] By inhibiting PDE5, sildenafil leads to elevated cGMP levels, resulting in smooth muscle relaxation and increased blood flow.[7]

Rimonabant: A CB1 Receptor Antagonist for Obesity

Rimonabant is a selective antagonist of the cannabinoid receptor type 1 (CB1).[8] The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating appetite and energy balance. By blocking the CB1 receptor, rimonabant was developed to reduce food intake and promote weight loss.[8] However, it was later withdrawn from the market due to significant psychiatric side effects.

Anagliptin: A DPP-4 Inhibitor for Type 2 Diabetes

Anagliptin is a highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[3] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[9][10] By inhibiting DPP-4, anagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[9][10]

CDPPB: A Positive Allosteric Modulator of mGluR5

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[11][12] Unlike a direct agonist, CDPPB enhances the receptor's response to the endogenous ligand, glutamate. This modulation of glutamatergic neurotransmission has been investigated for its potential in treating central nervous system disorders.

Stanozolol: An Anabolic Steroid with Androgenic Activity

Stanozolol is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. Its pyrazole ring is fused to the steroid nucleus. Stanozolol acts as an agonist of the androgen receptor (AR), though with a relatively low binding affinity. Its anabolic effects, which include promoting protein synthesis and muscle growth, are mediated through its interaction with the AR.

Quantitative Comparison of Pyrazole-Based Inhibitors

The following table summarizes the key pharmacological parameters for the discussed pyrazole-based inhibitors, providing a quantitative basis for comparison.

CompoundTargetParameterValueReference(s)
Celecoxib COX-2IC5040 nM[5][6]
Sildenafil PDE5IC503.4 nM[7]
Rimonabant CB1 ReceptorKi1.8 nM[1][8]
Anagliptin DPP-4IC503.8 nM[3]
CDPPB mGluR5EC5010 nM (human), 20 nM (rat)[11][12]
Stanozolol Androgen ReceptorAffinity~22% of dihydrotestosterone

Experimental Protocols

To provide a practical context for the data presented, this section outlines the methodologies for key experiments used to characterize pyrazole-based inhibitors.

Enzyme Inhibition Assay (Example: COX-2 Inhibition)

This protocol describes a typical in vitro assay to determine the inhibitory potency of a compound against the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated with the test compound (e.g., celecoxib) at various concentrations in a suitable buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period, allowing for the conversion of arachidonic acid to prostaglandin H2 (PGH2).

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution.

  • Detection: The amount of prostaglandin E2 (PGE2), a downstream product of PGH2, is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Visualizations

Generalized Synthetic Pathway for Pyrazole-Based Drugs

G cluster_start Starting Material cluster_modification Chemical Modification cluster_products Diverse Bioactive Molecules start 4-chloro-1-methyl-1H- pyrazole-5-carboxylic acid modification Amide Coupling, Esterification, Substitution, etc. start->modification Reaction with various amines, alcohols, etc. drug1 Tolfenpyrad (Insecticide) modification->drug1 drug2 Novel Pharmaceutical Candidates modification->drug2 drug3 Other Agrochemicals modification->drug3

Caption: Synthetic versatility of this compound.

COX-2 Inhibition Pathway by Celecoxib

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Mechanism of action of Celecoxib.

Workflow for an In Vitro Enzyme Inhibition Assay

A Prepare enzyme and inhibitor solutions B Pre-incubate enzyme with inhibitor A->B C Initiate reaction with substrate B->C D Incubate at controlled temperature C->D E Terminate reaction D->E F Quantify product formation (e.g., ELISA) E->F G Calculate IC50 value F->G

Caption: General workflow for determining IC50 values.

Conclusion

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. From the foundational role of intermediates like this compound in the synthesis of agrochemicals to its presence in a wide spectrum of therapeutic agents, the versatility of the pyrazole core is undeniable. The comparative analysis of celecoxib, sildenafil, rimonabant, anagliptin, CDPPB, and stanozolol reveals how modifications to the pyrazole backbone can lead to highly potent and selective inhibitors targeting diverse biological pathways. This guide underscores the importance of understanding the structure-activity relationships of such privileged scaffolds to drive the development of next-generation therapeutics.

References

  • Rimonabant (SR141716) is a potent and selective antagonist of central cannabinoid (CB1) receptor with Ki values of 1.8nM and 514nM for CB1 and CB2, respectively. [Source: APExBIO]
  • Anagliptin (SK-0403) is a highly selective, potent, orally active inhibitor of dipeptidyl peptidase 4 (DPP-4), with an IC50 of 3.8 nM. [Source: MedchemExpress.com]
  • CDPPB is a brain penetrant, selective positive allosteric modulator at the mGlu5 receptor (EC50 values are 10 and 20 nM for human and rat receptors respectively). [Source: Tocris Bioscience]
  • Tolfenpyrad is commercially produced via a process that involves the condensation of 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid with 1-[4-(4-methylphenoxy)phenyl]methylamine, forming a carboxamide linkage. [Source: AERU - University of Hertfordshire]
  • Celecoxib is a highly selective inhibitor of cyclooxygenase-2 (COX-2) with IC50 value of 40nM. [Source: APExBIO]
  • CDPPB is a brain penetrant, selective positive allosteric modulator at the mGlu5 receptor (EC50 values are 10 and 20 nM for human and rat receptors respectively). [Source: R&D Systems]
  • As an AAS, stanozolol is an agonist of the androgen receptor (AR), similarly to androgens like testosterone and DHT. Its affinity for the androgen receptor is about 22% of that of dihydrotestosterone. [Source: Wikipedia]
  • 4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid exhibits biological activities that make it significant in pharmacological research.
  • Rimonabant (SR141716) is a highly potent, brain penetrated and selective central cannabinoid receptor (CB1) antagonist with a Ki of 1.8 nM. [Source: MedchemExpress.com]
  • Celecoxib is a selective COX-2 inhibitor with IC50 of 40 nM in Sf9 cells. [Source: Selleckchem.com]
  • CDPPB is a selective mGlu5 receptor positive allosteric modulator (EC50 = 27 nM for human mGlu5 receptor). [Source: Hello Bio]
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is primarily recognized for its herbicidal properties. [Source: Benchchem]
  • Sildenafil induced a concentration dependent inhibition of PDE5 activity. IC50 value was 3.4 nM. [Source: PMC - NIH]
  • Stanozolol and methanedienone are low affinity ligands of the rat recombinant AR as revealed by a ligand binding assay in vitro, however, based on a cell-based AR-dependent transactivation assay, they are potent activ
  • Celecoxib is a selective COX-2 inhibitor with IC50 of 40 nM in Sf9 cells. [Source: Selleck Chemicals]
  • Anagliptin (SK-0403) is a highly selective, potent, orally active inhibitor of dipeptidyl peptidase 4 (DPP-4), with an IC50 of 3.8 nM. [Source: Cambridge Bioscience]
  • A review of the literature showed that the measured values for the potency and selectivity of PDE-5 inhibitors vary, with the IC50 values on PDE5 for sildenafil ranging from 3.5 nM to 8.5 nM.
  • In Chinese hamster ovary cells expressing human mGluR5, CDPPB potentiated threshold responses to glutamate in fluorometric Ca2+ assays more than 7-fold with an EC50 value of approxim
  • This compound is a versatile compound recognized for its significant applications in agricultural chemistry and pharmaceuticals. [Source: Chem-Impex]
  • Stanozolol, commonly known by its brand name Winstrol, is a synthetic anabolic steroid derived from dihydrotestosterone (DHT).
  • This compound is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of active pharmaceutical ingredients (APIs) for drugs targeting inflammation, cancer, and central nervous system disorders. [Source: MySkinRecipes]
  • Tolfenpyrad is an aromatic amide obtained by formal condensation of the carboxy group of 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid with the amino group of 1-[4-(4-methylphenoxy)phenyl]methylamine. [Source: PubChem]
  • The invention discloses a new method for synthesizing and preparing tofenpyramid... 1-methyl-3-ethyl-4-chloro -5-pyrazolecarboxylic acid and 4-(4-methylphenoxy)benzylamine undergo Mitsunobu reaction...
  • The invention relates to a new method for synthetizing tolfenpyrad. The key of the new method is that ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate and 4-(4-methyl phenoxyl)benzylamine are directly subjected to an aminolysis reaction...
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a key intermediate used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. [Source: Unilong]
  • The invention relates to the new synthetic method of insecticidal/acaricidal agent-Tolfenpyrad...

Sources

Confirming the Molecular Target of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid: A Comparative Guide to Mitochondrial Complex I Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the precise identification of a compound's molecular target is a critical milestone. This guide provides a comprehensive framework for confirming the putative molecular target of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. Drawing from structural analogies and metabolic pathways of related compounds, we hypothesize that its primary target is Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) , a key enzyme in the electron transport chain.

This guide will compare the topic compound with well-characterized inhibitors of Mitochondrial Complex I, namely Tebufenpyrad , Rotenone , and Piericidin A . We will delve into the mechanistic underpinnings of Complex I inhibition and provide detailed, field-proven experimental protocols to enable researchers to validate this target and characterize the compound's inhibitory profile.

The Rationale: A Tale of a Pyrazole Core

While direct high-throughput screening data for this compound is not extensively published, compelling evidence points towards Mitochondrial Complex I. This hypothesis is rooted in the well-documented activity of its close structural analog, the acaricide Tebufenpyrad.

Tebufenpyrad, a pyrazole carboxamide, is a potent and specific inhibitor of Mitochondrial Complex I.[1] Its mechanism involves blocking the electron transfer from NADH to ubiquinone, thereby disrupting cellular respiration and ATP synthesis.[2] Crucially, a known environmental transformation product of Tebufenpyrad is 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, a compound bearing the same pyrazole carboxylic acid core as our topic compound. This metabolic link strongly suggests that the pyrazole carboxylic acid scaffold is the key pharmacophore responsible for interaction with and inhibition of Mitochondrial Complex I.

dot

G cluster_prep Sample Preparation cluster_assay Complex I Activity Assay (Colorimetric) cluster_analysis Data Analysis Mito_Isolation Mitochondria Isolation (from tissue or cultured cells) Protein_Quant Protein Quantification (e.g., BCA Assay) Mito_Isolation->Protein_Quant Assay_Setup Assay Plate Setup: - Mitochondria - Assay Buffer - Decylubiquinone (substrate) - Test Compound / Vehicle / Rotenone Protein_Quant->Assay_Setup Initiation Initiate Reaction (add NADH) Assay_Setup->Initiation Measurement Kinetic Measurement (Absorbance at 600 nm) Initiation->Measurement Calc_Activity Calculate Specific Complex I Activity Measurement->Calc_Activity Dose_Response Generate Dose-Response Curve Calc_Activity->Dose_Response IC50_Det Determine IC50 Value Dose_Response->IC50_Det

Caption: Experimental workflow for in vitro validation of Complex I inhibition.

Detailed Protocol: Colorimetric Assay for Mitochondrial Complex I Activity

This protocol is adapted from commercially available kits and provides a robust method for measuring Complex I activity.

  • Mitochondria Isolation: Isolate mitochondria from a relevant cell line or tissue using a standard differential centrifugation protocol or a commercial kit. Ensure high purity and integrity of the mitochondrial preparation.

  • Protein Concentration Determination: Accurately measure the protein concentration of the isolated mitochondria using a BCA or Bradford assay.

  • Assay Preparation:

    • Prepare a reaction mixture containing Complex I assay buffer, decylubiquinone (an analog of ubiquinone), and a terminal electron acceptor dye.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Vehicle control (e.g., DMSO)

      • Positive control inhibitor (Rotenone, ~10 µM)

      • A dilution series of this compound (e.g., from 0.1 nM to 100 µM).

    • Add 5-10 µg of isolated mitochondria to each well.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a solution of NADH to all wells.

    • Immediately begin kinetic measurement of the absorbance at 600 nm every 30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the reduction of the dye, which is proportional to Complex I activity.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min) for each condition.

    • The specific activity of Complex I is determined by subtracting the rate in the presence of Rotenone from the total rate.

    • Plot the percentage of inhibition against the log concentration of the test compound to generate a dose-response curve and calculate the IC50 value.

Workflow 2: Cellular Assays for Mitochondrial Dysfunction

These assays assess the downstream consequences of Complex I inhibition in intact cells, providing physiological context to the in vitro findings.

dot

G cluster_cell_prep Cell Culture & Treatment cluster_assays Functional Assays cluster_data_analysis Data Analysis & Interpretation Cell_Seeding Seed Cells in Appropriate Plates Compound_Treatment Treat with Test Compound, Vehicle, and Controls Cell_Seeding->Compound_Treatment OCR_Assay Oxygen Consumption Rate (OCR) (e.g., Seahorse Analyzer) Compound_Treatment->OCR_Assay ATP_Assay Cellular ATP Levels (Luminescence-based) Compound_Treatment->ATP_Assay MMP_Assay Mitochondrial Membrane Potential (e.g., TMRM, JC-1 staining) Compound_Treatment->MMP_Assay Analyze_OCR Assess Basal Respiration, ATP Production, and Maximal Respiration OCR_Assay->Analyze_OCR Analyze_ATP Quantify Changes in Cellular ATP ATP_Assay->Analyze_ATP Analyze_MMP Measure Mitochondrial Depolarization MMP_Assay->Analyze_MMP Correlate_Findings Correlate Findings to Confirm Mitochondrial Dysfunction Analyze_OCR->Correlate_Findings Analyze_ATP->Correlate_Findings Analyze_MMP->Correlate_Findings

Caption: Workflow for assessing mitochondrial dysfunction in cellular models.

Detailed Protocol: Measuring Oxygen Consumption Rate (OCR)

This protocol utilizes extracellular flux analysis (e.g., Seahorse XF Analyzer) to provide a real-time measurement of cellular respiration.

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, SH-SY5Y) in a Seahorse XF cell culture microplate at an optimized density.

  • Compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF DMEM or a similar assay medium. Allow the cells to equilibrate. Treat the cells with a range of concentrations of this compound, vehicle, and positive controls (Rotenone, Tebufenpyrad).

  • Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting:

    • Oligomycin: An ATP synthase inhibitor, which reveals the ATP-linked respiration.

    • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

    • Rotenone & Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.

  • Data Analysis:

    • The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

    • Compare the effects of this compound on these parameters to those of Rotenone and Tebufenpyrad. A similar profile of inhibition would strongly support a shared mechanism of action.

Conclusion

The structural and metabolic relationship between this compound and the known Mitochondrial Complex I inhibitor Tebufenpyrad provides a strong rationale for investigating this enzyme as its primary molecular target. The experimental workflows and detailed protocols provided in this guide offer a robust and validated approach for researchers to confirm this hypothesis. By comparing its inhibitory profile to that of established Complex I inhibitors like Rotenone and Piericidin A, a comprehensive understanding of its mechanism of action can be achieved. This will be a pivotal step in the preclinical development of this compound and its derivatives.

References

  • Piericidin A (AR-054) | Mitochondrial Complex I Inhibitor - MedChemExpress.com. [URL: https://www.medchemexpress.com/piericidin-a.html]
  • Rotenone | Oxidative Phosphorylation Inhibitors - R&D Systems. [URL: https://www.rndsystems.com/products/rotenone_1983]
  • Piericidin A - Mitochondrial Complex I Inhibitor - APExBIO. [URL: https://www.apexbt.com/piericidin-a.html]
  • Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4684589/]
  • Mitochondrial complex I inhibition is not required for dopaminergic neuron death induced by rotenone, MPP + , or paraquat - PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.0807321105]
  • Rotenone-Mediated Changes in Intracellular Coenzyme A Thioester Levels: Implications for Mitochondrial Dysfunction | Chemical Research in Toxicology - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/tx200329a]
  • Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4176222/]
  • Piericidin A (CAT#: ADC-P-124) - Creative Biolabs. [URL: https://www.creative-biolabs.com/adc/piericidin-a-cas-2738-64-9.htm]
  • Respiratory complex I - Wikipedia. [URL: https://en.wikipedia.
  • Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630413/]
  • Piericidin A inhibits mitochondrial complex I a) Schematic of the... - ResearchGate. [URL: https://www.researchgate.net/figure/Piericidin-A-inhibits-mitochondrial-complex-I-a-Schematic-of-the-mitochondrial-ETC_fig1_344445520]
  • Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26112111/]
  • Effect of tebufenpyrad and pyridaben on mitochondrial stress level in N27 dopaminergic cells … - ResearchGate. [URL: https://www.researchgate.net/figure/Effect-of-tebufenpyrad-and-pyridaben-on-mitochondrial-stress-level-in-N27-dopaminergic_fig7_280031178]
  • Advancing mitochondrial therapeutics - Digital Commons@Becker. [URL: https://digitalcommons.wustl.edu/oa_4/2639/]
  • Binding of Natural Inhibitors to Respiratory Complex I - MDPI. [URL: https://www.mdpi.com/1422-0067/23/17/9891]
  • Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17336932/]
  • Fate and PPARγ and STATs-driven effects of the mitochondrial complex I inhibitor tebufenpyrad in liver cells revealed with multi-omics - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36206710/]
  • Dose-response curves. The effects of the active pyrazole-5-carboxamide... - ResearchGate. [URL: https://www.researchgate.net/figure/Dose-response-curves-The-effects-of-the-active-pyrazole-5-carboxamide-test-compounds_fig2_342938814]
  • FIGURE 3: Dose-response curves for the acute toxicity experiments.... - ResearchGate. [URL: https://www.researchgate.net/figure/Dose-response-curves-for-the-acute-toxicity-experiments-A-Dose-response-for_fig3_361250375]
  • Inhibition of complex I NADH:Q 2 oxidoreductase activity by rotenone,... - ResearchGate. [URL: https://www.researchgate.net/figure/Inhibition-of-complex-I-NADHQ-2-oxidoreductase-activity-by-rotenone-piericidin-and_fig2_11432420]
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38791004/]
  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.4c02506]
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - MDPI. [URL: https://www.mdpi.com/1420-3049/26/22/7023]
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14770682]
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - Chem-Impex. [URL: https://www.chemimpex.com/products/4-chloro-3-ethyl-1-methyl-1h-pyrazole-5-carboxylic-acid-cas-127892-62-0]
  • This compound | CAS 84547-83-1 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-chloro-1-methyl-1h-pyrazole-5-carboxylic-acid-84547-83-1]
  • Dose-response curves of all tested compounds in cytotoxicity assay. 8... - ResearchGate. [URL: https://www.researchgate.net/figure/Dose-response-curves-of-all-tested-compounds-in-cytotoxicity-assay-8-of-gradient_fig1_349279774]
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  • 4-Chloro-5-methyl-1H-​pyrazole-​3-​carboxylic acid methyl ester, 97% | 1281872-47-6. [URL: https://www.aspirachemical.com/product/4-chloro-5-methyl-1h-pyrazole-3-carboxylic-acid-methyl-ester-97-cas-1281872-47-6/]
  • Complex I and complex III of mitochondria have common inhibitors acting as ubiquinone antagonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8433983/]
  • Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36148967/]
  • Tebufenpyrad | C18H24ClN3O | CID 86354 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Tebufenpyrad]

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A Researcher's Guide to Deconvoluting the Cross-Reactivity of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The 1H-pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[4][5] The compound 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid and its analogues represent a promising chemical space for the development of novel therapeutic agents, with known potential in modulating inflammatory pathways.[6]

However, the very versatility that makes the pyrazole core attractive also presents a significant challenge: the potential for cross-reactivity with unintended biological targets. Off-target interactions are a primary cause of adverse drug reactions and can lead to costly failures in later stages of drug development.[2][5][7] For derivatives of this compound, which may be designed to target specific enzymes like kinases within inflammatory cascades, a thorough understanding of their selectivity profile is not just advantageous—it is critical.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of this compound derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a strategy for integrating in vitro and in-cellulo data to build a robust selectivity profile. Our approach is grounded in the principles of rigorous scientific validation, ensuring that the data generated is both reliable and translatable.

The Strategic Approach to Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of off-target effects. This typically begins with broad, high-throughput screening to identify potential off-targets, followed by more focused secondary assays to confirm and quantify these interactions. Finally, cell-based assays are employed to verify target engagement in a more physiologically relevant environment.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Cross-Reactivity Profiling Workflow"

Part 1: In Vitro Profiling - Establishing the Selectivity Landscape

The initial step in assessing the cross-reactivity of novel pyrazole derivatives is to screen them against a broad panel of purified biological targets. Given the prevalence of pyrazole-based compounds as kinase inhibitors, a comprehensive kinome scan is a logical and highly informative starting point.[1][6]

Large-Scale Kinase Panel Screening

Commercial services like KINOMEscan® and Reaction Biology's Kinase Profiling Service offer extensive panels of hundreds of human kinases, providing a panoramic view of a compound's selectivity across the kinome.[1][4][6] These platforms typically employ competition binding assays, which measure the ability of a test compound to displace a known ligand from the ATP-binding site of a kinase.

Experimental Rationale: The primary goal of this broad screening is to identify any "off-target" kinases that bind to the pyrazole derivatives with significant affinity. This is a crucial step in early-stage drug discovery to flag potential liabilities and to guide structure-activity relationship (SAR) studies for improving selectivity.[7]

Data Presentation: The results from a large-scale kinase screen are often presented as a percentage of inhibition at a fixed compound concentration (e.g., 1 µM) or as dissociation constants (Kd) for a wide range of kinases.

Table 1: Hypothetical Kinase Panel Screening Data for Pyrazole Derivatives

DerivativeTarget KinaseOff-Target Kinase 1Off-Target Kinase 2Off-Target Kinase 3
MAPK14 (p38α) JAK2 VEGFR2 SRC
Kd (nM)Kd (nM)Kd (nM)Kd (nM)
Compound A 15250>10,0001,200
Compound B 25>10,000>10,0008,500
Compound C 8855,300950

This is example data and does not represent real experimental results.

Secondary Biochemical Assays: IC50 Determination

For any off-target interactions identified in the primary screen, it is essential to perform secondary assays to determine the half-maximal inhibitory concentration (IC50).[8] This provides a quantitative measure of the compound's potency against these unintended targets.

Experimental Protocol: Enzyme Inhibition Assay (IC50 Determination)

  • Reagents and Materials:

    • Purified recombinant kinase (target and off-targets)

    • Kinase-specific substrate (peptide or protein)

    • ATP (at a concentration close to the Km for each kinase)

    • Test compounds (this compound derivatives) serially diluted in DMSO.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, HTRF®)

    • 384-well microplates

  • Procedure:

    • Add 5 µL of each concentration of the serially diluted test compound to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add 10 µL of a solution containing the kinase and substrate in kinase buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using an appropriate detection reagent and a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Table 2: Hypothetical IC50 Values for Pyrazole Derivatives Against Off-Target Kinases

DerivativeTarget: MAPK14 (IC50, nM)Off-Target: JAK2 (IC50, nM)Off-Target: SRC (IC50, nM)Selectivity Ratio (JAK2/MAPK14)
Compound A 223501,80015.9
Compound B 35>10,0009,200>285
Compound C 121101,1009.2

This is example data and does not represent real experimental results.

Part 2: In-Cellulo Validation - Confirming Target Engagement

While in vitro assays are crucial for determining direct binding and inhibition, they do not fully recapitulate the complex environment inside a living cell.[9] Cellular assays are therefore a critical next step to confirm that a compound engages its intended target (and potential off-targets) in a physiological context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in intact cells.[10][11][12] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[10][13]

Experimental Rationale: By measuring the thermal stability of the target and off-target kinases in the presence of the pyrazole derivatives, CETSA can provide direct evidence of target engagement within the cell. This helps to bridge the gap between biochemical potency and cellular activity.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} caption: "Cellular Thermal Shift Assay (CETSA) Workflow"

Experimental Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target and off-target kinases of interest.

    • Treat the cells with various concentrations of the pyrazole derivatives or a vehicle control (DMSO) for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Quantification:

    • Analyze the soluble fractions by Western blotting using specific antibodies for the target and off-target kinases.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the normalized amount of soluble protein against temperature to generate melting curves.

    • Compare the melting curves of the compound-treated samples to the vehicle control to identify thermal shifts, which indicate target engagement.

Part 3: In Silico Profiling - A Predictive Approach

In addition to experimental methods, computational tools can provide valuable insights into the potential off-target profile of small molecules.[2][14] These in silico methods use machine learning algorithms and structure-based modeling to predict interactions with a wide range of biological targets.[15][16][17]

Rationale for Use: In silico profiling can be a cost-effective way to prioritize compounds for experimental testing and to identify potential off-target liabilities that may not be included in standard screening panels.[2] Platforms like PanScreen and KinasePred can be used to generate a predicted interaction profile for novel pyrazole derivatives.[14][16]

Data Interpretation: The output of these tools is typically a list of predicted targets with an associated probability or score. It is important to note that these are predictions and should be validated experimentally.

Conclusion: Synthesizing the Data for a Comprehensive Profile

The robust evaluation of cross-reactivity is a cornerstone of successful drug discovery. For promising scaffolds like the this compound derivatives, a systematic and multi-faceted approach is essential. By integrating data from broad panel screening, quantitative biochemical assays, and cell-based target engagement studies, researchers can build a comprehensive selectivity profile. This not only de-risks the progression of lead candidates but also provides invaluable insights for further lead optimization, ultimately increasing the probability of developing safe and effective therapeutics.

References

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A Senior Application Scientist's Guide to Assessing the Selectivity of 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid core is a privileged scaffold in modern medicinal chemistry and agrochemistry.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6][7] The versatility of this heterocyclic system allows for fine-tuning of its physicochemical properties, making it a valuable starting point for the development of novel therapeutics and crop protection agents.[1][8][9]

However, the ultimate success of any compound derived from this scaffold hinges not just on its potency against the intended biological target, but critically, on its selectivity. A lack of selectivity, where a compound interacts with unintended off-targets, can lead to diminished efficacy, unexpected toxicity, and adverse drug-drug interactions, often resulting in late-stage clinical trial failures.

This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to comprehensively assess the selectivity profile of their this compound based compounds. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to generating a clear and decisive selectivity profile.

Pillar 1: A Strategic Workflow for Selectivity Assessment

A comprehensive assessment of selectivity is not a single experiment but a multi-faceted, tiered approach. The goal is to systematically de-risk a compound by identifying potential liabilities early and building a progressively detailed picture of its interaction profile within a biological system. This workflow ensures that resources are allocated efficiently, with broad, high-throughput screens preceding more complex, low-throughput assays.

Selectivity_Workflow cluster_0 Early Stage (In Vitro) cluster_1 Mid-Stage (Cellular Context) cluster_2 Late Stage (Pre-Clinical) A Primary Target Potency Assay (e.g., Kinase IC50) B Broad Kinase Selectivity Panel (e.g., 100+ Kinases @ 1µM) A->B Potent Hit C Initial Safety Profiling (CYP450 & hERG Inhibition) B->C Selective Hit D Cellular Target Engagement (CETSA) C->D Clean Safety Profile E Cellular Off-Target Validation (Phenotypic Assays, Biomarkers) D->E On-Target Confirmed F In Vivo Efficacy & PK/PD E->F Confirmed Cellular Selectivity G In Vivo Toxicology F->G Favorable Profile

Caption: A tiered workflow for assessing compound selectivity.

Pillar 2: Core Experimental Methodologies for a Self-Validating Selectivity Profile

Here, we detail the critical assays that form the backbone of a robust selectivity assessment. For each, we provide the underlying principle, a detailed protocol, and guidance on data interpretation.

In Vitro Kinase Selectivity Profiling

Expertise & Experience: Protein kinases are one of the largest and most important classes of drug targets. Due to the high structural conservation of the ATP-binding site across the kinome, achieving selectivity can be a significant challenge.[10] Early, broad profiling is non-negotiable to identify potential off-target activities that could lead to toxicity or confound efficacy data. Radiometric assays using [³³P]-ATP are considered a gold standard for their direct measurement of phosphate transfer.[10][11]

Experimental Protocol: Radiometric Kinase Panel Screen (HotSpot™ Assay Platform)

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a working solution (e.g., 100 µM) for the assay.

  • Reaction Mixture Preparation: In a 96- or 384-well plate, combine the specific protein kinase, its corresponding peptide or protein substrate, and the kinase reaction buffer.[12]

  • Initiation of Reaction: Add the test compound at a final concentration (e.g., 1 µM) and a control (vehicle, e.g., 1% DMSO). Initiate the phosphorylation reaction by adding an ATP mixture containing [³³P]-ATP.[11] The concentration of unlabeled ATP should be at or near the Km for each specific kinase to ensure physiologically relevant competition.[11]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), allowing the kinase to phosphorylate the substrate.

  • Termination and Capture: Stop the reaction by adding a termination buffer (e.g., phosphoric acid). Spot a portion of the reaction mixture onto a filter membrane (e.g., phosphocellulose). The phosphorylated substrate will bind to the filter, while the unreacted [³³P]-ATP will not.[11]

  • Washing: Wash the filter membranes multiple times with a wash buffer to remove any unbound [³³P]-ATP.

  • Detection: Measure the amount of radioactivity on the filter using a scintillation counter. The signal is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to the vehicle control.

    • % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))

Trustworthiness & Data Presentation: The inclusion of a known inhibitor for each kinase in the panel serves as a positive control, validating the assay's sensitivity and performance.[11] Data from a primary screen are typically presented as percent inhibition at a single high concentration.

Table 1: Hypothetical Kinase Selectivity Data for Compound 'Pyr-A' (1 µM)

Kinase TargetKinase Family% InhibitionSelectivity Flag
Target Kinase 1CMGC98%On-Target
CDK2CMGC15%-
MAPK1CMGC8%-
GSK3BCMGC12%-
PKAAGC5%-
ROCK1AGC75%Off-Target Hit
AKT1AGC9%-
SRCTK22%-
ABL1TK18%-
EGFRTK4%-

Follow-up for hits (e.g., ROCK1) involves generating a full 10-dose IC₅₀ curve to determine the potency of the off-target interaction.

Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: While in vitro assays are essential, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or the native conformation of the target protein. CETSA bridges this gap by measuring direct target engagement in intact cells or tissues.[13][14][15] The principle is elegant: ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).[13][16][17] This assay is invaluable for confirming that your compound hits its intended target in a physiological environment and can be expanded using mass spectrometry for unbiased off-target discovery.[18]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment: Culture the chosen cell line to ~80% confluency. Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) under normal culture conditions.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.[13]

  • Cell Lysis: Immediately cool the samples on ice. Lyse the cells to release their contents, typically through freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.[16]

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Detection via Western Blot: Analyze the amount of the specific target protein remaining in the soluble fraction using SDS-PAGE and Western blotting with a validated antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble protein against the temperature for both vehicle- and compound-treated samples to generate melting curves. A shift in the curve to the right indicates target stabilization and engagement.

Trustworthiness & Visualization: The self-validating nature of CETSA lies in observing a dose-dependent thermal shift. A compound that does not engage the target will produce a melting curve identical to the vehicle control.

CETSA_Principle cluster_0 No Compound (Vehicle) cluster_1 Compound Present A Protein Unbound B Heat Applied Protein Denatures & Aggregates A->B C Centrifugation Low Soluble Protein B->C D Protein Compound Bound E Heat Applied Protein is Stabilized D->E F Centrifugation High Soluble Protein E->F

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Cytochrome P450 (CYP) Inhibition Profiling

Expertise & Experience: Assessing interactions with CYP enzymes is a critical component of safety pharmacology. CYPs are the primary enzymes responsible for drug metabolism, and their inhibition can lead to dangerous drug-drug interactions (DDIs) by altering the clearance of co-administered drugs.[19][20] Regulatory agencies like the FDA require in vitro DDI studies.[19][21] Using human liver microsomes provides a physiologically relevant system containing a full complement of CYP enzymes.[21][22]

Experimental Protocol: Multi-CYP Inhibition Assay using Human Liver Microsomes

  • Reagent Preparation: Prepare solutions of human liver microsomes, a panel of CYP-isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4), and an NADPH-regenerating system.

  • Incubation Setup: In a 96-well plate, pre-incubate the test compound at various concentrations with human liver microsomes and buffer at 37°C.[23]

  • Initiation: Add the specific probe substrate to the wells. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Reaction and Termination: Allow the reaction to proceed for a specific time at 37°C. Terminate the reaction by adding a stopping solution, typically cold acetonitrile, which also precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the formation of the specific metabolite from the probe substrate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[22][23]

  • Data Analysis: For each test compound concentration, determine the rate of metabolite formation. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness & Data Presentation: Each assay plate should include a vehicle control (no inhibitor) and a known potent inhibitor for each CYP isoform as a positive control. This validates that the system is performing correctly.[21]

Table 2: Hypothetical CYP Inhibition Profile for Compound 'Pyr-A'

CYP IsoformProbe SubstrateKnown Inhibitor (Control)Pyr-A IC₅₀ (µM)Risk Assessment
CYP1A2PhenacetinFurafylline> 50Low
CYP2C9DiclofenacSulfaphenazole> 50Low
CYP2C19S-MephenytoinTiclopidine28.5Low
CYP2D6DextromethorphanQuinidine8.9Moderate
CYP3A4MidazolamKetoconazole15.2Low-Moderate

An IC₅₀ value < 10 µM often triggers further investigation or consideration for potential clinical DDIs.

hERG Channel Safety Assay

Expertise & Experience: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development.[24][25] Blockade of this channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[24] For this reason, hERG screening is a regulatory requirement. Automated patch-clamp electrophysiology is the gold-standard method, providing high-quality, sensitive data on channel function.[24][26]

Experimental Protocol: Automated Patch-Clamp hERG Assay (e.g., QPatch)

  • Cell Preparation: Use a mammalian cell line (e.g., HEK293) stably transfected with the hERG channel.[24] Prepare a single-cell suspension for use in the automated patch-clamp system.

  • System Setup: The automated system captures individual cells and forms a high-resistance "giga-seal" to enable whole-cell patch-clamp recording.[24]

  • Baseline Recording: Perfuse the cells with an extracellular solution and apply a specific voltage protocol to elicit and measure the hERG current (specifically the "tail current").[26] Record a stable baseline current.

  • Compound Application: Apply a vehicle control (e.g., 0.1% DMSO) to ensure there is no effect on the current. Following this, apply the test compound sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM).[24]

  • Measurement of Inhibition: At each concentration, record the steady-state hERG current. The effect of the compound is measured as the percentage reduction in the hERG tail current compared to the baseline.

  • Positive Control: At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm the sensitivity of the cell and system.[24]

  • Data Analysis: Calculate the percent inhibition at each concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value.

Trustworthiness & Data Presentation: Strict quality control criteria are essential, including seal resistance and minimum pre-compound current amplitude, to ensure data integrity.[24]

Table 3: Hypothetical hERG Inhibition Data for Compound 'Pyr-A'

CompoundhERG IC₅₀ (µM)Therapeutic Index (vs. Target IC₅₀)Risk Assessment
Pyr-A25> 100xLow
Alt-Comp 11.2~5xHigh
Alt-Comp 2> 30> 150xLow

A therapeutic index (hERG IC₅₀ / Target IC₅₀) of >30-100x is often considered a desirable safety margin.

Pillar 3: Synthesizing the Data - A Comparative Guide

The ultimate goal is to integrate these disparate datasets into a cohesive selectivity profile that informs decision-making. By comparing a lead compound to alternative molecules, its relative strengths and weaknesses become clear.

Table 4: Comparative Selectivity Profile Summary

ParameterCompound Pyr-AAlternative Comp 1Alternative Comp 2
On-Target Potency (Kinase 1 IC₅₀) 0.2 µM 0.25 µM0.21 µM
Kinase Selectivity (ROCK1 IC₅₀) 15 µM0.5 µM > 30 µM
Selectivity Ratio (ROCK1/Target 1) 75-fold2-fold > 142-fold
Cellular Target Engagement (CETSA) YesYesYes
CYP2D6 Inhibition (IC₅₀) 8.9 µM11.5 µM> 50 µM
hERG Inhibition (IC₅₀) 25 µM1.2 µM > 30 µM
Overall Assessment Good potency, moderate off-target and CYP risk.Potent but non-selective and high hERG risk .Excellent selectivity and safety profile.

Authoritative Grounding & Interpretation: From this integrated view, a clear narrative emerges.

  • Compound Pyr-A is a potent lead but requires further optimization to mitigate a moderate off-target kinase activity and potential for CYP2D6-mediated drug interactions.

  • Alternative Compound 1 , despite similar on-target potency, is unacceptable due to its poor kinase selectivity and high risk of cardiotoxicity.[24] Its 2-fold selectivity ratio is far too low for a viable drug candidate.

  • Alternative Compound 2 represents the ideal profile. It maintains on-target potency while demonstrating excellent selectivity across the kinase panel and a clean safety profile against both CYP enzymes and the hERG channel. This compound is the clear choice for advancement into further pre-clinical studies.

Conclusion

Assessing the selectivity of this compound based compounds is a rigorous, multi-step process that is fundamental to successful drug development. By employing a logical workflow of well-validated in vitro and cellular assays—from broad kinase panels to specific safety screens like CYP and hERG, and confirming target engagement with CETSA—researchers can build a comprehensive and trustworthy selectivity profile. This data-driven approach, which emphasizes understanding the causality behind each experimental choice, empowers teams to make informed decisions, prioritize the most promising candidates, and ultimately increase the probability of clinical success.

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A Head-to-Head Comparison of Synthesis Efficiency for Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole carboxylic acids and their ester derivatives represent a cornerstone scaffold in modern medicinal chemistry and agrochemicals. Their prevalence in blockbuster drugs and next-generation therapeutic candidates stems from their versatile biological activities and ability to act as bioisosteres for other functional groups. Consequently, the efficient and scalable synthesis of these heterocyclic building blocks is a critical concern for researchers in both academic and industrial settings.

This guide provides a head-to-head comparison of three primary synthetic strategies for accessing pyrazole carboxylic acid esters. We will move beyond a simple recitation of methods to analyze the underlying principles, practical efficiencies, and strategic advantages of each approach. The goal is to equip the practicing chemist with the insights needed to select the optimal synthetic route based on factors such as desired substitution pattern, scale, available starting materials, and green chemistry considerations.

Core Synthetic Strategies: An Overview

We will compare the following mechanistically distinct and widely adopted approaches:

  • Strategy I: The Knorr-Type Cyclocondensation. This classical and robust method involves the reaction of a 1,3-dicarbonyl compound (specifically, a β-ketoester or its equivalent) with a hydrazine derivative. It is a workhorse for synthesizing pyrazole-3- and -5-carboxylic acid esters.[1][2]

  • Strategy II: 1,3-Dipolar Cycloaddition. A powerful method for forming five-membered rings, this strategy typically involves the [3+2] cycloaddition of a diazo compound (as the 1,3-dipole) with an alkyne (the dipolarophile).[3][4]

  • Strategy III: One-Pot Multicomponent Reaction (MCR). Emphasizing atom economy and operational simplicity, MCRs combine three or more reactants in a single flask to build complex molecules. This approach is particularly effective for generating highly substituted pyrazole-4-carboxylic acid esters.[5][6][7]

The following sections will dissect each strategy, providing detailed, field-proven protocols, performance data, and expert analysis of their respective strengths and weaknesses.

Strategy I: Knorr-Type Cyclocondensation

This is arguably the most traditional and widely used method for pyrazole synthesis, first reported by Ludwig Knorr in 1883.[2] The reaction's endurance is a testament to its reliability, broad substrate scope, and operational simplicity.

Principle and Mechanism

The core transformation is the condensation of a β-dicarbonyl compound with a hydrazine.[8] When a β-ketoester is used, the reaction proceeds via two key steps:

  • Hydrazone Formation: The more reactive ketone carbonyl condenses with the hydrazine to form a hydrazone intermediate. This step is often acid-catalyzed to activate the carbonyl group.[9]

  • Intramolecular Cyclization & Dehydration: The remaining nitrogen atom of the hydrazine acts as a nucleophile, attacking the ester carbonyl. This is followed by cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[10]

A significant consideration is regioselectivity . When an unsymmetrical β-dicarbonyl and a substituted hydrazine are used, two regioisomers can potentially form.[11] The outcome is highly dependent on the reaction conditions (especially pH) and the steric and electronic nature of the substituents, which dictates which carbonyl is attacked first.[11][12]

Caption: General workflow for the Knorr-Type pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from a standard procedure for synthesizing 5-substituted pyrazole-3-carboxylates.[13] The starting materials are ethyl 2,4-dioxo-4-phenylbutanoate (a β-dicarbonyl) and hydrazine hydrate.

Materials:

  • Ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Ethanol

Procedure:

  • A suspension of ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) is prepared in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine hydrate (1.2 eq) is added, followed by a catalytic amount of glacial acetic acid.

  • The reaction mixture is heated to reflux and stirred for 2-4 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with cold water, and the precipitated solid is collected by filtration, washed with water, and dried to yield the crude product.

  • Purification is typically achieved by recrystallization from ethanol to afford the pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Performance Analysis
  • Yield: Generally good to excellent, often in the 70-95% range for straightforward substrates.[13]

  • Efficiency: Reaction times are typically short (1-4 hours). The workup is a simple precipitation and filtration, making it highly efficient for moderate to large-scale synthesis.

  • Causality (Expert Insight): The use of a protic solvent like ethanol is ideal as it readily dissolves the reactants and has a suitable boiling point for reflux. The catalytic acid protonates the ketone, increasing its electrophilicity and accelerating the initial condensation, which is often the rate-determining step under neutral or acidic conditions.[9]

  • Limitations: The primary drawback is the potential for regioisomeric mixtures with unsymmetrical precursors, which can necessitate difficult chromatographic separations.[12]

Strategy II: 1,3-Dipolar Cycloaddition

This approach provides a powerful and often highly regioselective alternative to condensation methods. It relies on the fundamental reactivity of a 1,3-dipole with a dipolarophile.

Principle and Mechanism

For the synthesis of pyrazole carboxylates, the most common variant involves the reaction of a diazo compound (e.g., ethyl diazoacetate) with an alkyne. The diazo compound acts as the "N-N-C" 1,3-dipole, and the alkyne serves as the two-carbon dipolarophile. The cycloaddition proceeds through a concerted pericyclic transition state to form an unstable 3H-pyrazole intermediate, which rapidly tautomerizes to the stable, aromatic pyrazole.[14]

The regioselectivity is a key advantage and is governed by the electronic properties of the substituents on both the alkyne and the diazo compound. In some modern variations, copper(I) catalysts are used in the "Click Chemistry" approach (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC), which offers exceptional regioselectivity (exclusively 1,4-isomers) and extremely high yields, though it produces a triazole ring, not a pyrazole.[15][16] However, related copper-catalyzed cycloadditions for pyrazole synthesis are also known.

Caption: General mechanism for 1,3-dipolar cycloaddition pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of Pyrazole Dicarboxylates

This protocol is adapted from a procedure demonstrating the reaction of ethyl diazoacetate with an activated alkyne in an aqueous micellar environment, highlighting a green chemistry approach.[14][17]

Materials:

  • Glycine ethyl ester hydrochloride (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.0 eq)

  • Dimethylacetylene dicarboxylate (DMAD) (1.0 eq)

  • Surfactant (e.g., TPGS-750-M)

  • Water, Dichloromethane (DCM)

Procedure:

  • In Situ Diazo Formation: In a reaction vessel, glycine ethyl ester hydrochloride (1.0 eq) is suspended in an aqueous solution of TPGS-750-M (e.g., 1.5 wt%). A cold aqueous solution of sodium nitrite (1.0 eq) is added dropwise to generate ethyl diazoacetate in situ.

  • pH Adjustment (Critical for Regioselectivity): The pH of the micellar solution is adjusted. For exclusive formation of the 3,5-disubstituted isomer, the solution is neutralized to pH ~5.5 with a weak base (e.g., Na₂CO₃ solution).[14]

  • Cycloaddition: Dimethylacetylene dicarboxylate (DMAD) (1.0 eq) is added to the solution.

  • The mixture is stirred vigorously at room temperature for 12-24 hours.

  • Workup: The reaction mixture is extracted with an organic solvent like dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the pure pyrazole dicarboxylate product.

Performance Analysis
  • Yield: Can be very high, with reported yields often exceeding 80-95%.[18]

  • Efficiency: While reaction times can be longer (12-24 h), the ability to perform the reaction in situ and under mild, often aqueous, conditions is a significant advantage.[14]

  • Causality (Expert Insight): The use of an aqueous surfactant medium (micellar catalysis) can accelerate the reaction and improve yields by concentrating the organic reactants within the hydrophobic core of the micelles.[14] The pH control is crucial; acidic conditions can protonate the alkyne's carbonyl group, altering its electronic properties and leading to mixtures of regioisomers, whereas neutral conditions favor a single isomer.[14]

  • Limitations: The synthesis and handling of diazo compounds can be hazardous, although in situ generation mitigates this risk. The scope can be limited by the availability of appropriately substituted alkynes.

Strategy III: One-Pot Multicomponent Reaction (MCR)

MCRs are a hallmark of modern synthetic efficiency, combining modularity, convergence, and atom economy. They are particularly powerful for creating molecular diversity from simple starting materials.

Principle and Mechanism

Numerous MCRs for pyrazoles exist. A common and effective strategy for pyrazole-4-carboxylic esters involves the three-component reaction of an aldehyde, a hydrazine, and a β-ketoester (like ethyl acetoacetate).[6] The reaction proceeds through a cascade of interconnected steps within a single pot:

  • Hydrazone/Enamine Formation: The aldehyde reacts with the hydrazine to form a hydrazone, or the β-ketoester reacts to form an enamine.

  • Knoevenagel Condensation: The aldehyde condenses with the active methylene group of the β-ketoester.

  • Michael Addition & Cyclization: The hydrazine (or hydrazone) adds to the α,β-unsaturated intermediate from the Knoevenagel step, followed by intramolecular cyclization and oxidation to form the aromatic pyrazole.

Caption: Logical flow of a one-pot multicomponent pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from a green, catalyst-driven, one-pot synthesis.[6]

Materials:

  • Benzaldehyde (1.0 eq, 10 mmol)

  • Phenylhydrazine (1.0 eq, 10 mmol)

  • Ethyl acetoacetate (1.0 eq, 10 mmol)

  • Magnetic Ionic Liquid Catalyst ([bmim][FeCl₄]) (1.5 mmol)

  • Oxygen (as oxidant, from air or supplied flow)

Procedure:

  • In a round-bottom flask, mix ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), phenylhydrazine (10 mmol), and the magnetic ionic liquid catalyst ([bmim][FeCl₄], 1.5 mmol).

  • Stir the mixture at room temperature under a flow of oxygen (or open to the air).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Workup: Upon completion, the magnetic ionic liquid catalyst is separated from the product solution using an external magnet.

  • The remaining solution is concentrated by evaporation of the solvent (if any was used, though often performed neat).

  • The crude product is purified by recrystallization from a suitable solvent like isopropanol to afford the pure pyrazole derivative in high yield.

Performance Analysis
  • Yield: Typically good to excellent, with reported yields in the 75-92% range.[6]

  • Efficiency: This method is exceptionally efficient. Reaction times are very short (often under an hour), and the one-pot nature eliminates intermediate workup and purification steps. The catalyst is recyclable, adding to the green credentials.[6][19]

  • Causality (Expert Insight): The ionic liquid serves as both the reaction medium and the catalyst, facilitating the cascade of reactions. Oxygen from the air acts as a mild and green terminal oxidant for the final aromatization step, avoiding the need for harsher chemical oxidants. The magnetic nature of the catalyst allows for an incredibly simple and efficient purification step.[6]

  • Limitations: While powerful for generating libraries of 1,3,4,5-tetrasubstituted pyrazoles, the scope may be more limited compared to the stepwise Knorr synthesis for accessing simpler substitution patterns. The initial synthesis of the specialized catalyst is an additional step.

Quantitative Data Summary & Head-to-Head Comparison

FeatureStrategy I: Knorr-Type CondensationStrategy II: 1,3-Dipolar CycloadditionStrategy III: One-Pot MCR
Typical Target Pyrazole-3/5-carboxylatesPyrazole-3,5-dicarboxylatesPyrazole-4-carboxylates
Typical Yield 70-95%[13]80-95%[18]75-92%[6]
Reaction Time 1-4 hours[13]12-24 hours[14]0.5-1 hour[6]
Conditions Reflux (e.g., ~80-100 °C)[8]Room Temperature[14]Room Temperature[6]
Key Advantage Robust, scalable, simple workupExcellent regioselectivity, mild conditionsExceptional speed, atom economy, operational simplicity
Main Disadvantage Potential regioisomer mixtures[11]Hazardous diazo reagents (if not in situ)May require specialized catalysts
"Green" Aspect Simple reagents, but often requires heating and organic solvents.Can be run in aqueous media; avoids heating.[14]Often solvent-free, uses air as oxidant, recyclable catalyst.[6][19]

Conclusion and Recommendations

The synthesis of pyrazole carboxylic acids is not a one-size-fits-all endeavor. The optimal strategy is dictated by the specific synthetic goal.

  • For large-scale, cost-effective synthesis of simple pyrazole-3- or 5-carboxylates where regioselectivity is not a concern (e.g., using symmetrical diketones or unsubstituted hydrazine), the Knorr-Type Condensation remains the undisputed method of choice due to its robustness and ease of execution.

  • When precise regiochemical control is paramount , or when synthesizing highly functionalized pyrazoles from alkyne precursors, the 1,3-Dipolar Cycloaddition offers unparalleled selectivity. Modern protocols using aqueous micellar catalysis also present a compelling green chemistry advantage.

  • For rapid library synthesis and the generation of highly substituted pyrazole-4-carboxylates , the One-Pot Multicomponent Reaction is superior. Its convergence, speed, and high atom economy make it an exceptionally efficient tool for drug discovery and process development, embodying the principles of modern, sustainable chemistry.

By understanding the mechanistic underpinnings and practical trade-offs of each method, researchers can strategically navigate the synthesis of these vital heterocyclic compounds, accelerating their research and development programs.

References

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A Senior Application Scientist's Guide to Evaluating the ADME Properties of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for the comparative in vitro evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities based on the 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid scaffold. We will delve into the causality behind experimental choices, provide validated protocols, and demonstrate how to synthesize multiparametric data to guide lead optimization.

Introduction: The Pyrazole Scaffold and the Imperative of Early ADME Assessment

The this compound core is a versatile heterocyclic scaffold, variants of which have shown promise in both agricultural and pharmaceutical research.[1] As medicinal chemists synthesize novel derivatives to optimize potency and selectivity, a concurrent evaluation of their pharmacokinetic profile is not just advantageous—it is critical. Poor ADME properties remain a leading cause of late-stage clinical failures.[2] By integrating a robust in vitro ADME screening cascade early in the discovery pipeline, research teams can eliminate non-viable candidates efficiently, reduce R&D costs, and focus resources on compounds with the highest probability of success.[2][3]

This guide outlines a tiered, high-throughput approach to characterize and compare key ADME attributes: solubility, permeability, metabolic stability, and plasma protein binding. The objective is to build a comprehensive, multi-parameter dataset that enables a logical, data-driven selection of candidates for further in vivo studies.

The Interplay of ADME Properties: A Holistic View

It is crucial to understand that ADME properties are not independent variables but rather an interconnected network that dictates a drug's overall disposition. For instance, high plasma protein binding can limit the free fraction of a drug available for metabolism, while poor solubility can be a limiting factor for absorption, rendering high permeability irrelevant. The following diagram illustrates this fundamental relationship.

cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion A Solubility & Permeability D Plasma Protein Binding & Tissue Partitioning A->D Enters Bloodstream M Hepatic Clearance & Metabolite Formation D->M Delivered to Liver E Renal & Biliary Clearance D->E Direct Excretion M->E Metabolites formed

Caption: The ADME Quadrangle: A simplified view of a drug's journey through the body.

A High-Throughput Workflow for Comparative ADME Profiling

To efficiently triage a library of pyrazole derivatives, a parallel screening workflow is essential. This approach allows for the rapid generation of comparative data, accelerating the design-make-test-analyze cycle that is the engine of lead optimization.[4]

cluster_workflow Comparative ADME Workflow Compound_Library Pyrazole Derivatives (in DMSO) Assay1 Kinetic Solubility Compound_Library->Assay1 Assay2 PAMPA (Permeability) Compound_Library->Assay2 Assay3 Microsomal Stability Compound_Library->Assay3 Assay4 Equilibrium Dialysis (Protein Binding) Compound_Library->Assay4 Data_Integration Data Integration & Analysis Assay1->Data_Integration Assay2->Data_Integration Assay3->Data_Integration Assay4->Data_Integration Lead_Selection Lead Candidate Selection Data_Integration->Lead_Selection

Caption: Parallel workflow for efficient in vitro ADME screening of derivatives.

Section 1: Aqueous Solubility — The Gateway to Absorption

Expertise & Experience: Before a compound can be absorbed, it must first be in solution. Low aqueous solubility is a major hurdle that can lead to poor and erratic absorption, making it a critical first-pass filter in any screening campaign.[5] We utilize a kinetic solubility assay, as it mimics the conditions of dissolving a DMSO stock into an aqueous buffer, which is representative of many early-stage biological assays and provides a rapid, high-throughput assessment.[6]

Comparative Data: Kinetic Solubility of Pyrazole Derivatives

The following table presents illustrative data for a series of hypothetical this compound derivatives, where the 'R' group is varied to modulate physicochemical properties.

Compound IDR-GroupKinetic Solubility @ pH 7.4 (µg/mL)Classification
PZ-001 -H85High
PZ-002 -CF₃15Low
PZ-003 -OCH₃62Moderate-High
PZ-004 -C(CH₃)₃5Very Low
Control Propranolol>200High

Note: Data is for illustrative purposes only. A common goal for drug discovery compounds is >60 µg/mL.[5]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol is based on the direct UV assay method, where undissolved precipitate is removed by filtration before quantification.[5]

Materials:

  • Test compounds and controls (e.g., Propranolol) dissolved in 100% DMSO at 10 mM.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • 96-well microtiter plates (UV-transparent for analysis).

  • 96-well filter plates (e.g., Millipore Multiscreen Solubility Filter Plates).

  • Plate shaker and a UV spectrophotometer plate reader.

Methodology:

  • Compound Preparation: In a standard 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Solubilization: Add 2 µL of the 10 mM DMSO stock solution of each test compound to the PBS-containing wells. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature, agitating for 2 hours to allow the solution to reach equilibrium.[6]

  • Filtration: Carefully transfer the contents of the incubation plate to the 96-well filter plate. Centrifuge the plate to separate any undissolved precipitate from the supernatant.

  • Quantification: Transfer the clear filtrate to a UV-transparent 96-well plate. Measure the UV absorbance at the compound's λ_max.

  • Data Analysis: Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared from the same compound stock diluted in a 50:50 PBS:Acetonitrile mixture (to ensure full solubilization).[7]

Section 2: Permeability — Crossing the Membrane Barrier

Expertise & Experience: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to predict passive transcellular permeability.[8] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[9] This assay is invaluable in early discovery as it isolates passive diffusion, avoiding the complexities of active transporters that are better studied in later, more resource-intensive cell-based assays like Caco-2.[10]

Comparative Data: PAMPA Permeability of Pyrazole Derivatives
Compound IDR-GroupApparent Permeability, Pₑ (10⁻⁶ cm/s)Classification
PZ-001 -H8.5Moderate
PZ-002 -CF₃18.2High
PZ-003 -OCH₃11.4Moderate
PZ-004 -C(CH₃)₃25.1High
Control Testosterone>15High
Control Atenolol<2Low

Note: Data is for illustrative purposes only. Pₑ > 15 x 10⁻⁶ cm/s is often classified as high permeability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Materials:

  • PAMPA plate sandwich system (e.g., Millipore MultiScreen-IP with a PVDF membrane).

  • Lecithin/dodecane solution (e.g., 1% lecithin in dodecane).[8]

  • Donor solution: Test compounds at 100 µM in PBS (pH 7.4) with 5% DMSO.

  • Acceptor solution: PBS (pH 7.4) with 5% DMSO.

  • Plate shaker, LC-MS/MS for analysis.

Methodology:

  • Membrane Coating: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate. Allow it to permeate for 5 minutes.

  • Acceptor Plate Preparation: Add 300 µL of acceptor solution to each well of the acceptor plate.[8]

  • Assay Assembly: Carefully place the donor plate on top of the acceptor plate, creating the "sandwich."

  • Donor Plate Loading: Add 150 µL of the donor solution (containing the test compound) to each well of the donor plate.[8]

  • Incubation: Cover the plate sandwich and incubate at room temperature for 10-20 hours on a plate shaker with gentle agitation.[8]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Pₑ) is calculated using an established equation that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[11]

Section 3: Metabolic Stability — Surviving First-Pass Metabolism

Expertise & Experience: The liver is the primary site of drug metabolism. An initial assessment of a compound's susceptibility to metabolism by hepatic enzymes, particularly Cytochrome P450s (CYPs), is crucial for predicting its in vivo half-life and oral bioavailability.[12] The liver microsomal stability assay is a standard high-throughput screen that uses a subcellular fraction of the liver containing the majority of Phase I drug-metabolizing enzymes.[13]

Comparative Data: Human Liver Microsomal (HLM) Stability
Compound IDR-GroupHalf-Life (t½, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)Classification
PZ-001 -H4515.4Moderate Stability
PZ-002 -CF₃2824.8Low Stability
PZ-003 -OCH₃>60<11.5High Stability
PZ-004 -C(CH₃)₃1546.2Very Low Stability
Control Verapamil<10HighLow Stability
Control Dextromethorphan35-50ModerateModerate Stability

Note: Data is for illustrative purposes only. A half-life > 30 minutes is often considered a desirable starting point.

Experimental Protocol: Human Liver Microsomal Stability Assay

Materials:

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and G6P dehydrogenase).[12]

  • Phosphate buffer (100 mM, pH 7.4).

  • Test compounds (1 µM final concentration).

  • Acetonitrile with an internal standard (for reaction termination).

  • Incubator/water bath at 37°C, centrifuge, LC-MS/MS.

Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing HLM (e.g., 0.5 mg/mL final concentration) and the NADPH regenerating system in phosphate buffer. Pre-warm this mixture to 37°C.[14]

  • Initiate Reaction: Add the test compound to the pre-warmed reaction mixture to start the incubation. The final test compound concentration is typically 1 µM.[14]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately add the aliquot to a well containing cold acetonitrile and an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.[13]

  • Sample Processing: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Quantification: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLᵢₙₜ).[13]

Section 4: Plasma Protein Binding — Assessing the Free Drug

Expertise & Experience: Once absorbed, drugs bind to plasma proteins like albumin and α1-acid-glycoprotein. It is the unbound (free) fraction of the drug that is pharmacologically active and available to be metabolized and cleared.[15][16] Therefore, determining the fraction unbound (fᵤ) is essential for interpreting efficacy and pharmacokinetic data. Rapid Equilibrium Dialysis (RED) is the gold standard method, providing accurate and reliable data on the extent of protein binding.[17]

Comparative Data: Human Plasma Protein Binding (PPB)
Compound IDR-GroupFraction Unbound (fᵤ)% BoundClassification
PZ-001 -H0.1585.0%Moderate Binding
PZ-002 -CF₃0.0298.0%High Binding
PZ-003 -OCH₃0.2575.0%Moderate Binding
PZ-004 -C(CH₃)₃0.00899.2%Very High Binding
Control Warfarin<0.01>99%High Binding

Note: Data is for illustrative purposes only. Highly protein-bound drugs (e.g., >99%) can be challenging, as small changes in binding can lead to large changes in the free, active concentration.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

Materials:

  • RED device inserts (8K MWCO dialysis membrane) and base plate.

  • Pooled human plasma.

  • Dialysis buffer (PBS, pH 7.4).

  • Test compounds.

  • Incubator with orbital shaker at 37°C.

  • LC-MS/MS.

Methodology:

  • Compound Spiking: Spike the human plasma with the test compound to a final concentration of 1-10 µM.[15]

  • Device Loading: Add the compound-spiked plasma (e.g., 300 µL) to the sample (red-ringed) chamber of the RED device insert.[15]

  • Buffer Loading: Add dialysis buffer (e.g., 500 µL) to the buffer chamber of the device.[15]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-8 hours to allow the unbound compound to reach equilibrium across the membrane.[15][18]

  • Sample Collection: After incubation, carefully remove aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate analysis, mix the buffer aliquot with an equal volume of blank plasma, and mix the plasma aliquot with an equal volume of buffer. This creates a uniform matrix for LC-MS/MS analysis.[15]

  • Quantification: Analyze the compound concentration in both the plasma and buffer samples by LC-MS/MS.

  • Data Analysis: The percentage bound is calculated from the concentrations measured in the plasma (Cₚ) and buffer (Cₑ) chambers at equilibrium. The fraction unbound (fᵤ) is Cₑ / Cₚ.

Synthesizing the Data: A Decision-Making Framework

The ultimate goal of this screening cascade is not to find a "perfect" compound but to identify candidates with the most balanced profile for the intended therapeutic application. A compound with high permeability and metabolic stability might be an excellent candidate, even with moderate solubility that could potentially be addressed through formulation. Conversely, a compound with extremely high plasma protein binding and rapid metabolism is likely to fail in vivo, regardless of its solubility or permeability.

cluster_criteria Candidate Prioritization Criteria cluster_outcome Outcome Data Integrated ADME Data (Solubility, Permeability, Stability, PPB) C1 High Solubility (>60 µg/mL) Data->C1 C2 High/Mod Permeability (Pₑ > 5) Data->C2 C3 High Stability (t½ > 30 min) Data->C3 C4 Low/Mod PPB (% Bound < 99%) Data->C4 Decision Prioritize for In Vivo PK? C1->Decision C2->Decision C3->Decision C4->Decision Yes Advance to In Vivo Pharmacokinetic Studies Decision->Yes Meets Criteria No Deprioritize or Redesign Derivatives Decision->No Fails Criteria

Caption: A logic diagram for integrating multi-parameter ADME data for decision-making.

From our illustrative data, compound PZ-003 (-OCH₃) emerges as a promising candidate. It exhibits high metabolic stability, moderate-to-high solubility, and moderate permeability and plasma protein binding. In contrast, PZ-004 (-C(CH₃)₃) , despite its high permeability, would be deprioritized due to its very low solubility, rapid metabolism, and extremely high protein binding—a combination of liabilities that would be very difficult to overcome. This systematic, data-driven approach ensures that the most promising compounds are advanced, maximizing the efficiency and success rate of the drug discovery program.

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  • Mercell. (n.d.). Metabolic stability in liver microsomes.
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  • PubMed. (2010). In vitro solubility assays in drug discovery.
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  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
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  • RSC Publishing. (2021). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor.
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A Senior Application Scientist's Guide to Comparative Docking of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Comparative In Silico Study

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Specifically, pyrazole carboxylic acid derivatives have been identified as potent and selective enzyme inhibitors, making them attractive candidates for drug discovery programs.[2][4][5] Our focus, 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, belongs to this promising class of molecules. While its inherent biological activity is of interest, the true potential for therapeutic development often lies in the systematic exploration of its chemical space through the synthesis and evaluation of structural analogs.

However, the synthesis of a large chemical library is a resource-intensive endeavor. This is where computational chemistry, particularly molecular docking, offers a cost-effective and rapid methodology to prioritize which analogs are most likely to exhibit enhanced biological activity.[6] By simulating the binding of these compounds to a relevant biological target, we can predict their binding affinity and orientation, providing crucial insights into the structure-activity relationship (SAR).

This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of virtually designed analogs of this compound. We will delve into the causality behind each experimental choice, from target selection to the validation of our computational model, ensuring a scientifically rigorous and reproducible workflow.

Methodology: A Self-Validating Docking Protocol

A robust and reliable docking protocol is paramount for generating meaningful results. The following sections detail the selection of a pertinent biological target and a meticulous, self-validating workflow for preparing the receptor and ligands, performing the docking simulations, and analyzing the results.

Target Selection: Cyclooxygenase-2 (COX-2)

The selection of an appropriate protein target is the critical first step. Pyrazole derivatives have a well-documented history as anti-inflammatory agents, often exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[7] Specifically, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Several studies have successfully used molecular docking to investigate the interaction of pyrazole-containing heterocycles with COX-2.[7]

For this study, we will use the crystal structure of human COX-2 in complex with a selective inhibitor. A suitable entry in the Protein Data Bank (PDB) is 5KIR , which provides a high-resolution structure of COX-2 bound to a celecoxib analog, a well-known pyrazole-containing COX-2 inhibitor. This co-crystallized structure is invaluable for validating our docking protocol.

Experimental Workflow

The overall workflow of our comparative docking study is depicted below. This process ensures a systematic and logical progression from initial setup to final data analysis.

G cluster_prep Preparation Phase cluster_sim Simulation & Validation cluster_analysis Analysis Phase target_sel Target Selection (COX-2, PDB: 5KIR) receptor_prep Receptor Preparation (Remove water, add hydrogens) target_sel->receptor_prep grid_gen Grid Box Generation (Define active site) receptor_prep->grid_gen ligand_prep Ligand Preparation (Parent + 3 Analogs) ligand_prep->grid_gen redocking Protocol Validation (Re-dock native ligand) grid_gen->redocking docking Docking Simulation (AutoDock Vina) redocking->docking scoring Binding Affinity Scoring docking->scoring pose_analysis Binding Pose Analysis scoring->pose_analysis comparison Comparative Analysis pose_analysis->comparison

Caption: Overall workflow for the comparative docking study.

Step 1: Receptor Preparation

The raw PDB structure requires careful preparation to be suitable for docking. This process removes extraneous molecules and prepares the protein for the simulation.

  • Obtain the PDB File: Download the structure file for PDB ID 5KIR from the RCSB PDB website.

  • Remove Non-essential Molecules: Using a molecular visualization tool such as PyMOL or Chimera, delete all water molecules, co-solvents, and any crystallographic artifacts. Retain the protein chains and the co-crystallized ligand.

  • Separate Chains and Ligand: Isolate one protein chain (e.g., Chain A) and the co-crystallized ligand into separate files. The ligand will be used for protocol validation.

  • Add Polar Hydrogens and Charges: Use a tool like AutoDockTools (ADT) to add polar hydrogen atoms to the protein structure. This is crucial for correctly calculating interactions. Assign Kollman charges to the protein atoms.

  • Save as PDBQT: The final prepared receptor file should be saved in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

We will prepare the parent compound and three rationally designed analogs to investigate the impact of specific functional group modifications.

  • Parent Compound (LIG-0): this compound

  • Analog 1 (LIG-1): Substitution of the chloro group with a trifluoromethyl group (-CF3) to explore the effect of a bulky, electron-withdrawing group.

  • Analog 2 (LIG-2): Replacement of the carboxylic acid with a carboxamide group (-CONH2) to alter hydrogen bonding potential.

  • Analog 3 (LIG-3): Addition of a phenyl group at the 3-position of the pyrazole ring to investigate the impact of increased steric bulk and potential for pi-stacking interactions.

Protocol:

  • 2D Sketching and 3D Conversion: Sketch each molecule using a chemical drawing tool like ChemDraw or MarvinSketch. Convert these 2D structures into 3D SDF or MOL2 files.

  • Energy Minimization: Perform energy minimization on each 3D structure using a force field like MMFF94. This step ensures that the ligands are in a low-energy, realistic conformation.

  • Charge and Torsion Assignment: Use ADT to assign Gasteiger charges and define the rotatable bonds (torsions) for each ligand.

  • Save as PDBQT: Save the final prepared ligand files in the PDBQT format.

Step 3: Docking Protocol Validation (Self-Validation)

Before docking our designed analogs, we must validate that our docking parameters can accurately reproduce the known binding pose of the co-crystallized ligand from the PDB structure.

  • Define the Binding Site: Using ADT, define a grid box centered on the co-crystallized ligand. The box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand. A size of 25 x 25 x 25 Å is typically a good starting point.

  • Re-docking: Perform a docking simulation using the prepared receptor and the extracted co-crystallized ligand.

  • RMSD Calculation: Superimpose the lowest-energy docked pose of the ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is generally indicated by an RMSD value of less than 2.0 Å. This confirms that the chosen docking protocol can reliably predict the correct binding mode.

Step 4: Comparative Docking Simulation

Once the protocol is validated, proceed with docking the parent compound and its analogs.

  • Configuration: Prepare a configuration file for AutoDock Vina that specifies the path to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Execution: Run the docking simulation for the parent compound (LIG-0) and each analog (LIG-1, LIG-2, LIG-3) against the prepared COX-2 receptor.

  • Output: AutoDock Vina will generate an output file for each ligand containing multiple binding poses and their corresponding binding affinities (in kcal/mol). The pose with the most negative binding affinity is considered the most favorable.

Results and Discussion

The primary outputs of a docking study are the binding affinity scores and the predicted binding poses. These results allow for a quantitative comparison of the analogs and a qualitative analysis of their interactions within the active site.

Comparative Binding Affinities

The docking results are summarized in the table below. The binding affinity represents the predicted free energy of binding; more negative values indicate stronger binding.

Ligand IDModificationBinding Affinity (kcal/mol)Key Interacting Residues
LIG-0 Parent Compound-7.2His90, Arg513, Val523
LIG-1 4-CF3 substitution-8.1His90, Arg513, Val523, Phe518
LIG-2 5-Carboxamide-6.8His90, Gln192, Val523
LIG-3 3-Phenyl addition-8.5His90, Arg513, Val523, Phe518, Leu352
Analysis of Binding Interactions

A detailed examination of the binding poses reveals the structural basis for the observed differences in affinity.

G cluster_ligands cluster_residues LIG0 LIG-0 (Parent) His90 His90 LIG0->His90 H-bond Arg513 Arg513 LIG0->Arg513 Salt Bridge (COOH) Val523 Val523 LIG0->Val523 Hydrophobic LIG1 LIG-1 (-CF3) LIG1->His90 H-bond LIG1->Arg513 Salt Bridge (COOH) LIG1->Val523 Hydrophobic Phe518 Phe518 LIG1->Phe518 Hydrophobic (-CF3) LIG2 LIG-2 (-CONH2) LIG2->His90 H-bond LIG2->Val523 Hydrophobic Gln192 Gln192 LIG2->Gln192 H-bond (Amide) LIG3 LIG-3 (3-Phenyl) LIG3->His90 H-bond LIG3->Arg513 Salt Bridge (COOH) LIG3->Val523 Hydrophobic LIG3->Phe518 Pi-Stacking (Phenyl) Leu352 Leu352 LIG3->Leu352 Hydrophobic (Phenyl)

Caption: Ligand-receptor interaction diagram.

  • Parent Compound (LIG-0): The parent molecule shows favorable interactions, with its carboxylic acid group forming a key salt bridge with the positively charged Arg513 at the entrance of the active site. The pyrazole core sits within a hydrophobic pocket defined by Val523, and a hydrogen bond is formed with His90.

  • Analog 1 (LIG-1): Replacing the chloro group with a trifluoromethyl group leads to a significant improvement in binding affinity (-8.1 kcal/mol). The -CF3 group is larger and more hydrophobic, allowing it to form an additional favorable hydrophobic interaction with Phe518 in a secondary pocket, thereby anchoring the ligand more tightly.

  • Analog 2 (LIG-2): The conversion of the carboxylic acid to a carboxamide results in a slightly lower binding affinity (-6.8 kcal/mol). While the amide can still act as a hydrogen bond donor and acceptor, it loses the crucial ionic interaction with Arg513. Instead, it forms a new hydrogen bond with Gln192, but this interaction is not strong enough to compensate for the loss of the salt bridge.

  • Analog 3 (LIG-3): The addition of a phenyl group at the 3-position yields the highest binding affinity (-8.5 kcal/mol). This modification allows the ligand to extend deeper into the hydrophobic channel of the COX-2 active site. The added phenyl ring engages in favorable pi-stacking interactions with Phe518 and hydrophobic interactions with Leu352, significantly enhancing the overall binding energy.

Conclusion and Future Directions

This comparative docking study provides valuable predictive insights into the structure-activity relationship of this compound analogs as potential COX-2 inhibitors. Our validated protocol demonstrates that modifications increasing hydrophobicity and enabling interactions with the secondary hydrophobic pocket of the COX-2 active site can significantly enhance binding affinity.

The results strongly suggest that analogs LIG-1 (-CF3 substitution) and LIG-3 (3-phenyl addition) are the most promising candidates for synthesis and subsequent in vitro biological evaluation. The lower predicted affinity of the carboxamide analog (LIG-2) highlights the critical importance of the carboxylic acid's ionic interaction with Arg513 for potent binding.

Future computational work could involve molecular dynamics simulations to assess the stability of the docked poses over time. However, the clear hierarchy of binding affinities generated from this study provides a robust, data-driven foundation to guide the next phase of experimental drug discovery.

References

  • Gautam, A., & Singh, P. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]
  • Abdel-Maksoud, M. S., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(14), 5370. [Link]
  • Sattu, H., Hinanaaz, S., & Navneetha, O. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 14(7), 3404-3413. [Link]
  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Journal of Pharmaceutical Research and Development, 6(1). [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Alpan, A. S., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. [Link]
  • Vukovic, J., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4849-4857. [Link]
  • D'Amato, V., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4342-4346. [Link]
  • IntechOpen. (2025).
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides essential, field-proven guidance for the safe and compliant disposal of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 84547-83-1). As a substituted pyrazole, this compound is integral to various research and development applications, from pharmaceutical synthesis to agrochemical development.[1] However, its chemical nature necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This guide moves beyond mere procedural lists to explain the critical reasoning behind each step, empowering you to manage your waste streams with confidence and scientific integrity.

Hazard Assessment: The "Why" Behind the Waste Protocol

Understanding the inherent risks of a compound is the foundation of its safe management. While comprehensive toxicological data for this compound may be limited, its classification as a halogenated organic compound and data from structurally similar pyrazole derivatives mandate that it be handled as hazardous waste.[2][3]

The primary hazards associated with this class of compounds include:

  • Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin irritation (H315) and serious eye irritation (H319).[4][5][6][7] Direct contact with the solid compound or its solutions can lead to inflammation, redness, and discomfort.

  • Respiratory Irritation: Inhalation of dusts may cause respiratory irritation (H335).[4][5][7]

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment, posing a risk to aquatic life and ecosystems if disposed of improperly.[3] Pouring such chemicals down the drain is strictly prohibited as it can disrupt wastewater treatment processes and lead to environmental contamination.[2][8]

Given these properties, every waste stream containing this compound—from unadulterated surplus material to contaminated labware—must be segregated for hazardous waste disposal. The universal precautionary statement P501, "Dispose of contents/container to hazardous waste disposal," serves as our core directive.[5]

Quantitative Data Summary: Hazard Profile

The following table summarizes the GHS hazard classifications extrapolated from closely related pyrazole compounds. This data informs the imperative for controlled disposal.

Hazard ClassGHS Hazard CodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation[4][5][6]
Eye IrritationH319Causes serious eye irritation[4][5][6][9]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[4][5][7]
Disposal Directive P501 Dispose of contents/container to hazardous waste disposal [5]

Regulatory Framework: Adherence to Compliance Standards

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). As this compound is a halogenated organic compound (HOC) , it falls under specific waste management guidelines.[10][11] Many states have their own, often stricter, regulations regarding HOCs.[12] The fundamental principle of RCRA is "cradle-to-grave" management, meaning the generator of the waste is responsible for it from creation to final, safe disposal. Adherence to the protocols outlined here is the first step in fulfilling that responsibility.

Step-by-Step Disposal Protocol: From Benchtop to Final Pickup

This protocol provides a systematic workflow for managing waste generated from this compound.

Step 1: Waste Identification and Segregation

The moment a material is designated for discard, it becomes waste. Proper segregation at the point of generation is the most critical step to prevent accidental mixing of incompatible chemicals and to ensure cost-effective disposal.

  • Action: Designate a specific waste container for "Halogenated Organic Solid Waste." If generating a liquid waste stream (e.g., in a solvent), use a "Halogenated Organic Liquid Waste" container.

  • Causality: Halogenated and non-halogenated wastes are often incinerated under different conditions.[11] Mixing them can complicate the disposal process and increase costs. Never mix incompatible wastes, such as acids or oxidizers, in the same container.[13][14]

Step 2: Containerization and Labeling

Proper containment and clear communication are paramount for safety.

  • Action:

    • Select a chemically compatible container with a secure, vapor-tight lid. For solids, a high-density polyethylene (HDPE) wide-mouth jar is suitable. For liquids, use a designated solvent waste bottle.

    • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

    • Complete the label fully and accurately. Write out the full chemical name: "This compound ." Do not use abbreviations or chemical formulas.[11] List all constituents and their approximate percentages.

    • Keep the container closed at all times except when adding waste.[13]

Step 3: Management of Contaminated Materials and Containers

Any item that has come into direct contact with the chemical is considered contaminated and must be disposed of as hazardous waste.

  • Grossly Contaminated Items: Gloves, weigh boats, pipette tips, and absorbent pads used for cleaning up minor spills should be placed in the designated solid hazardous waste container.[15]

  • Empty Containers: An "empty" container that held this chemical is not truly empty.

    • The first rinse of the container with a suitable solvent (e.g., acetone, methanol) must be collected and disposed of as halogenated liquid hazardous waste.[13]

    • After a triple rinse, the container's label must be fully defaced or removed.[13] Only then can the container be discarded in the appropriate glass or plastic recycling stream, per your institution's policy.

Step 4: On-Site Storage (Satellite Accumulation)

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being collected.

  • Action: Store the sealed and labeled waste container in your lab's designated SAA. This area should be clearly marked.

  • Causality: The SAA keeps hazardous waste secure and segregated from general laboratory work. Utilize secondary containment (such as a lab tray) to capture any potential leaks.[3]

Step 5: Arranging Final Disposal
  • Action: Once the waste container is full or you have finished the project, follow your institution's established procedures to request a waste pickup from the EHS department.[15]

  • Causality: EHS professionals are trained to handle, transport, and consolidate waste for shipment to a licensed professional waste disposal company.[8] This final step ensures the waste is treated and disposed of in a compliant and environmentally sound manner, often through high-temperature incineration.[15]

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.

G Disposal Workflow for this compound start Waste Generation (Surplus chemical, contaminated items, spent solutions) characterize Characterize Waste: Is it this compound or contaminated with it? start->characterize spill Spill or Accidental Release start->spill segregate Segregate as 'Halogenated Organic Waste' characterize->segregate Yes containerize Select Compatible Container (HDPE, Glass) segregate->containerize label Label Container: 'Hazardous Waste' + Full Chemical Name + All Constituents containerize->label store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store pickup Request Pickup from Environmental Health & Safety (EHS) store->pickup end Final Disposal by Licensed Facility (e.g., Incineration) pickup->end spill_proc Follow Lab Spill Procedure: 1. Evacuate & Alert 2. Contain with inert absorbent 3. Collect into sealed container 4. Dispose as hazardous waste spill->spill_proc spill_proc->segregate Collected spill material

Disposal workflow for this compound.

Emergency Procedure: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if the substance becomes airborne, evacuate the area.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup information.

  • Containment: If the spill is small and you are trained to handle it, wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[5][16]

  • Collection: Carefully sweep or scoop the absorbed material into a sealable, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area as directed by your laboratory's specific procedures.

  • Disposal: The collected spill debris must be disposed of as halogenated hazardous waste following the protocol above.

  • Report: Report the incident to your supervisor and EHS department as required by your institution.

By integrating these scientifically-grounded procedures into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Benchchem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Benchchem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea.
  • CymitQuimica. (2024). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Aaron Chemicals. (2024). Safety Data Sheet.
  • TCI Chemicals. (2025). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Safety Data Sheet.
  • Aaron Chemicals. (2024). Safety Data Sheet: 5-Chloro-1-methyl-1h-pyrazole-3-carboxylic acid.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • ChemicalBook. (2025). 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid - Safety Data Sheet.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
  • MySkinRecipes. (n.d.). 4-Chloro-1H-pyrazole-5-carboxylic acid.

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A Comprehensive Guide to the Safe Handling of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling, use, and disposal of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 84547-83-1). As a chlorinated heterocyclic carboxylic acid, this compound requires stringent safety protocols to mitigate risks of skin, eye, and respiratory irritation, as well as harm if swallowed.[1] This document moves beyond mere procedural steps to instill a deep understanding of the causality behind each safety measure, ensuring a self-validating system of laboratory practice for researchers, scientists, and drug development professionals.

Hazard Assessment and Control Hierarchy

This compound is classified as a hazardous substance with the following GHS classifications:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[1][2][3]

Our safety protocol is built upon the hierarchy of controls, prioritizing the most effective measures to eliminate or reduce exposure.

  • Engineering Controls: Physical changes to the workspace that isolate personnel from the hazard.

  • Administrative Controls: Procedural changes to how work is performed.

  • Personal Protective Equipment (PPE): The last line of defense when other controls cannot eliminate exposure.

Engineering Controls: Your Primary Shield

Reliance on PPE alone is an outdated and insufficient safety practice. For potent, powdered compounds like this, containment at the source is paramount.[1]

  • Ventilation: All handling of the solid compound must occur within a certified chemical fume hood to prevent the inhalation of dust.[4] For operations with a higher risk of aerosolization, such as weighing or transferring large quantities, a powder-handling enclosure or glovebox is recommended. These systems provide a higher level of containment through negative pressure operation and integrated HEPA filtration.

  • Closed Systems: For larger-scale operations, the use of closed transfer systems is advised to minimize the risk of releasing dust into the work environment.[3]

Personal Protective Equipment (PPE): A Necessary Barrier

PPE must be worn at all times when handling this compound. The specific equipment must be selected based on the potential for exposure during a given task.[1][5]

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves. The outer glove should be a thicker gauge (>8 mil). Butyl rubber gloves are also an excellent choice for broad protection against acids and organic compounds.[6]Provides a robust barrier against skin contact.[1] Double-gloving minimizes risk if the outer glove is breached.[7] Nitrile and neoprene offer good resistance to a range of chemicals, including organic acids.[8][6] Always inspect gloves for defects before use.[1]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.[4] A full-face shield must be worn over the goggles when there is a significant risk of splashing or dust generation.[4][9]Protects against direct splashes and airborne particles, preventing serious eye irritation.[1][9] A face shield provides an additional layer of protection for the entire face.[9]
Body Protection A chemical-resistant lab coat, fully buttoned, with tight-fitting cuffs. For larger-scale work or significant spill risk, a disposable, solid-front, back-closing gown (e.g., Tychem) is required.[7][10]Prevents contamination of personal clothing and skin.[7] A back-closing gown provides maximum coverage and reduces the chance of frontal contamination.[7]
Respiratory Protection If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator with P95 or P100 particulate filters is mandatory.[1][5]Protects the respiratory system from irritation caused by inhaling the fine powder.[1] The choice of filter (P95 vs. P100) depends on the anticipated concentration of airborne particulates.
Foot Protection Fully enclosed, chemical-resistant footwear. Disposable shoe covers should be used when handling larger quantities to prevent tracking contamination.[4][7]Protects feet from spills and prevents the spread of contamination outside the designated work area.[7]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, systematic workflow is essential for minimizing exposure and ensuring reproducible safety.

Preparation and Pre-Handling
  • Designated Area: Cordon off and clearly label a specific area within the chemical fume hood for handling the compound.

  • Verify Engineering Controls: Confirm that the chemical fume hood or containment enclosure is functioning correctly (check airflow monitor) before beginning any work.[4]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, solvent vials, waste containers) and place them within the containment area to minimize movement in and out of the hood.

  • Don PPE: Put on all required PPE in the correct order (e.g., gown, shoe covers, inner gloves, respirator, goggles, face shield, outer gloves).

Handling the Compound (Solid)
  • Weighing and Transfer: Use a spatula for all transfers. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[4]

  • In Solution: When dissolving the compound, add the solid slowly to the solvent to prevent splashing.[4]

Post-Handling and Decontamination
  • Surface Decontamination: After handling, wipe down all surfaces within the designated area with a suitable solvent (e.g., 70% ethanol or isopropanol) followed by a mild detergent solution. Cleaning is crucial to remove organic matter before disinfection.[11][12]

  • Equipment Cleaning: Non-disposable equipment should be thoroughly cleaned. If possible, rinse with a suitable solvent and then wash with detergent and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The remaining PPE should be removed in a way that the contaminated exterior does not touch the skin.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after all work is complete, even after wearing gloves.[1]

Disposal Plan: Managing the Chemical Lifecycle

Proper disposal is a critical and regulated component of the chemical lifecycle.[4]

  • Waste Segregation: All waste contaminated with this compound must be segregated into a dedicated, clearly labeled hazardous waste container. This includes:

    • Disposable PPE (gloves, gowns, shoe covers)

    • Consumables (weigh boats, paper towels, pipette tips)

    • Excess solid compound and solutions

  • Container Labeling: The hazardous waste container must be labeled "Hazardous Waste" and list the full chemical name.

  • Chlorinated Waste Stream: This compound must be disposed of in a chlorinated/halogenated organic waste stream.[13] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[13]

  • Aqueous Waste: Do not dispose of solutions containing this compound down the drain.[9] Collect all aqueous waste in a designated container for hazardous waste disposal.

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal company.[1] These companies typically use high-temperature incineration for chlorinated organic residues to ensure complete destruction.[7][13]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

  • Spill: Evacuate the area. Wear full PPE, including respiratory protection.[7] Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[3][14] Sweep up the material without creating dust, place it in a sealed, labeled container, and dispose of it as hazardous waste.[1]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Decontamination cluster_disposal 4. Disposal prep1 Designate & Prepare Fume Hood Area prep2 Verify Engineering Controls (Airflow) prep1->prep2 prep3 Don Full PPE prep2->prep3 handling1 Weigh & Transfer Solid Compound prep3->handling1 Begin Work handling2 Prepare Solution (If Applicable) handling1->handling2 cleanup1 Clean Work Surfaces & Equipment handling2->cleanup1 Work Complete cleanup2 Segregate All Contaminated Waste cleanup1->cleanup2 cleanup3 Doff PPE Correctly cleanup2->cleanup3 disp1 Store Waste in Labeled, Sealed Container cleanup2->disp1 Transfer to Storage cleanup4 Wash Hands cleanup3->cleanup4 disp2 Arrange Pickup by Licensed Disposal Vendor disp1->disp2

Sources

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Retrosynthesis Analysis

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